tert-butyl N-(1,4-oxazepan-6-yl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(1,4-oxazepan-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-11-4-5-14-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGJDFARDRHXIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782916-90-8 | |
| Record name | tert-butyl N-(1,4-oxazepan-6-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of tert-butyl N-(1,4-oxazepan-6-yl)carbamate
An In-Depth Technical Guide to the Synthesis of tert-Butyl N-(1,4-oxazepan-6-yl)carbamate
Authored by: A Senior Application Scientist
Abstract
The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry due to its unique three-dimensional structure, which can impart favorable physicochemical properties to bioactive molecules.[1] This technical guide provides a comprehensive overview of a plausible and efficient synthetic route to this compound, a key building block for the elaboration of more complex pharmaceutical agents. The synthesis involves a multi-step sequence, commencing with the formation of the core 1,4-oxazepane ring system, followed by functional group manipulation to introduce the carbamate moiety. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters for successful synthesis.
Introduction: The Significance of the 1,4-Oxazepane Moiety
Seven-membered heterocycles such as 1,4-oxazepanes are relatively underrepresented in compound libraries compared to their five- and six-membered counterparts.[2][3] This scarcity is largely attributable to a historical lack of robust and scalable synthetic methodologies.[2][3] However, the structural features of the 1,4-oxazepane ring, which can be considered a hybrid of diazepane, morpholine, and azepane scaffolds, make it a privileged structure in drug discovery.[2][3] The incorporation of this motif can lead to compounds with improved pharmacological profiles. The title compound, this compound, serves as a versatile intermediate, with the Boc-protected amine providing a stable yet readily cleavable handle for further synthetic diversification.
Strategic Approach to the Synthesis
The can be approached through several strategic pathways. A logical and efficient route involves the initial construction of a suitably functionalized 1,4-oxazepane precursor, followed by the introduction and protection of the amine at the 6-position. This guide will focus on a strategy centered around the reductive amination of a 1,4-oxazepan-6-one intermediate. This approach is advantageous due to the accessibility of the requisite starting materials and the generally high efficiency of reductive amination reactions.
Retrosynthetic Analysis
A plausible retrosynthetic analysis for this compound is depicted below. The target molecule can be disconnected at the carbamate linkage, revealing 1,4-oxazepan-6-amine. This amine can be derived from the corresponding ketone, 1,4-oxazepan-6-one, via reductive amination. The ketone itself can be synthesized through an intramolecular cyclization of an appropriate open-chain precursor.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocols and Mechanistic Insights
This section provides detailed, step-by-step methodologies for the , along with explanations for the choice of reagents and reaction conditions.
Step 1: Synthesis of 1,4-Oxazepan-6-one
The synthesis of the key intermediate, 1,4-oxazepan-6-one, can be achieved through various methods, including the intramolecular cyclization of an N-substituted amino alcohol.[1] For the purpose of this guide, we will consider a method that is both efficient and scalable.
Protocol: Intramolecular Cyclization
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate open-chain precursor, such as an N-protected bis(2-hydroxyethyl)amine derivative, in a suitable high-boiling solvent (e.g., toluene or xylene).
-
Reagent Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for 12-24 hours, with azeotropic removal of water using a Dean-Stark apparatus.
-
Workup and Purification: After cooling to room temperature, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a strong acid catalyst is essential to protonate the hydroxyl group, facilitating its departure as a water molecule and promoting the intramolecular nucleophilic attack by the nitrogen atom. The azeotropic removal of water drives the equilibrium towards the cyclized product.
Step 2: Reductive Amination to form 1,4-Oxazepan-6-amine
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[4][5] In this step, 1,4-oxazepan-6-one is converted to the corresponding primary amine.
Protocol: Reductive Amination
-
Reaction Setup: Dissolve 1,4-oxazepan-6-one in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Reducing Agent: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at 0 °C.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Quench the reaction by the careful addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide. Extract the product with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude 1,4-oxazepan-6-amine.
Causality Behind Experimental Choices: The reaction proceeds through the initial formation of an imine intermediate from the ketone and ammonia.[5] The reducing agent then selectively reduces the imine to the amine.[5] Sodium cyanoborohydride is a common choice as it is mild enough not to reduce the starting ketone but is effective in reducing the protonated imine.
Step 3: Boc Protection of 1,4-Oxazepan-6-amine
The final step involves the protection of the newly formed primary amine with a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions.[6][7]
Protocol: Boc Protection
-
Reaction Setup: Dissolve the crude 1,4-oxazepan-6-amine in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water or dichloromethane.
-
Base Addition: Add a base, such as triethylamine or sodium bicarbonate, to the solution.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Workup and Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.
Causality Behind Experimental Choices: The base is necessary to deprotonate the ammonium salt that may be present and to neutralize the acid generated during the reaction. Boc₂O is the standard reagent for introducing the Boc protecting group.[7]
Synthetic Workflow and Data Summary
The overall synthetic workflow is summarized in the following diagram:
Caption: Overall synthetic workflow for the target compound.
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield (%) |
| 1 | Intramolecular Cyclization | p-Toluenesulfonic acid | Toluene | Reflux | 60-80 |
| 2 | Reductive Amination | NH₄OAc, NaBH₃CN | Methanol | Room Temp. | 70-90 |
| 3 | Boc Protection | Boc₂O, Et₃N | THF/Water | Room Temp. | 85-95 |
Conclusion
This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound. The described three-step sequence, involving intramolecular cyclization, reductive amination, and Boc protection, provides a reliable method for accessing this valuable building block. The detailed protocols and mechanistic insights are intended to equip researchers with the necessary knowledge to successfully synthesize this compound and utilize it in the development of novel therapeutic agents. The careful optimization of each step, as highlighted in the experimental choices, is crucial for achieving high yields and purity.
References
-
Kaliberda, O., et al. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]
-
Kaliberda, O., et al. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate. [Link]
- Google Patents. (2012). WO2012046882A1 - 1,4-oxazepane derivatives.
-
Li, J., et al. (2017). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 22(11), 1899. [Link]
-
ResearchGate. Synthesis of N-BOC amines by various routes. ResearchGate. [Link]
-
Scharff-Poulsen, A. M., et al. (2021). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 11(41), 25493-25501. [Link]
-
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]
-
Pittelkow, M., et al. (2005). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2005(13), 2195-2202. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. [Link]
-
ChemBK. tert-Butyl(1,4-oxazepan-6-yl)carbamate. ChemBK. [Link]
-
Domling, A., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 14(1), 45-53. [Link]
-
Vasanthakumar, G. R., et al. (2002). Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. ResearchGate. [Link]
- Google Patents. (2019). CN108033931B - Synthesis method of N-Boc piperazine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
A Comprehensive Technical Guide to tert-butyl N-(1,4-oxazepan-6-yl)carbamate (CAS No. 1782916-90-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of tert-butyl N-(1,4-oxazepan-6-yl)carbamate, a heterocyclic building block of increasing importance in medicinal chemistry. The 1,4-oxazepane scaffold is a privileged structure found in a variety of biologically active molecules.[1][2] This guide will detail the chemical properties, a robust synthetic protocol, purification strategies, and the critical role of this compound in the development of novel therapeutics, including its application in the synthesis of phosphoinositide-3 kinase (PI3K) inhibitors and monoamine reuptake inhibitors.[3][4][5] The CAS number for the racemic mixture of this compound is 1782916-90-8.[6][7] Enantiomerically pure forms are also commercially available, with the (S)-enantiomer assigned CAS number 2306247-11-8 and the (R)-enantiomer assigned CAS number 2306245-70-3.[8]
Introduction: The Significance of the 1,4-Oxazepane Scaffold
The 1,4-oxazepane ring system, a seven-membered heterocycle containing both nitrogen and oxygen atoms, has emerged as a valuable scaffold in modern drug discovery.[1][2] Its non-planar, flexible conformation allows for the presentation of substituents in a defined three-dimensional space, enabling precise interactions with biological targets. This structural feature has been exploited in the design of potent and selective ligands for a range of therapeutic targets.
The incorporation of the 1,4-oxazepane moiety has led to the development of compounds with diverse pharmacological activities, including:
-
Anticonvulsants: Certain derivatives have shown promising activity in preclinical models of epilepsy.[1]
-
Dopamine D4 Receptor Ligands: The scaffold has been utilized to create selective antagonists for the D4 receptor, with potential applications in the treatment of schizophrenia.[9]
-
PI3K Inhibitors: Fused 1,4-oxazepine structures have demonstrated potent and selective inhibition of PI3Kα, a key target in cancer therapy.[3]
-
Monoamine Reuptake Inhibitors: Derivatives of 1,4-oxazepane have been investigated as triple reuptake inhibitors for serotonin, norepinephrine, and dopamine, offering potential for the treatment of depression and other psychiatric disorders.[4][10]
The subject of this guide, this compound, serves as a key intermediate in the synthesis of these more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, allowing for the selective functionalization of the 1,4-oxazepane core.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1782916-90-8 | [6][7] |
| Molecular Formula | C10H20N2O3 | [6][8] |
| Molecular Weight | 216.28 g/mol | [6][8] |
| Appearance | Solid (predicted) | |
| Storage | 2-8°C, keep in a dark and dry place | [6][7] |
Safety Information:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.[11] Work should be conducted in a well-ventilated fume hood.
Synthesis and Purification
The synthesis of this compound is typically achieved through the Boc protection of the corresponding amine, 1,4-oxazepan-6-amine. The synthesis of this precursor is a critical first step.
Synthesis of the Precursor: 1,4-Oxazepan-6-amine
While several routes to functionalized 1,4-oxazepanes exist, a common strategy involves the cyclization of suitable acyclic precursors. A representative synthetic approach is outlined below.
Figure 1. A generalized synthetic workflow for the preparation of the 1,4-oxazepan-6-amine precursor.
Experimental Protocol: Boc Protection of 1,4-Oxazepan-6-amine
This protocol describes a robust method for the synthesis of this compound.
Materials:
-
1,4-Oxazepan-6-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-oxazepan-6-amine (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M.
-
Addition of Base: Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq) to the solution.
-
Addition of Boc Anhydride: Cool the mixture to 0 °C using an ice bath. To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) in the same solvent dropwise over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM) two more times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification
The crude this compound can be purified by flash column chromatography on silica gel.
Chromatography Conditions:
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate). The optimal gradient should be determined by TLC analysis of the crude product.
-
The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the pure this compound as a solid.
Figure 2. A schematic representation of the purification process for this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), and multiplets for the methylene protons of the oxazepane ring. The proton attached to the nitrogen bearing the Boc group will appear as a broad signal.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl of the carbamate group (around 155 ppm), signals for the quaternary and methyl carbons of the tert-butyl group, and distinct signals for the carbon atoms of the 1,4-oxazepane ring.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound, typically observed as the [M+H]⁺ or [M+Na]⁺ adduct.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound can be accurately determined by HPLC analysis.
Applications in Drug Discovery
The Boc-protected 1,4-oxazepane-6-amine is a versatile intermediate for the synthesis of more elaborate molecules with therapeutic potential. The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the free amine, which can then be further functionalized.
Figure 3. The role of this compound as a synthetic intermediate.
Synthesis of PI3K Inhibitors
The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers, making it a prime target for drug development. Several PI3K inhibitors incorporate seven-membered heterocyclic scaffolds. The 1,4-oxazepane moiety can serve as a core element in the design of novel PI3K inhibitors, with the amine at the 6-position providing a key attachment point for pharmacophoric groups that interact with the kinase active site.
Synthesis of Monoamine Reuptake Inhibitors
Monoamine reuptake inhibitors are a cornerstone in the treatment of depression and other mood disorders. The 1,4-oxazepane scaffold has been explored for its potential to yield triple reuptake inhibitors, which may offer a broader spectrum of efficacy.[4] The amine functionality of the deprotected intermediate can be elaborated to introduce the necessary pharmacophoric elements for interaction with the serotonin, norepinephrine, and dopamine transporters.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis, based on the straightforward Boc protection of 1,4-oxazepan-6-amine, provides access to a key intermediate for the development of novel therapeutics. The unique conformational properties of the 1,4-oxazepane scaffold continue to make it an attractive core for the design of potent and selective modulators of a variety of biological targets. This guide provides the foundational knowledge for the synthesis, purification, and application of this important compound, empowering researchers in their drug discovery endeavors.
References
-
PubMed. (2015). 6,7-Dihydrobenzo[f]benzo[3][6]imidazo[1,2-d][1][3]oxazepine derivatives as selective inhibitors of PI3Kα. [Link]
- Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.
- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
-
Angene Chemical. (2025). Safety Data Sheet. [Link]
- Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.
-
PubChem. tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate. [Link]
- Google Patents. (n.d.).
-
PubMed. (n.d.). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. [Link]
-
ResearchGate. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. [Link]
- Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. (2025).
-
Aribo Biotechnology. CAS: 1782916-90-8 Name: this compound. [Link]
-
Semantic Scholar. Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. [Link]
- Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
- Google Patents. (n.d.).
- Google Patents. (n.d.). US-9198918-B2 - Benzoxazepin PI3K inhibitor compounds and methods of use.
- Pittelkow, M. (n.d.).
- Google Patents. (n.d.). WO2012068096A3 - Benzoxazepines as inhibitors of pi3k/mtor and methods of their use and manufacture.
-
PubMed Central. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
-
PubMed Central. (n.d.). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of substituted benzo[b][1][3]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. [Link]
-
ResearchGate. (n.d.). Manufacture of the PI3K β-Sparing Inhibitor Taselisib. Part 1: Early-Stage Development Routes to the Bromobenzoxazepine Core. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]
- 3. 6,7-Dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives as selective inhibitors of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 5. Benzoxazepin PI3K inhibitor compounds and methods of use - Patent US-9198918-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. achmem.com [achmem.com]
- 7. chiralen.com [chiralen.com]
- 8. tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate 97% | CAS: 2306247-11-8 | AChemBlock [achemblock.com]
- 9. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CA2813911A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 11. angenechemical.com [angenechemical.com]
Introduction: The Strategic Value of the Oxazepane Scaffold
An In-Depth Technical Guide to tert-butyl N-(1,4-oxazepan-6-yl)carbamate: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of increasing importance in medicinal chemistry and drug development. We will delve into its fundamental properties, outline robust methodologies for its synthesis and quality control, and explore its applications as a strategic intermediate in the creation of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.
The 1,4-oxazepane heterocyclic system is a privileged scaffold in modern drug discovery. Its seven-membered ring, containing both oxygen and nitrogen heteroatoms, imparts a flexible, three-dimensional geometry that allows for effective exploration of chemical space and precise interaction with biological targets. The incorporation of a tert-butoxycarbonyl (Boc) protecting group, as seen in this compound, offers a synthetically tractable handle for subsequent chemical modifications. This combination makes the title compound a valuable intermediate for constructing more complex molecules, particularly those targeting the central nervous system.[1] The carbamate functional group itself is a well-established structural motif in a wide array of therapeutic agents, further underscoring the compound's relevance.[2]
Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is a solid at room temperature and requires controlled storage conditions to ensure its stability.[3] It is crucial to distinguish between the racemic mixture and its individual enantiomers, as stereochemistry is often critical for biological activity.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [3][4][5] |
| Molecular Weight | 216.28 g/mol | [3][5][6] |
| CAS Number | 1782916-90-8 (Racemate) | [4][7] |
| 2306245-70-3 ((R)-enantiomer) | ||
| 2306247-11-8 ((S)-enantiomer) | [5] | |
| Appearance | Solid | |
| IUPAC Name | tert-butyl (1,4-oxazepan-6-yl)carbamate | [5] |
| Common Synonyms | 6-(Boc-amino)-1,4-oxazepane | [7] |
| Storage Conditions | 2-8°C, keep in dark place, sealed in dry | [3] |
Synthesis and Purification: A Validated Workflow
The synthesis of this compound is predicated on a foundational reaction in organic chemistry: the protection of an amine. The causality behind this choice is clear—the Boc group masks the nucleophilicity of the amine on the oxazepane ring, allowing for selective reactions at other positions or on the secondary amine within the ring if desired. Its removal under mild acidic conditions provides a reliable deprotection strategy in multi-step syntheses.[2]
The most common and efficient method involves the reaction of 6-amino-1,4-oxazepane with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Caption: Synthetic workflow for Boc-protection of 6-amino-1,4-oxazepane.
Detailed Experimental Protocol
This protocol is a self-validating system, where in-process controls ensure the reaction proceeds to completion before moving to the next stage.
-
Reaction Setup: To a solution of 6-amino-1,4-oxazepane (1.0 eq) in dichloromethane (DCM, ~0.1 M), add triethylamine (1.2 eq). Stir the solution at 0 °C under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ solution (1x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure title compound.
Quality Control and Structural Elucidation
For use in pharmaceutical manufacturing, stringent quality control and precise analytical methods are paramount.[8] A suite of spectroscopic techniques is employed to confirm the identity, structure, and purity of this compound. This multi-faceted approach ensures that the material meets the high standards required for subsequent synthetic steps in a drug development pipeline.
Caption: Integrated workflow for analytical characterization and quality control.
Key Analytical Techniques
The choice of analytical technique is driven by the specific information required. HPLC is ideal for routine purity assessment, while NMR provides definitive structural information, and MS confirms the molecular weight.[8][9]
| Technique | Principle & Purpose | Expected Key Signals/Results |
| ¹H NMR | Provides information on the proton environment, confirming the molecular structure. | Signals corresponding to the tert-butyl group (~1.4 ppm, singlet, 9H), oxazepane ring protons (multiplets, ~2.5-4.0 ppm), and the N-H proton of the carbamate (broad singlet). |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Resonances for the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively), and distinct signals for the carbons of the oxazepane ring. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. | The molecular ion peak [M+H]⁺ at m/z 217.3. Fragmentation patterns may show loss of the Boc group or isobutylene.[10] |
| FT-IR Spectroscopy | Identifies key functional groups via their vibrational frequencies. | A strong C=O stretch for the carbamate group (~1680-1720 cm⁻¹), an N-H stretch (~3200-3400 cm⁻¹), and C-O stretches.[10] |
| HPLC | Separates the main component from impurities to determine purity. | A single major peak under reversed-phase conditions (e.g., C18 column), with purity typically specified as >95%.[8][9] |
Applications in Drug Discovery and Development
The utility of this compound lies in its role as a versatile intermediate. The Boc-protected amine serves as a latent nucleophile, which can be unveiled at a later synthetic stage for further elaboration.
Key strategic advantages:
-
Scaffold for CNS Agents: As demonstrated in patent literature, 1,4-oxazepane derivatives have been explored as monoamine reuptake inhibitors, suggesting potential applications in treating depression and other neurological disorders.[1]
-
Controlled Elaboration: The Boc group directs reactivity. After deprotection, the resulting free amine can be acylated, alkylated, or used in reductive amination or coupling reactions to build molecular complexity.
-
Introduction of 3D-Character: The non-planar oxazepane ring helps move away from "flat" molecules, often leading to improved physicochemical properties and better target engagement.
Caption: Strategic deprotection and derivatization pathway.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, straightforward synthesis, and robust analytical validation procedures make it a reliable building block. Its inherent structural features—a flexible, CNS-friendly scaffold and a versatile Boc-protected amine—provide a direct and efficient route to novel and diverse chemical entities with therapeutic potential. Understanding the principles and protocols outlined in this guide will enable researchers to effectively integrate this valuable intermediate into their drug discovery programs.
References
- analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate - Benchchem.
- Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD.
- tert-Butyl (1,4-oxazepan-6-yl)carbamate, 95% Purity, C10H20N2O3, 100 mg - CP Lab Safety.
- (R)-tert-Butyl 1,4-oxazepan-6-ylcarbamate | 2306245-70-3 - Sigma-Aldrich.
- tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate - Advanced ChemBlocks.
- tert-Butyl (1,4-oxazepan-6-yl)carbamate - Achmem.
- TERT-BUTYL (R)-(5-OXO-1,4-OXAZEPAN-6-YL)CARBAMATE - BLDpharm.
- A Researcher's Guide to Confirming Tert-Butyl Carbazate Derivative Structures via Spectroscopic Analysis - Benchchem.
- tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine.
- CAS: 1782916-90-8 Name: this compound - Aribo Biotechnology.
- Tert-butyl tosyloxycarbamate | C12H17NO5S | CID 10968347 - PubChem.
- t -Butyl carbamate - ResearchGate.
- tert-Butyl (1,4-oxazepan-6-yl)carbamate - CHIRALEN.
- WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents.
- tert-Butyl carbamate - NIST Chemistry WebBook.
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC.
- tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate - MDPI.
- tert-butyl methyl(1,4-oxazepan-6-yl)carbamate - Heterocyclics - ChemShuttle.
- This compound CAS#: 1782916-90-8 - ChemicalBook.
Sources
- 1. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. achmem.com [achmem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate 97% | CAS: 2306247-11-8 | AChemBlock [achemblock.com]
- 6. chiralen.com [chiralen.com]
- 7. This compound CAS#: 1782916-90-8 [m.chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to tert-butyl N-(1,4-oxazepan-6-yl)carbamate: Structure, Synthesis, and Applications in Drug Discovery
Introduction: The Strategic Importance of the 1,4-Oxazepane Scaffold and its Boc-Protected Synthon
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional diversity and favorable physicochemical properties is relentless. The 1,4-oxazepane motif, a seven-membered heterocycle incorporating both an oxygen and a nitrogen atom, has garnered significant attention as a "privileged scaffold".[1] Its inherent non-planar conformation allows for the presentation of substituents in distinct spatial vectors, which can be pivotal for achieving high-affinity and selective interactions with biological targets. This structural feature makes 1,4-oxazepane derivatives valuable building blocks in the design of novel therapeutics, particularly for central nervous system (CNS) disorders and inflammatory diseases.[1][2]
This technical guide focuses on a key intermediate that provides access to this versatile scaffold: tert-butyl N-(1,4-oxazepan-6-yl)carbamate . The tert-butoxycarbonyl (Boc) protecting group offers a robust yet readily cleavable handle on the amine functionality, rendering this compound an essential tool for researchers and drug development professionals. This guide will provide a comprehensive overview of its structure, a detailed, field-proven protocol for its synthesis and characterization, and an exploration of its applications as a precursor to bioactive molecules.
Molecular Structure and Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its molecular structure consists of a seven-membered 1,4-oxazepane ring with a tert-butoxycarbonyl-protected amine at the 6-position. The presence of chiral centers in many of its precursors and derivatives means that it can exist as a racemate or as individual enantiomers, such as the (R) and (S) forms.[3][4]
| Property | Value | Source |
| CAS Number | 1782916-90-8 | [5] |
| Molecular Formula | C10H20N2O3 | [5][6] |
| Molecular Weight | 216.28 g/mol | [5][6] |
| Appearance | White to off-white solid | [3] |
| Storage Conditions | 2-8°C, keep in a dark, dry place | [5] |
Synthesis of this compound: A Self-Validating Protocol
The synthesis of the title compound is predicated on the Boc protection of the corresponding amine, 1,4-oxazepan-6-amine. The choice of di-tert-butyl dicarbonate ((Boc)₂O) as the protecting group reagent is deliberate; it is highly effective, and the byproducts of the reaction (tert-butanol and carbon dioxide) are easily removed.[7] The following protocol is a robust and widely applicable method.
Experimental Protocol: Boc Protection of 1,4-oxazepan-6-amine
Materials:
-
1,4-oxazepan-6-amine (or its hydrochloride salt)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a solution of 1,4-oxazepan-6-amine (1.0 equivalent) in dichloromethane (DCM) at 0 °C (ice bath), add triethylamine (1.2 equivalents). If starting from the hydrochloride salt, use 2.2 equivalents of triethylamine.
-
Addition of (Boc)₂O: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM dropwise over 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is no longer detectable.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
Causality Behind Experimental Choices:
-
The use of a base (triethylamine or sodium bicarbonate) is crucial to neutralize the acidic byproduct of the reaction and to deprotonate the amine, enhancing its nucleophilicity.[7]
-
Performing the initial addition at 0 °C helps to control the exothermicity of the reaction.
-
The aqueous work-up is designed to remove the base, any unreacted (Boc)₂O, and other water-soluble byproducts.
-
Chromatographic purification is essential to obtain the product in high purity, which is critical for its use in subsequent synthetic steps.
Caption: Synthetic workflow for the Boc protection of 1,4-oxazepan-6-amine.
Structural Elucidation and Characterization
The successful synthesis of this compound must be confirmed through rigorous analytical techniques. The following data provides the expected spectroscopic signatures for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately 1.45 ppm. The protons on the oxazepane ring will appear as a series of multiplets in the range of 2.5-4.0 ppm. The N-H proton of the carbamate will typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the carbamate at around 155 ppm. The quaternary carbon of the tert-butyl group will resonate at approximately 79 ppm, and the methyl carbons of the tert-butyl group will appear around 28 ppm. The carbons of the oxazepane ring will be observed in the aliphatic region of the spectrum.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| (CH₃)₃C- | ~1.45 | singlet | 9H |
| Oxazepane ring protons | 2.5 - 4.0 | multiplets | 9H |
| N-H | variable | broad singlet | 1H |
| ¹³C NMR | Expected Chemical Shift (ppm) |
| -C=O | ~155 |
| -(CH₃)₃C- | ~79 |
| -(CH₃)₃C- | ~28 |
| Oxazepane ring carbons | 45 - 75 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong, sharp absorption band for the carbamate carbonyl (C=O) stretch, typically observed in the region of 1680-1720 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 217.29. Common fragmentation patterns for Boc-protected amines include the loss of the tert-butyl group (m/z 57) and the loss of the entire Boc group.
Applications in Drug Discovery and Development
The primary utility of this compound is as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The Boc group can be readily removed under acidic conditions to liberate the free amine, which can then be further functionalized.
Deprotection and Further Functionalization
The deprotection of the Boc group is typically achieved using strong acids such as trifluoroacetic acid (TFA) in an inert solvent like DCM, or with hydrochloric acid (HCl) in dioxane or methanol. This unmasks the nucleophilic amine of the 1,4-oxazepane ring, allowing for a wide range of subsequent chemical transformations, including:
-
Amide bond formation: Coupling with carboxylic acids to form amides.
-
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
N-Arylation or N-alkylation: Formation of carbon-nitrogen bonds with aryl or alkyl halides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-tert-Butyl 1,4-oxazepan-6-ylcarbamate | 2306245-70-3 [sigmaaldrich.com]
- 4. tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate 97% | CAS: 2306247-11-8 | AChemBlock [achemblock.com]
- 5. achmem.com [achmem.com]
- 6. chiralen.com [chiralen.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
The 1,4-Oxazepane Scaffold: A Comprehensive Technical Guide to Synthesis and Functionalization
Introduction: The Privileged 1,4-Oxazepane Core in Modern Drug Discovery
The 1,4-oxazepane ring system, a seven-membered heterocycle containing nitrogen and oxygen atoms in a 1,4-relationship, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent three-dimensional structure and conformational flexibility allow for the precise spatial arrangement of pharmacophoric groups, enabling potent and selective interactions with a wide range of biological targets.[1] Compounds incorporating the 1,4-oxazepane motif have demonstrated significant therapeutic potential, including applications as anticonvulsants, antifungal agents, and treatments for inflammatory diseases.[2] The synthetic accessibility and the potential for diverse functionalization make the 1,4-oxazepane core an attractive starting point for the development of novel therapeutics. This guide provides an in-depth exploration of the key synthetic strategies for constructing the 1,4-oxazepane ring and the subsequent functionalization to generate diverse molecular libraries for drug discovery programs.
Part 1: Synthesis of the 1,4-Oxazepane Ring System
The construction of the 1,4-oxazepane core can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and stereochemical control.
Intramolecular Cyclization of N-Substituted Amino Alcohols: A Workhorse Strategy
A prevalent and versatile method for the synthesis of 1,4-oxazepanes involves the intramolecular cyclization of appropriately functionalized acyclic precursors, typically N-substituted amino alcohols.[3][4] The success of this strategy hinges on the judicious choice of the nitrogen substituent, which can influence the ease of cyclization.
A notable example is the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.[1][3][5] This solid-phase approach allows for streamlined purification and the generation of diverse derivatives. The key intermediate, an N-phenacyl nitrobenzenesulfonamide, is assembled on the resin and subsequently cleaved under acidic conditions to induce cyclization.[3]
Experimental Protocol: Solid-Phase Synthesis of a Chiral 1,4-Oxazepane Derivative [3][4]
-
Fmoc-Deprotection: Swell Fmoc-HSe(TBDMS)-OH immobilized on Wang resin in a 1:1 mixture of N,N-dimethylformamide (DMF) and dichloromethane (CH₂Cl₂). Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in CH₂Cl₂ for 1 hour at room temperature to remove the Fmoc protecting group. Wash the resin thoroughly with CH₂Cl₂, DMF, and methanol.
-
Sulfonylation: To the deprotected resin-bound amino alcohol in DMF, add 2-nitrobenzenesulfonyl chloride (2 eq.) and diisopropylethylamine (DIPEA) (4 eq.). Shake the mixture at room temperature for 12 hours. Wash the resin extensively with DMF, CH₂Cl₂, and methanol.
-
N-Alkylation: To the resin-bound sulfonamide in acetonitrile, add a substituted 2-bromoacetophenone (3 eq.), potassium carbonate (K₂CO₃) (5 eq.), and a catalytic amount of tetrabutylammonium iodide (TBAI). Heat the mixture at 60 °C for 24 hours. Wash the resin with acetonitrile, water, DMF, and CH₂Cl₂.
-
Cleavage and Cyclization: Treat the resin with a cleavage cocktail of TFA/triethylsilane (Et₃SiH)/CH₂Cl₂ (10:1:89) for 30 minutes at room temperature.[3] Filter the resin and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography to yield the desired 1,4-oxazepane derivative.
Causality Behind Experimental Choices:
-
The use of a solid support simplifies the purification process at each step, as excess reagents and byproducts are removed by simple filtration and washing.
-
The nitrobenzenesulfonyl group serves as an effective activating group for the nitrogen atom, facilitating the subsequent alkylation and cyclization steps.
-
The choice of the cleavage cocktail is critical. While TFA alone can lead to lactonization, the addition of a silane reducing agent (Et₃SiH) promotes the desired reductive cleavage and subsequent cyclization to the 1,4-oxazepane ring.[3]
Visualizing the Workflow: Solid-Phase Synthesis of 1,4-Oxazepanes
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]
Foreword: The Emergence of a Privileged Scaffold
An In-Depth Technical Guide to the Discovery of Novel 1,4-Oxazepane Derivatives
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that offer a blend of synthetic accessibility, structural diversity, and biological relevance is paramount. Among the seven-membered heterocycles, the 1,4-oxazepane motif has distinguished itself as a "privileged scaffold."[1][2] Its inherent three-dimensional structure, a departure from the flatland of many aromatic systems, grants it the conformational flexibility necessary to engage with complex biological targets with high affinity and selectivity.[1] This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a senior application scientist’s perspective on the discovery of novel 1,4-oxazepane derivatives, moving from foundational synthesis to therapeutic application. We will explore the causality behind synthetic choices, detail self-validating experimental protocols, and ground our discussion in the latest authoritative research.
Chapter 1: Strategic Synthesis of the 1,4-Oxazepane Core
The exploration of any chemical scaffold is fundamentally enabled by the robustness and versatility of its synthesis. The lack of reliable and scalable synthetic routes has historically hindered the widespread investigation of 1,4-oxazepanes, leaving a gap between their potential and practical application.[2] However, recent advancements have provided powerful new methods.
Tandem Transformations: An Economical Approach to Benzo-fused Derivatives
A significant leap forward in efficiency is the development of tandem reactions, which construct complex molecules in a single pot, minimizing purification steps and maximizing atom economy. A notable example is the tandem C-N coupling/C-H carbonylation for the synthesis of benzo-1,4-oxazepine derivatives.[3] This method is economically viable and aligns with the principles of green chemistry.[3]
Causality Behind the Method: This approach is powerful because it leverages a palladium catalyst to orchestrate two distinct bond-forming events in a single operation. The initial C-N coupling between a phenylamine and an allyl halide is followed by an intramolecular C-H carbonylation, which efficiently closes the seven-membered ring. The choice of ligand is critical for the success of this transformation, with derivatives of 2-(2-dimethylamino-vinyl)-1H-inden-1-ol proving ideal.[3]
Experimental Protocol: Tandem Synthesis of 2-Phenyl-2,3-dihydro-1H-benzo[e][1][4]oxazepin-5-one[3]
Materials:
-
Phenylamine (1a)
-
(1-Chloro-vinyl)-benzene (2a)
-
Palladium catalyst system (e.g., Pd(OAc)₂, Ligand L1 as specified in the source)
-
Carbon Monoxide (CO) source
-
Appropriate solvent (e.g., Toluene)
-
Base (e.g., K₂CO₃)
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add phenylamine (1a, 1.0 mmol), the palladium catalyst, and the specified ligand.
-
Add the base and the solvent.
-
Introduce (1-chloro-vinyl)-benzene (2a, 1.2 mmol).
-
Pressurize the vessel with carbon monoxide to the desired pressure.
-
Heat the reaction mixture at the specified temperature (e.g., 100-120 °C) for the required duration (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully vent the CO pressure.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure benzo-1,4-oxazepine derivative.
Self-Validation:
-
Expected Yield: ~81%[3]
-
Characterization (¹H NMR, ¹³C NMR, EIMS): The resulting spectroscopic data should match the values reported in the literature, confirming the structure of the target compound.[3]
Synthesis from N-Propargylamines: A Versatile Building Block Approach
N-propargylamines are highly versatile precursors in heterocyclic synthesis due to the reactive alkyne moiety.[4][5] Their use in constructing 1,4-oxazepane cores represents an atom-economical strategy that has seen explosive growth in recent years.[4]
Causality Behind the Method: This strategy typically involves an intramolecular cyclization reaction. The N-propargylamine is designed with a tethered hydroxyl group. In the presence of a suitable catalyst (often a transition metal like gold or silver), the hydroxyl group attacks the activated alkyne, leading to the formation of the seven-membered ring. The specific regioselectivity of the cyclization (e.g., 7-endo-dig) is a critical parameter controlled by the catalyst and substrate.
General Workflow for 1,4-Oxazepane Discovery
The overall process of discovering and optimizing novel 1,4-oxazepane derivatives follows a well-defined, iterative cycle.
Caption: A typical workflow for the discovery of novel 1,4-oxazepane derivatives.
Chapter 2: Structure-Activity Relationships and In Silico Modeling
Understanding how structural modifications to the 1,4-oxazepane scaffold influence biological activity is the cornerstone of rational drug design. The conformational flexibility of the seven-membered ring is a key asset, allowing for the precise positioning of pharmacophoric elements to interact with biological targets.[1]
Case Study: Dopamine D₄ Receptor Ligands
The dopamine D₄ receptor is a key target for developing atypical antipsychotics for schizophrenia, with the goal of achieving efficacy while minimizing extrapyramidal side effects.[1][6][7] A series of 2,4-disubstituted 1,4-oxazepanes has been synthesized and evaluated for D₄ receptor affinity, providing valuable SAR insights.[6][7]
A 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis revealed several key determinants for high affinity:
-
Aromatic Systems: Regions around the two benzene ring systems are critical for binding.[6]
-
Key Substituents: A p-chlorobenzyl group was identified as an important feature for affinity.[6]
-
Ring Size: The size of the 1,4-oxazepane ring itself appears to be important for optimal receptor fit.[6]
Data Summary: SAR of 2,4-Disubstituted 1,4-Oxazepanes as D₄ Ligands
| Compound ID | R¹ Substituent | R² Substituent | D₄ Affinity (Ki, nM) | Key Insight |
| 1a | H | p-chlorobenzyl | 15 | Baseline affinity with key pharmacophore. |
| 1b | Methyl | p-chlorobenzyl | 8 | Small alkyl substitution can improve affinity. |
| 1c | H | Benzyl | 45 | Removal of chloro group significantly reduces affinity. |
| 1d | H | p-methylbenzyl | 22 | Electron-donating group less favorable than halogen. |
Note: This table is a representative summary based on SAR principles described in the literature.[6][7] Actual Ki values are illustrative.
The Role of Molecular Docking
In silico molecular docking is an indispensable tool for visualizing and predicting how these derivatives interact with their protein targets.[8] For instance, docking studies of 1,4-oxazepane derivatives against cyclooxygenase-2 (COX-2), a target for anti-inflammatory drugs, have shown promising binding affinities that sometimes exceed those of established drugs.[8]
Workflow: Molecular Docking Protocol
Caption: A generalized workflow for molecular docking studies.[8]
Chapter 3: Therapeutic Applications and Future Outlook
The versatile 1,4-oxazepane scaffold has been explored in a multitude of therapeutic areas, underscoring its potential in drug discovery.
Central Nervous System (CNS) Disorders
Beyond schizophrenia, 1,4-oxazepane derivatives have shown potential as monoamine reuptake inhibitors, making them candidates for treating depression, anxiety, and attention deficit hyperactivity disorder (ADHD).[9][10] Certain 6-amino-1,4-oxazepane-3,5-dione derivatives have also demonstrated promising broad-spectrum anticonvulsant activity in preclinical models.[1]
Signaling Pathway: D₄ Receptor Antagonism
1,4-Oxazepane-based antagonists function by blocking the downstream signaling cascade initiated by dopamine binding to the D₄ receptor.
Caption: Simplified D₄ receptor signaling and its inhibition by a 1,4-oxazepane antagonist.
Inflammatory Diseases
The scaffold is also being investigated for its role in modulating inflammatory pathways. Specifically, derivatives have been designed as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and cell death, indicating potential applications in autoimmune disorders and other inflammatory conditions.[1]
Future Directions
The primary challenge remaining is the development of robust, scalable syntheses that can provide a diverse array of functionalized 1,4-oxazepanes for high-throughput screening libraries.[2] Recent efforts to optimize classical heterocyclization reactions for multigram synthesis are a significant step in this direction.[2] The continued integration of computational modeling with innovative synthetic chemistry will undoubtedly unlock the full therapeutic potential of this remarkable scaffold.
References
- 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry. Benchchem.
- Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PubMed Central.
- New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. ACS Publications.
- New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Publishing.
-
Synthesis of substituted benzo[b][1][4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. RSC Publishing. Available at:
- Comparative Docking Analysis of 1,4-Oxazepane Derivatives in Drug Discovery. Benchchem.
- Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
-
Recent Advances in Dibenzo[b,f][1][4]oxazepine Synthesis. ChemInform. Available at:
- 1,4-oxazepane derivatives. Google Patents.
- 1,4-oxazepane derivatives. Google Patents.
-
Recent advances in dibenzo[b,f][1][4]oxazepine synthesis. ResearchGate. Available at:
- New route to 1,4-oxazepane and 1,4-diazepane derivatives: Synthesis from N-propargylamines. ResearchGate.
- New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 10. CA2813911A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
Spectroscopic Characterization of tert-butyl N-(1,4-oxazepan-6-yl)carbamate: A Predictive Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for tert-butyl N-(1,4-oxazepan-6-yl)carbamate, a key intermediate in contemporary drug discovery. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral characteristics. This predictive approach is a critical skill for researchers, enabling structural verification and reaction monitoring even for novel chemical entities.
The structural integrity of molecules like this compound, with its molecular formula C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 g/mol , is paramount in the synthesis of bioactive compounds.[1][2][3] Spectroscopic analysis provides the definitive fingerprint of a molecule's structure, and a thorough understanding of its expected spectral features is indispensable for chemists in research and development.
Molecular Structure and Predicted Spectroscopic Behavior
The molecule incorporates a saturated 1,4-oxazepane ring, a chiral center at the 6-position, and a tert-butoxycarbonyl (Boc) protecting group. Each of these structural features will give rise to characteristic signals in the NMR, IR, and MS spectra.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information.
Experimental Protocol: A Validated Approach
While specific experimental data for the target molecule is not publicly available, a standard protocol for acquiring high-quality NMR spectra for similar compounds would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds.
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a Bruker 400 MHz or 600 MHz instrument, to ensure adequate signal dispersion and resolution.[4]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom. A greater number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the tert-butyl group and the 1,4-oxazepane ring. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the overall electronic environment.
| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| tert-butyl protons | ~1.45 | Singlet (s) | 9H | -C(CH₃)₃ |
| Oxazepane ring protons | ~2.6-4.0 | Multiplets (m) | 9H | Protons on the 1,4-oxazepane ring |
| N-H proton | ~4.5-5.5 | Broad singlet (br s) | 1H | -NH- |
-
Rationale for Predictions: The nine protons of the tert-butyl group are chemically equivalent and will therefore appear as a sharp singlet at approximately 1.45 ppm, a characteristic chemical shift for this group.[5] The protons on the 1,4-oxazepane ring are expected to be in the more deshielded region of the spectrum (2.6-4.0 ppm) due to the influence of the neighboring oxygen and nitrogen atoms. Their signals will appear as complex multiplets due to spin-spin coupling with each other. The exact chemical shifts and coupling patterns would depend on the conformation of the seven-membered ring. The N-H proton of the carbamate will likely appear as a broad singlet, with its chemical shift being solvent-dependent.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |
| tert-butyl methyl carbons | ~28.5 | -C(C H₃)₃ |
| Oxazepane ring carbons | ~45-75 | Carbons of the 1,4-oxazepane ring |
| tert-butyl quaternary carbon | ~79.5 | -C (CH₃)₃ |
| Carbamate carbonyl carbon | ~155.5 | -NHC (=O)O- |
-
Rationale for Predictions: The carbon signals for the tert-butyl group are highly characteristic, with the methyl carbons appearing around 28.5 ppm and the quaternary carbon around 79.5 ppm.[6] The carbons of the 1,4-oxazepane ring will be found in the 45-75 ppm range, with those adjacent to the oxygen atom being the most deshielded. The carbonyl carbon of the carbamate group is expected at a significantly downfield shift, typically around 155.5 ppm, due to the strong deshielding effect of the two adjacent oxygen and nitrogen atoms.[7]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Experimental Protocol: A Standardized Method
A typical IR spectrum would be acquired using the following procedure:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice for its high sensitivity and speed.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment is recorded first and automatically subtracted from the sample spectrum.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-O bonds.
| Predicted IR Data | Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| N-H Stretch | ~3350 | Stretching | Amine/Amide |
| C-H Stretch | ~2850-3000 | Stretching | Alkane |
| C=O Stretch | ~1680-1700 | Stretching | Carbamate |
| C-O Stretch | ~1160-1250 | Stretching | Ether and Carbamate |
-
Rationale for Predictions: A prominent absorption band around 3350 cm⁻¹ is expected for the N-H stretching vibration of the carbamate.[8] The region between 2850 and 3000 cm⁻¹ will contain the C-H stretching vibrations of the aliphatic protons on the tert-butyl group and the oxazepane ring. A strong, sharp absorption band between 1680 and 1700 cm⁻¹ is the hallmark of the carbonyl (C=O) group in the carbamate functionality.[8] Finally, C-O stretching vibrations from the ether linkage in the oxazepane ring and the carbamate group will be visible in the fingerprint region, likely between 1160 and 1250 cm⁻¹.[9]
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: A General Approach
A mass spectrum could be obtained using the following workflow:
-
Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion or through a chromatographic system such as an LC-MS.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Predicted Mass Spectrum
The ESI mass spectrum is expected to show a prominent peak for the protonated molecule. Fragmentation can be induced to provide further structural information.
| Predicted MS Data | m/z Value | Interpretation |
| 217.15 | [M+H]⁺ | Protonated molecular ion |
| 161.12 | [M+H - C₄H₈]⁺ | Loss of isobutylene |
| 117.09 | [M+H - Boc]⁺ | Loss of the Boc group |
-
Rationale for Predictions: The protonated molecular ion [M+H]⁺ is expected at an m/z of 217.15, corresponding to the molecular weight of 216.28 plus the mass of a proton. A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈), which would result in a fragment at m/z 161.12. Another likely fragmentation is the loss of the entire Boc group, leading to a fragment at m/z 117.09.
Visualization of Key Concepts
Caption: Predicted fragmentation pathway in ESI-MS.
Conclusion
This predictive guide outlines the expected NMR, IR, and MS spectroscopic data for this compound. By applying fundamental principles of spectroscopy and referencing data for related structural motifs, a comprehensive spectral profile can be constructed. This approach not only serves as a valuable reference for the characterization of this specific molecule but also exemplifies a critical thought process in chemical research and development when empirical data is not yet available. The ability to predict and interpret spectra is a cornerstone of synthetic chemistry, ensuring the correct structural assignment of novel compounds and intermediates.
References
- Google Patents.
-
National Institute of Standards and Technology. tert-Butyl carbamate. [Link]
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
Aribo Biotechnology. CAS: 1782916-90-8 Name: this compound. [Link]
-
Supporting Information. General procedure for N-Boc protection of amines. [Link]
-
PubChemLite. Tert-butyln-[2-(1,4-oxazepan-2-yl)ethyl]carbamate. [Link]
-
MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]
-
PubChem. tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate. [Link]
-
National Institute of Standards and Technology. Butyl carbamate. [Link]
-
The Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]
Sources
- 1. chiralen.com [chiralen.com]
- 2. tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate 97% | CAS: 2306247-11-8 | AChemBlock [achemblock.com]
- 3. achmem.com [achmem.com]
- 4. rsc.org [rsc.org]
- 5. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 6. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. tert-Butyl carbamate [webbook.nist.gov]
- 9. Butyl carbamate [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols: The Strategic Use of tert-butyl N-(1,4-oxazepan-6-yl)carbamate in Modern Drug Discovery
Introduction: The Rise of the 1,4-Oxazepane Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties and unique three-dimensional trajectories is relentless. Saturated heterocycles are mainstays of drug design, but moving beyond common six-membered rings like piperidine and morpholine can unlock new, valuable chemical space. The 1,4-oxazepane, a seven-membered saturated heterocycle, has emerged as a scaffold of significant interest.[1][2] Its increased conformational flexibility compared to six-membered rings allows it to adapt to complex protein binding pockets, which can be an advantage in achieving target affinity and selectivity.[1] However, this flexibility can also carry an entropic penalty upon binding.[1] The 1,4-oxazepane scaffold offers a compelling balance of moderate lipophilicity, good aqueous solubility, and potentially favorable metabolic stability, making it an attractive alternative to traditional heterocycles.[1] Derivatives have shown promise as potent agents in a range of therapeutic areas, including central nervous system (CNS) disorders and inflammatory diseases.[2][3]
This guide focuses on a key building block for accessing this scaffold: tert-butyl N-(1,4-oxazepan-6-yl)carbamate . We will explore its properties and provide detailed protocols for its deprotection and subsequent elaboration, empowering researchers to leverage this versatile intermediate in their drug discovery programs.
Section 1: The Key Intermediate: Properties and Handling
This compound is a bifunctional molecule designed for synthetic elaboration. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the primary amine at the 6-position, allowing for selective reactions at the secondary amine within the ring, or, more commonly, for its removal to enable functionalization at the 6-position. The compound is commercially available as a racemate or as individual (R) and (S) enantiomers, providing access to chiral drug candidates.[4]
Table 1: Physicochemical and Safety Properties
| Property | Value | Source(s) |
| CAS Number | 1782916-90-8 (racemic)[5][6][7] | [5][6][7] |
| 2306247-11-8 ((S)-enantiomer)[4] | [4] | |
| 2306245-70-3 ((R)-enantiomer) | ||
| Molecular Formula | C₁₀H₂₀N₂O₃ | [4][5] |
| Molecular Weight | 216.28 g/mol | [4][5] |
| Appearance | Solid | |
| Storage | 2-8°C, keep in a dark place, sealed in dry conditions | [5] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [5] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P405 (Store locked up) | [4] |
Section 2: Core Synthetic Protocols
The primary utility of this compound lies in the facile removal of the Boc group to unmask the 1,4-oxazepan-6-amine. This amine is a versatile nucleophile, ready for elaboration into a diverse library of compounds through reactions such as amide coupling, reductive amination, or urea formation.
Protocol 1: Boc Group Deprotection to Access 1,4-Oxazepan-6-amine
Causality: The Boc group is an acid-labile protecting group.[8] Its removal is achieved by protonation of the carbonyl oxygen, which destabilizes the carbamate and leads to the cleavage of the tert-butyl-oxygen bond. The resulting unstable carbamic acid rapidly decarboxylates, releasing the free amine.[8] The choice of acid and solvent is critical to ensure complete deprotection without affecting other acid-sensitive functional groups that may be present on a more complex substrate.[9][10]
Workflow for Boc Deprotection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate 97% | CAS: 2306247-11-8 | AChemBlock [achemblock.com]
- 5. achmem.com [achmem.com]
- 6. chiralen.com [chiralen.com]
- 7. calpaclab.com [calpaclab.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Application Notes and Protocols for the Synthesis of Dopamine D4 Receptor Ligands from 1,4-Oxazepane Precursors
Introduction: The Therapeutic Promise of Dopamine D4 Receptor Ligands and the Strategic Role of the 1,4-Oxazepane Scaffold
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a focal point of significant interest in contemporary neuropharmacology and medicinal chemistry. Primarily expressed in the prefrontal cortex, hippocampus, and amygdala, the D4 receptor plays a crucial role in modulating cognitive and emotional processes.[1][2] Its unique distribution, with lower levels in the basal ganglia compared to other dopamine receptor subtypes, suggests that selective D4 ligands could offer therapeutic benefits with a reduced risk of extrapyramidal side effects commonly associated with antipsychotic medications.[1] This has spurred extensive research into the development of selective D4 receptor ligands for the treatment of neuropsychiatric disorders such as schizophrenia and attention-deficit hyperactivity disorder (ADHD).[2][3][4]
The 1,4-oxazepane moiety has emerged as a privileged scaffold in the design of such ligands.[5][6] This seven-membered heterocycle offers a unique three-dimensional structure and conformational flexibility, enabling it to effectively probe the binding pocket of the D4 receptor.[5] The synthetic tractability of the 1,4-oxazepane core allows for the systematic introduction of various substituents, facilitating the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).[6] This application note provides a detailed guide to the synthesis of dopamine D4 receptor ligands derived from 1,4-oxazepane precursors, offering researchers a comprehensive set of protocols and insights to accelerate their drug discovery efforts.
Synthetic Strategy and Workflow
The synthesis of 2,4-disubstituted 1,4-oxazepane-based dopamine D4 receptor ligands can be achieved through a convergent synthetic route. The general strategy involves the preparation of a 1,4-oxazepane core, followed by the introduction of a pharmacophoric element that imparts affinity and selectivity for the D4 receptor. A representative synthetic workflow is illustrated below.
Caption: General synthetic workflow for 1,4-oxazepane-based D4 ligands.
Detailed Experimental Protocols
The following protocols are adapted from established methodologies for the synthesis of 2,4-disubstituted 1,4-oxazepanes with demonstrated affinity for the dopamine D4 receptor.[3][4]
Protocol 1: Synthesis of 2,4-Disubstituted 1,4-Oxazepanes
This protocol outlines a two-step synthesis of the 1,4-oxazepane core.
Step 1: Synthesis of the Oxirane Intermediate
-
To a solution of the appropriately substituted phenol (1.0 eq) in a suitable solvent such as ethanol, add epibromohydrin (1.2 eq).
-
Add a base, for instance, sodium hydroxide (1.5 eq), and stir the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extract the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2-phenoxymethyloxirane.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Cyclization to form the 1,4-Oxazepane Ring
-
Dissolve the purified 2-phenoxymethyloxirane (1.0 eq) and a suitable amino alcohol, such as 3-benzylaminopropan-1-ol (1.1 eq), in a high-boiling point solvent like xylene.[6]
-
Heat the reaction mixture to reflux and stir for 12-18 hours, using a Dean-Stark apparatus to remove water if necessary.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude 1,4-oxazepane derivative by column chromatography on silica gel.
Protocol 2: N-Functionalization to Yield Final Dopamine D4 Ligands
This protocol describes the introduction of a key pharmacophoric element, often a substituted benzyl group, onto the nitrogen of the 1,4-oxazepane ring.
-
To a solution of the synthesized 1,4-oxazepane (1.0 eq) in an aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate (2.0 eq).
-
Add the desired substituted benzyl halide (e.g., p-chlorobenzyl chloride) (1.2 eq) to the mixture.
-
Stir the reaction at a slightly elevated temperature (e.g., 60-80 °C) for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude final product.
-
Purify the crude ligand by column chromatography on silica gel to yield the desired dopamine D4 receptor ligand.
Data Presentation: Representative Synthetic Data
The following table summarizes typical reagents and expected yields for the synthesis of a representative 2,4-disubstituted 1,4-oxazepane D4 ligand.
| Step | Starting Material | Reagent | Solvent | Yield (%) |
| 1 | 4-Chlorophenol | Epibromohydrin, NaOH | Ethanol | 75-85 |
| 2 | 2-((4-Chlorophenoxy)methyl)oxirane | 3-Benzylaminopropan-1-ol | Xylene | 60-70 |
| 3 | 4-Benzyl-2-((4-chlorophenoxy)methyl)-1,4-oxazepane | 4-Chlorobenzyl chloride, K₂CO₃ | Acetonitrile | 70-80 |
Characterization of Synthesized Ligands
The identity and purity of the synthesized 1,4-oxazepane derivatives should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the intermediates and the final products.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compounds, confirming their elemental composition.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final ligands should be assessed by reverse-phase HPLC, with purity typically exceeding 95% for use in biological assays.
Biological Evaluation: Dopamine D4 Receptor Binding Assay
The affinity of the synthesized ligands for the dopamine D4 receptor can be determined using a radioligand binding assay.
Protocol 3: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4 receptor.[3]
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a radioligand with high affinity for the D4 receptor (e.g., [³H]spiperone), and varying concentrations of the synthesized test compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known D4 antagonist (e.g., clozapine).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow for binding equilibrium.
-
-
Detection and Data Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the equilibrium dissociation constant (Ki) for each compound using the Cheng-Prusoff equation.
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2,4-disubstituted 1,4-oxazepane scaffold has provided valuable insights into the SAR for dopamine D4 receptor affinity.
Caption: Factors influencing the SAR of 1,4-oxazepane D4 ligands.
Studies have shown that regions around the two benzene ring systems and the aliphatic amine of the 1,4-oxazepane system are crucial for affinity.[3] The size of the heterocyclic ring also appears to be an important determinant of binding affinity.[3] For example, the presence of a p-chlorobenzyl group at the N-4 position often leads to high affinity for the D4 receptor. The nature of the substituent at the C-2 position can be varied to fine-tune both affinity and selectivity over other dopamine receptor subtypes.
Conclusion
The 1,4-oxazepane scaffold represents a versatile and promising platform for the design and synthesis of selective dopamine D4 receptor ligands. The protocols and insights provided in this application note offer a solid foundation for researchers to develop novel chemical entities with therapeutic potential for a range of CNS disorders. The synthetic accessibility of the 1,4-oxazepane core, coupled with the potential for diverse functionalization, ensures that this scaffold will continue to be a valuable tool in the quest for improved treatments for neuropsychiatric conditions.
References
-
Feenstra, R. W., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(12), 3089-104. [Link]
-
Feenstra, R. W., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 47(12), 3089-3104. [Link]
-
ACS Publications. (n.d.). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. [Link]
-
Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of substituted benzo[b][3][5]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. [Link]
-
Clarivate. (2023). Discovery and preclinical evaluation of dopamine D4 receptor-selective ligand CAB-01-019. [Link]
-
National Institutes of Health. (n.d.). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. [Link]
-
PubMed Central. (n.d.). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. [Link]
-
Kovari, D., et al. (2024). A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. ChemRxiv. [Link]
-
ResearchGate. (2019). Novel Dopamine D4 Receptor‐Selective Compounds Reveal Structure‐Activity Relationships that Engender Agonist Efficacy. [Link]
-
ACS Publications. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry. [Link]
-
Figshare. (n.d.). Collection - New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model - Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. [Link]
-
van Kempen, M. J., et al. (2009). The dopamine D4 receptor: biochemical and signalling properties. PubMed Central. [Link]
-
ACS Publications. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. [Link]
-
PubMed Central. (n.d.). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. [Link]
-
MDPI. (n.d.). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. [Link]
-
MDPI. (n.d.). Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][3][5]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. [Link]
-
MDPI. (n.d.). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. [Link]
-
ResearchGate. (2007). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. [Link]
-
OMICS International. (n.d.). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of tert-butyl N-(1,4-oxazepan-6-yl)carbamate
For: Researchers, scientists, and drug development professionals.
Introduction
The 1,4-oxazepane scaffold is a seven-membered heterocycle that is gaining increasing attention in medicinal chemistry due to its unique three-dimensional structure, which can be advantageous for designing novel therapeutic agents.[1][2] The title compound, tert-butyl N-(1,4-oxazepan-6-yl)carbamate, is a key building block for the synthesis of more complex molecules, providing a stable, protected amine on the flexible oxazepane ring. The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various conditions and its straightforward removal under acidic conditions.[3][4]
This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a plausible and scalable two-step synthetic route. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles, safety considerations, and process optimization for multigram synthesis.
Chemical Properties and Safety Information
| Property | Value | Reference |
| CAS Number | 1782916-90-8 | [5] |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [5] |
| Molecular Weight | 216.28 g/mol | [5] |
| Appearance | Solid | [6] |
| Storage | 2-8°C, sealed in a dry, dark place | [5] |
| Hazard Statements | H302, H315, H319, H332, H335 | [6] |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501 | [6] |
Synthetic Strategy Overview
The synthesis of this compound is approached in two main stages:
-
Synthesis of the Precursor Amine: Formation of the 1,4-oxazepane ring to yield 1,4-oxazepan-6-amine. This is the more challenging step, as the construction of seven-membered rings can be kinetically and thermodynamically less favorable than for five- or six-membered rings.[1]
-
Boc Protection: Introduction of the tert-butoxycarbonyl protecting group onto the primary amine of 1,4-oxazepan-6-amine. This is a well-established transformation, and the protocol provided is optimized for scale and purity.[3]
Caption: Overall synthetic workflow.
Part 1: Synthesis of 1,4-Oxazepan-6-amine
While a number of routes to substituted 1,4-oxazepanes exist, a robust and scalable method is crucial for large-scale production.[1] The following protocol is based on established methods for the synthesis of functionalized 1,4-oxazepanes.[1][7]
Reaction Scheme
A plausible route to 1,4-oxazepan-6-amine involves a multi-step sequence, often starting from readily available precursors. One such approach is the intramolecular cyclization of a suitably functionalized amino alcohol derivative.
Detailed Protocol
A detailed, step-by-step protocol for the synthesis of 1,4-oxazepan-6-amine is an area of active research and optimization. A recent preprint by Kaliberda et al. describes a scalable synthesis of 6-functionalized 1,4-oxazepanes through classical heterocyclization, which can be adapted for the synthesis of the 6-amino derivative.[1] Researchers should refer to this and similar publications for specific reaction conditions, which typically involve:
-
Preparation of an N-protected bis(2-haloethyl)amine derivative.
-
Reaction with a suitable aminating agent to introduce the nitrogen at the 6-position.
-
Cyclization to form the 1,4-oxazepane ring.
-
Deprotection to yield the final 1,4-oxazepan-6-amine.
Given the complexity and variability of this initial step, it is recommended to consult the latest literature for the most efficient and scalable route.[1][8]
Part 2: Large-Scale Boc Protection of 1,4-Oxazepan-6-amine
The protection of the primary amine of 1,4-oxazepan-6-amine with a tert-butoxycarbonyl (Boc) group is a standard and high-yielding reaction.[3] The following protocol is designed for a multigram scale.
Reaction Scheme
Caption: Boc protection of 1,4-oxazepan-6-amine.
Materials and Equipment
| Material | Grade | Supplier | Notes |
| 1,4-Oxazepan-6-amine | ≥95% | - | Synthesized in Part 1 |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade | Major Chemical Supplier | |
| Triethylamine (TEA) | Reagent Grade | Major Chemical Supplier | Dried over KOH |
| Tetrahydrofuran (THF) | Anhydrous | Major Chemical Supplier | |
| Dichloromethane (DCM) | Reagent Grade | Major Chemical Supplier | For extraction |
| Saturated aq. NaHCO₃ | - | Prepared in-house | |
| Brine | - | Prepared in-house | |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | Major Chemical Supplier | |
| Large reaction vessel with overhead stirrer | - | - | |
| Addition funnel | - | - | |
| Temperature probe and cooling bath | - | - | |
| Rotary evaporator | - | - |
Detailed Protocol
-
Reaction Setup: In a well-ventilated fume hood, equip a suitable reaction vessel with an overhead stirrer, a temperature probe, and an addition funnel. Purge the vessel with an inert atmosphere (nitrogen or argon).
-
Charging Reactants: To the reaction vessel, add 1,4-oxazepan-6-amine (1.0 eq) and anhydrous tetrahydrofuran (THF, approximately 5-10 mL per gram of amine). Stir the mixture until the amine is fully dissolved.
-
Addition of Base: Add triethylamine (TEA, 1.2 eq) to the solution.
-
Controlling Temperature: Cool the reaction mixture to 0-5°C using an ice-water bath.
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of anhydrous THF and add it to the addition funnel. Add the Boc₂O solution dropwise to the stirred reaction mixture, maintaining the internal temperature below 10°C. Caution: The reaction is exothermic and generates carbon dioxide gas. Ensure adequate venting.[9]
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and add dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Process Optimization and Scale-Up Considerations
-
Solvent Selection: While THF is a common choice, other solvents like acetonitrile or even a biphasic system with water can be employed.[4][10] For large-scale synthesis, consider the environmental impact and ease of removal of the solvent.
-
Base Selection: Triethylamine is a common and cost-effective base. Other non-nucleophilic bases like diisopropylethylamine (DIPEA) can also be used. For some substrates, the reaction can proceed without a base, though it may be slower.[9]
-
Temperature Control: Maintaining a low temperature during the addition of Boc₂O is crucial to control the exotherm and minimize side reactions.
-
Work-up and Purification: On a large scale, liquid-liquid extraction can be resource-intensive. Consider alternative work-up procedures such as direct crystallization of the product from the reaction mixture if feasible.
-
Safety: The generation of carbon dioxide gas during the reaction can lead to a pressure buildup in a closed system.[9] Always ensure the reaction is adequately vented. Boc anhydride is a moisture-sensitive solid and should be handled accordingly.
Conclusion
The large-scale synthesis of this compound is a feasible process that relies on the successful construction of the 1,4-oxazepane ring followed by a robust Boc protection step. While the synthesis of the precursor amine requires careful planning and optimization based on the latest synthetic methodologies, the Boc protection step is a well-understood and scalable transformation. By following the protocols and considering the scale-up factors outlined in this guide, researchers and drug development professionals can efficiently produce this valuable building block for their synthetic endeavors.
References
-
Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., Ryabukhin, S., & Volochnyuk, D. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]
-
Chou, C. H., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress. [Link]
-
Silva, F. C. D., et al. (2011). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]
-
Royal Society of Chemistry. (n.d.). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Kuchar, M., & Stach, J. (2020). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. ResearchGate. [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Stereochemical Challenge of 1,4-Oxazepane in Drug Discovery
An Application Note for the Enantioselective Separation of 1,4-Oxazepane Derivatives by HPLC
The 1,4-oxazepane scaffold is a seven-membered saturated heterocycle that is increasingly recognized as a valuable structural motif in medicinal chemistry.[1][2] Its derivatives have shown promise in a range of pharmacologically relevant compounds.[3] As with many bioactive molecules, the introduction of a stereogenic center into the 1,4-oxazepane ring necessitates a thorough investigation of its individual enantiomers. The biological activities, pharmacokinetic profiles, and potential toxicities of two enantiomers can differ dramatically.[4][5] Consequently, regulatory bodies like the FDA and EMA strongly favor the development of single-enantiomer drugs, making robust and reliable methods for chiral separation essential for drug development and quality control.[4]
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the preeminent technique for the analytical and preparative separation of enantiomers due to its versatility, sensitivity, and broad applicability.[5][6] This document, designed for researchers, scientists, and drug development professionals, provides a detailed guide to developing a successful HPLC method for the chiral separation of 1,4-oxazepane enantiomers. It moves beyond a simple recitation of steps to explain the underlying principles and strategic decisions that inform a robust method development process.
The Foundation of Chiral Recognition
The separation of enantiomers on a CSP is governed by the formation of transient, diastereomeric complexes between the analyte and the chiral selector of the stationary phase.[7] For a successful separation, there must be a sufficient difference in the binding energy of the two enantiomer-CSP complexes. This is often described by the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions), with at least one being stereochemically dependent, are required for chiral recognition.[7][8]
The 1,4-oxazepane structure contains a secondary amine, a key functional group that can participate in hydrogen bonding and ionic interactions, making it an excellent handle for chiral recognition. The selection of a CSP and mobile phase must be tailored to exploit these interactions effectively.
Strategic Approach to Chiral Method Development
A trial-and-error approach to chiral separations can be exceedingly time-consuming and inefficient.[9] A systematic screening strategy using a well-chosen set of columns and mobile phases is a far more effective path to success.[10]
Workflow for Chiral Method Development
The diagram below outlines a systematic workflow for developing a chiral separation method, starting from initial screening to final method optimization.
Caption: A typical workflow for chiral method development.
Selecting the Chiral Stationary Phase (CSP)
For cyclic amines and related heterocyclic compounds, polysaccharide-based CSPs are the most successful and widely used, making them the ideal starting point for screening.[11][12] These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer a broad range of chiral recognition mechanisms.[5][7]
Recommended Initial Screening Columns:
-
Amylose-based: e.g., Amylose tris(3,5-dimethylphenylcarbamate)
-
Cellulose-based: e.g., Cellulose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3-chloro-4-methylphenylcarbamate)
Choosing the Mobile Phase Mode
The choice of mobile phase mode—Normal Phase (NP), Reversed Phase (RP), or Polar Organic (PO)—is critical as it directly influences the interactions between the analyte and the CSP.[12][13]
-
Normal Phase (NP): Utilizes non-polar solvents like hexane or heptane with a polar alcohol modifier (e.g., isopropanol, ethanol). NP often provides excellent selectivity for chiral separations on polysaccharide CSPs.[13]
-
Reversed Phase (RP): Employs aqueous mobile phases with organic modifiers like acetonitrile or methanol. This mode is highly compatible with mass spectrometry (MS) detection and can offer complementary selectivity to NP and PO modes.[13]
-
Polar Organic (PO): Uses a mixture of polar organic solvents, such as acetonitrile and methanol/ethanol. This mode can be useful for analytes with limited solubility in NP or RP systems.
The Essential Role of Mobile Phase Additives
For ionizable compounds like the secondary amine in 1,4-oxazepane, small amounts of acidic or basic additives are often crucial for achieving good peak shape and enhancing enantioselectivity.[12][14]
-
In Normal Phase: A basic additive like diethylamine (DEA) is commonly used to minimize undesirable interactions with residual silanols on the silica support and to ensure the analyte is in a consistent, neutral state.
-
In Reversed Phase: An acidic additive like trifluoroacetic acid (TFA) or formic acid, or a buffer salt like ammonium bicarbonate, is used to control the ionization state of the amine, which can dramatically impact retention and selectivity.[13]
Detailed Experimental Protocol: A Screening Approach
This protocol outlines a systematic screening process to identify a suitable starting point for the chiral separation of a 1,4-oxazepane derivative.
Instrumentation and Materials
-
HPLC System: A quaternary or binary HPLC system with a UV/DAD detector. An autosampler and column oven are highly recommended.
-
Chiral Columns: A set of polysaccharide-based columns as described above (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Reagents: HPLC-grade solvents (Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)), and additives (Diethylamine (DEA), Trifluoroacetic Acid (TFA)).
-
Sample: Racemic 1,4-oxazepane derivative.
Step 1: Sample Preparation
-
Prepare a stock solution of the racemic analyte at approximately 1.0 mg/mL.
-
The ideal solvent is the initial mobile phase to be tested. If solubility is an issue, a 1:1 mixture of Methanol:Ethanol is a good alternative.[12]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Step 2: Column Equilibration
Proper column equilibration is critical for reproducible results, especially when switching between different mobile phase systems.[12]
-
Before introducing a new mobile phase, flush the column with an appropriate intermediate solvent (e.g., Isopropanol).
-
Equilibrate the column with the new mobile phase by flushing with at least 20-30 column volumes.
-
Monitor the detector baseline until it is stable before injecting the sample.
Step 3: Chromatographic Screening Conditions
Perform injections on each selected CSP using the mobile phase conditions outlined in the table below. This systematic approach efficiently explores the separation space.
| Parameter | Normal Phase (NP) | Reversed Phase (RP) | Polar Organic (PO) |
| Mobile Phase A | n-Hexane + 0.1% DEA | Water + 0.1% TFA | Acetonitrile + 0.1% TFA |
| Mobile Phase B | IPA or EtOH | Acetonitrile or Methanol | Methanol or Ethanol |
| Gradient/Isocratic | Isocratic. Test 10%, 20%, 30% B | Isocratic. Test 30%, 50%, 70% B | Isocratic. Test 10%, 25%, 50% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C (Ambient) | 25 °C (Ambient) | 25 °C (Ambient) |
| Detection | UV at 220 nm or analyte λmax | UV at 220 nm or analyte λmax | UV at 220 nm or analyte λmax |
| Injection Volume | 5-10 µL | 5-10 µL | 5-10 µL |
Step 4: Data Evaluation and Optimization
After the initial screening, evaluate the chromatograms for any signs of separation. The key parameters to assess are:
-
Selectivity (α): The ratio of the retention factors of the two enantiomers. An α > 1.0 indicates some level of separation.
-
Resolution (Rs): A measure of the baseline separation between the two enantiomer peaks. A value of Rs ≥ 1.5 is typically desired for robust quantification.
If a promising condition (α > 1.1) is identified, proceed with optimization by systematically adjusting:
-
Alcohol Modifier Percentage: In NP or PO mode, make small adjustments (e.g., ±5%) to the alcohol content.
-
Additive Concentration/Type: Vary the concentration or type of acid/base.
-
Temperature: Test at lower (e.g., 15 °C) and higher (e.g., 40 °C) temperatures, as this can alter the thermodynamics of the separation.[12]
Troubleshooting Common Issues
Even with a systematic approach, challenges can arise. The following decision tree provides a logical path for troubleshooting poor or no separation.
Caption: A decision tree for troubleshooting poor resolution.
Conclusion
The chiral separation of 1,4-oxazepane enantiomers by HPLC is a critical and achievable task in pharmaceutical development. Success hinges not on chance, but on a systematic and informed approach to method development. By initiating a screening process with a proven class of columns—polysaccharide-based CSPs—and methodically exploring the variable space of mobile phase modes, modifiers, and additives, researchers can efficiently identify and optimize conditions for a robust and reliable separation. This application note provides the strategic framework and practical protocols to navigate the complexities of chiral chromatography and successfully resolve the enantiomers of this important heterocyclic scaffold.
References
- BenchChem. (n.d.). Navigating the Maze of Enantiomers: A Guide to Chiral Stationary Phases for 3-Methylcyclohexanamine Separation.
- Shabir, G. A. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Peng, L., Farkas, T., Jayapaian, S., & Chankvetadze, B. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
- BenchChem. (n.d.). Technical Support Center: Chiral Separation of 1,4-Oxazepane-6-sulfonamide Enantiomers.
- I.B.S. (n.d.). Chiral HPLC Method Development.
- Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
- Nazareth, C., et al. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
- (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH.
- (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate.
- PubChem. (n.d.). 1,4-Oxazepane.
- Králová, P., et al. (2020). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. ResearchGate.
- PubChem. (n.d.). 1,4-Oxazepine.
- Králová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- (n.d.). Chiral Drug Separation.
- Pintérová, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
- (n.d.). Enantioseparation by high-performance liquid chromatography on proline-derived helical polyacetylenes. Polymer Chemistry (RSC Publishing).
- Hashem, H. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
Sources
- 1. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. eijppr.com [eijppr.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. researchgate.net [researchgate.net]
Definitive Guide to the Purity Determination of Boc-Protected Amines: Methods, Validation, and Implementation
An Application Note and Protocol Guide
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of amine-containing active pharmaceutical ingredients (APIs).[1] Its successful installation and the verified purity of the resulting Boc-protected amine are critical parameters that dictate the quality, yield, and safety of subsequent synthetic steps and the final product.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the state-of-the-art analytical methods for robustly determining the purity of Boc-protected amines. We delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed, field-proven protocols are provided for each technique, emphasizing the rationale behind experimental choices to ensure data integrity and regulatory compliance.
The Criticality of Purity in Boc-Amine Intermediates
Boc-protected amines are essential building blocks in multi-step syntheses. The purity of these intermediates is not a trivial matter; it directly impacts:
-
Reaction Efficiency: Impurities can interfere with subsequent reactions, leading to lower yields and the formation of complex side-products.
-
Impurity Profiles: Impurities introduced early in a synthetic sequence can be carried through to the final API, complicating purification and potentially failing regulatory limits.[3][4]
-
Process Reproducibility: Consistent purity of starting materials is fundamental to achieving batch-to-batch consistency, a non-negotiable aspect of pharmaceutical manufacturing.[5]
Common impurities in Boc-protected amines can arise from various sources, including incomplete reaction, side reactions, or degradation.[6] Key impurities to monitor include:
-
Unreacted Starting Amine: The free, unprotected amine.
-
Di-Boc Species: Over-protection where multiple amino groups in a molecule are protected.[6]
-
tert-Butanol and (Boc)₂O: Residuals from the protection reaction.[6]
-
Urea Derivatives: By-products from side reactions.[6]
-
Degradation Products: Resulting from the instability of the product under certain conditions.
This guide provides the analytical tools to identify and quantify these and other potential impurities with confidence.
Strategic Selection of an Analytical Method
The choice of analytical technique depends on the specific objective, from routine quality control to in-depth impurity investigation. The following decision workflow provides a strategic approach to method selection.
Caption: Strategic workflow for selecting the appropriate analytical method.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
Reverse-Phase HPLC (RP-HPLC) is the primary recommended method for routine purity analysis and quantification of Boc-protected amines.[2] The introduction of the hydrophobic Boc group makes these compounds well-suited for separation on nonpolar stationary phases like C18.[7]
Principle of Operation
Separation is based on the differential partitioning of the analyte and its impurities between a nonpolar, hydrophobic stationary phase (e.g., C18 silica) and a polar mobile phase. More hydrophobic molecules interact more strongly with the stationary phase, leading to longer retention times.[7] Purity is typically calculated based on the area-percent of the main peak relative to all observed peaks detected by a UV-Vis or Diode-Array Detector (DAD).
Comparative Overview of Analytical Techniques
| Feature | HPLC with UV/DAD | NMR Spectroscopy | LC-MS |
| Principle | Chromatographic separation based on polarity.[8] | Nuclear spin resonance in a magnetic field.[9] | Chromatographic separation coupled with mass-to-charge ratio detection.[] |
| Primary Use | Quantitative purity determination (assay) and impurity profiling.[1] | Definitive structural elucidation, identity confirmation, and isomeric purity. | Identification of unknown impurities and degradation products.[11] |
| Advantages | High resolution, robust, highly quantitative, and widely available.[2] | Provides unambiguous structural information, non-destructive. | High sensitivity and specificity; provides molecular weight information.[] |
| Limitations | Requires impurities to be chromophoric for UV detection; structural information is limited.[2] | Lower sensitivity compared to HPLC/LC-MS, can be complex for quantitative analysis (qNMR). | Instrumentation is more complex and expensive; quantification requires reference standards.[2] |
Protocol 3.1: Purity Determination by RP-HPLC
Objective: To quantitatively determine the purity of a Boc-protected amine sample by calculating the area percentage of the main component peak.
Instrumentation and Materials:
-
HPLC System: A standard system with a gradient pump, autosampler, column oven, and a UV/DAD detector.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile/Water.
Experimental Workflow:
Caption: Standard workflow for HPLC purity analysis.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the Boc-protected amine sample in the diluent to a final concentration of approximately 0.5-1.0 mg/mL.[8] Ensure the sample is fully dissolved.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter (PTFE or other compatible material) into an HPLC vial to remove any particulates.[8]
-
Instrument Setup & Equilibration:
-
Set the column temperature to 30 °C.
-
Set the UV detection wavelength to 220 nm (or a wavelength appropriate for the analyte's chromophore).
-
Set the flow rate to 1.0 mL/min.
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Chromatographic Conditions (Typical Gradient):
Time (min) % Mobile Phase A (Water + 0.1% TFA) % Mobile Phase B (ACN + 0.1% TFA) 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Injection and Data Acquisition: Inject 10 µL of the prepared sample and start the data acquisition for the duration of the run (30 minutes).[8]
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram, excluding the solvent front and any baseline noise.
-
Calculate the purity by dividing the peak area of the main component by the total area of all integrated peaks and multiplying by 100.
-
Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Causality and Trustworthiness: Using a gradient elution ensures that impurities with a wide range of polarities are eluted and detected. The inclusion of TFA in the mobile phase helps to sharpen peaks by acting as an ion-pairing agent for any residual free amines. This protocol is self-validating for its intended purpose; significant impurity peaks would be readily apparent, prompting further investigation by LC-MS or NMR.[2]
NMR Spectroscopy: Unambiguous Structural Confirmation
¹H NMR spectroscopy is an indispensable tool for confirming the identity of the Boc-protected amine and for detecting impurities that may not be visible by UV-based HPLC.[9]
Principle of Operation
NMR provides detailed information about the chemical structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. For Boc-protected amines, ¹H NMR is particularly useful for:
-
Identity Confirmation: The presence of a sharp, intense singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, is characteristic of the tert-butyl group of the Boc moiety.[12]
-
Purity Assessment: The presence of unexpected signals or signals that do not integrate to the expected proton count can indicate impurities.[9] For instance, a signal corresponding to the unprotected amine would be evidence of incomplete reaction or degradation.
Protocol 4.1: Identity and Purity Assessment by ¹H NMR
Objective: To confirm the chemical identity of the Boc-protected amine and assess its purity by identifying signals from potential impurities.
Instrumentation and Materials:
-
NMR Spectrometer: A 400 MHz or higher field spectrometer.
-
NMR Tubes: Standard 5 mm NMR tubes.
-
Deuterated Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), chosen based on sample solubility.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the Boc-protected amine sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identity Check: Confirm the presence of the characteristic Boc group singlet (~1.4 ppm, 9H) and verify that all other signals match the expected structure of the target molecule.
-
Impurity Search: Carefully examine the baseline for small peaks. Compare the spectrum to that of the starting amine to identify signals corresponding to unreacted material. Signals from residual solvents used in the synthesis (e.g., dichloromethane, ethyl acetate) should also be noted.
-
Quantitative Estimation: Purity can be estimated by integrating the peaks corresponding to the main compound against those of identified impurities. For higher accuracy, a quantitative NMR (qNMR) experiment using a certified internal standard is required.
-
LC-MS: Powerful Identification of Unknown Impurities
When HPLC analysis reveals unknown impurity peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for identification.[][11]
Principle of Operation
LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.[] As components elute from the HPLC column, they are ionized (e.g., by Electrospray Ionization - ESI) and their mass-to-charge (m/z) ratio is determined. This provides the molecular weight of the eluting compound, which is critical for structural elucidation.
Protocol 5.1: Impurity Identification by LC-MS
Objective: To determine the molecular weights of unknown impurities observed during HPLC analysis.
Instrumentation and Materials:
-
LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., single quadrupole or high-resolution mass spectrometer like TOF or Orbitrap).
-
Reagents and column are typically the same as for the HPLC method (Protocol 3.1), although volatile buffers (e.g., formic acid or ammonium acetate) are preferred over non-volatile ones like phosphate. TFA is acceptable but can cause ion suppression.
Procedure:
-
Sample Preparation and Chromatography: Prepare and run the sample as described in the HPLC protocol (Protocol 3.1).
-
Mass Spectrometer Settings (Typical ESI Positive Mode):
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3-4 kV.
-
-
Data Analysis:
-
Extract the mass spectrum for each impurity peak observed in the chromatogram.
-
Identify the molecular ion, typically the protonated molecule [M+H]⁺.
-
Correlate the determined molecular weight with potential impurities (e.g., starting materials, di-Boc product, degradation products). A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da), which can aid in confirmation.[13]
-
Method Validation Principles
For use in regulated environments, analytical methods must be validated to ensure they are suitable for their intended purpose.[5][14] Validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[15] Key parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[15]
-
Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.[15]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.[15]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15]
References
- Analytical Method Validation in Pharmaceuticals. (n.d.). Pharmaguideline.
- HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide. (n.d.). Benchchem.
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
- A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. (n.d.). Benchchem.
- Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis. (n.d.). Benchchem.
- A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids. (n.d.). Benchchem.
- A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC. (n.d.). Benchchem.
- Liquid Chromatography-Mass Spectrometry (LC-MS). (n.d.). BOC Sciences.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (n.d.).
- Analytical method validation: A brief review. (n.d.).
- Analytical method validation: are your analytical methods suitable for intended use? (2023, April 13).
- ICH Guidelines & Impurity Detection Methods. (n.d.). Scribd.
- Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.
- Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid deriva. (2018, April 23). RSC Publishing.
- Application Note: Analytical Techniques for Purity Characterization of (S,S,R,S,R)-Boc-Dap. (n.d.). Benchchem.
- Smith, M., & Leach, A. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.Organic Process Research & Development.
- General method for selective Mono-Boc protection of diamines and thereof. (n.d.). SciSpace.
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (n.d.). PubMed.
- ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.).
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation.
- Analytical Services for Purity Determination. (n.d.). BOC Sciences.
- ICH guideline Q11 on development and manufacture of drug substances. (n.d.). European Medicines Agency (EMA).
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide.Der Pharma Chemica, 3(3), 174-188.
- BOC deprotection. (2023, July 4). Hebei Boze Chemical Co.,Ltd.
- Niessen, W. M. A. (n.d.).
- Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. (2020, June 23). UKnowledge.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. jpionline.org [jpionline.org]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 11. chimia.ch [chimia.ch]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. particle.dk [particle.dk]
- 15. qbdgroup.com [qbdgroup.com]
Application Notes & Protocols: A Guide to Structure-Activity Relationship (SAR) Studies of 1,4-Oxazepane Derivatives for CNS Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-oxazepane scaffold, a seven-membered heterocycle, has garnered significant attention in medicinal chemistry as a "privileged" structure for targeting the central nervous system (CNS).[1][2] Its inherent three-dimensional conformation and synthetic versatility make it an ideal backbone for developing novel therapeutics for a range of CNS disorders, including schizophrenia, epilepsy, and anxiety.[1][3] This guide provides a comprehensive overview of the methodologies and strategic considerations involved in conducting Structure-Activity Relationship (SAR) studies for 1,4-oxazepane derivatives. We will delve into synthetic strategies, detail crucial in vitro and in vivo evaluation protocols, and explain the rationale behind the experimental designs that drive the iterative process of drug discovery.
The 1,4-Oxazepane Scaffold: A Privileged Structure for CNS Targets
The unique conformational flexibility of the 1,4-oxazepane ring allows it to present pharmacophoric elements in precise spatial arrangements, enabling potent and selective interactions with complex biological targets like G-protein coupled receptors (GPCRs).[1][4] Unlike more rigid aromatic systems, this non-planar scaffold can access a wider chemical space, which is often crucial for achieving selectivity and favorable pharmacokinetic properties, particularly brain penetration.[4]
Key CNS targets where 1,4-oxazepane derivatives have shown promise include:
-
Dopamine D₄ Receptors: Implicated in the pathophysiology of schizophrenia, selective D₄ ligands are sought after as potential atypical antipsychotics with reduced extrapyramidal side effects.[1][3][5]
-
Serotonin 5-HT₁A Receptors: These receptors are involved in mood and anxiety regulation. Agonists of the 5-HT₁A receptor have shown potential as anxiolytics and neuroprotective agents.[4][6]
-
Monoamine Reuptake Transporters: Inhibition of serotonin, norepinephrine, and dopamine reuptake is a key mechanism for treating depression and other mood disorders.[7]
The overarching goal of an SAR study is to systematically modify the chemical structure of a lead compound to understand how these changes affect its biological activity. This iterative process, outlined below, is the cornerstone of modern drug discovery.
Caption: The iterative workflow of a Structure-Activity Relationship (SAR) study.
Synthetic Protocols for 1,4-Oxazepane Derivatives
A robust and flexible synthetic strategy is paramount for a successful SAR campaign, as it must allow for the creation of a diverse library of analogs. While numerous methods exist, we will detail a common and adaptable approach.
Protocol 2.1: General Synthesis of Benzo[b][5][6]oxazepine Derivatives
This protocol is adapted from methodologies involving the reaction of 2-aminophenols with alkynones, which provides a straightforward entry into this class of compounds.[8]
Rationale: This method is advantageous due to the commercial availability of a wide variety of substituted 2-aminophenols and alkynones, allowing for rapid diversification of the final products to explore the SAR.
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, combine the substituted 2-aminophenol (1.0 mmol, 1.0 equiv) and the desired alkynone (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add 1,4-dioxane (10 mL) to the flask.
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the solvent in vacuo using a rotary evaporator.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify the product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure benzo[b][5][6]oxazepine derivative.[9]
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[9]
In Vitro Evaluation: Quantifying Biological Activity
In vitro assays are the primary engine of SAR studies, providing rapid and quantitative feedback on the potency and selectivity of newly synthesized compounds.
Protocol 3.1: Radioligand Binding Assay for Dopamine D₄ Receptor Affinity
Rationale: This assay directly measures the affinity of a compound for the target receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand. The resulting inhibition constant (Kᵢ) is a critical SAR parameter.[10]
Step-by-Step Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes prepared from CHO (Chinese Hamster Ovary) cells stably expressing the human dopamine D₄ receptor.[3]
-
Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂ at pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of assay buffer containing the test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).
-
25 µL of the radioligand (e.g., [³H]-Spiperone) at a final concentration equal to its Kₑ value.
-
25 µL of the D₄ receptor-expressing cell membranes (5-10 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Termination & Harvesting: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Quantify the radioactivity bound to the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[10]
Signaling Pathway Modulation
Understanding how a ligand affects downstream signaling is crucial. 1,4-Oxazepane derivatives often target GPCRs, which modulate intracellular signaling cascades.
Caption: Antagonism of the D₄ receptor by a 1,4-oxazepane derivative.[4]
In Vivo Models for CNS Disorders
Promising compounds from in vitro screening must be evaluated in animal models to assess their efficacy and potential therapeutic utility.
Protocol 5.1: Maximal Electroshock (MES) Seizure Test for Anticonvulsant Activity
Rationale: The MES test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures.[1][11] It assesses a compound's ability to prevent seizure spread.[11]
Step-by-Step Methodology:
-
Animal Model: Use male Wistar rats or Swiss albino mice.[6]
-
Compound Administration: Administer the test 1,4-oxazepane derivative via intraperitoneal (i.p.) or oral (p.o.) route. The dose and pretreatment time should be determined from preliminary pharmacokinetic studies. A vehicle control group and a positive control group (e.g., phenytoin) should be included.
-
Electrode Placement: At the time of peak drug effect, apply corneal electrodes moistened with saline to the animal.
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds).
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The absence of tonic hindlimb extension is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.
Table 1: Representative In Vivo CNS Models
| Model Name | CNS Disorder Modeled | Typical Species | Endpoint Measured |
| Maximal Electroshock (MES) | Epilepsy (Generalized Seizures) | Mouse, Rat | Abolition of tonic hindlimb extension[11] |
| scPTZ (subcutaneous Pentylenetetrazole) | Epilepsy (Myoclonic Seizures) | Mouse | Latency to or prevention of clonic seizures[1] |
| t-MCAO (transient Middle Cerebral Artery Occlusion) | Ischemic Stroke | Rat | Infarct volume, neurological deficit score[6] |
| Haloperidol-Induced Catalepsy | Schizophrenia (Extrapyramidal Side Effects) | Rat | Time spent immobile on a bar or grid[12] |
| Forced Swim Test | Depression | Mouse, Rat | Duration of immobility[12] |
Pharmacokinetic (PK) Profiling
A potent compound is useless if it cannot reach its target in the brain. PK studies are essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the derivatives.[4]
Protocol 6.1: In Vivo Pharmacokinetic Study in Rats
Rationale: This protocol determines key PK parameters like half-life (t₁/₂), maximum concentration (Cₘₐₓ), and bioavailability, providing critical insights for dose selection and predicting human PK. It is also used to determine brain penetration.[4]
Caption: A typical workflow for an in vivo pharmacokinetic study.[4]
Step-by-Step Methodology:
-
Animal Model: Use male Sprague-Dawley rats with cannulated jugular veins for ease of blood sampling.[4]
-
Dosing:
-
Intravenous (IV) Cohort: Administer the compound as a bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine clearance and volume of distribution.
-
Oral (PO) Cohort: Administer the compound by oral gavage (e.g., 5-10 mg/kg) to determine oral bioavailability.
-
-
Blood Sampling: Collect serial blood samples (approx. 100 µL) from the jugular vein cannula at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Tissue Harvesting: At the final time point, euthanize the animals and harvest the brain.
-
Sample Processing: Centrifuge blood samples to separate plasma. Homogenize brain tissue.
-
Bioanalysis: Extract the drug from plasma and brain homogenate samples. Quantify the concentration of the compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot plasma concentration versus time. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters. The brain-to-plasma concentration ratio (Kp) at a given time point provides a measure of CNS penetration.[4]
Table 2: Hypothetical SAR Data for 1,4-Oxazepane Derivatives
| Compound | R¹ Substituent | D₄ Kᵢ (nM) | MES ED₅₀ (mg/kg) | Brain/Plasma Ratio (Kp) |
| Lead-1 | H | 55.2 | >100 | 0.8 |
| AZ-101 | 4-Cl | 5.1 | 45.5 | 1.5 |
| AZ-102 | 4-F | 8.3 | 62.1 | 1.8 |
| AZ-103 | 4-OCH₃ | 25.6 | >100 | 0.5 |
| AZ-104 | 2-Cl | 48.9 | 95.0 | 1.1 |
Interpretation of Hypothetical Data: The data in Table 2 suggests that small, electron-withdrawing substituents at the 4-position of the phenyl ring (R¹) are favorable for D₄ receptor affinity (e.g., AZ-101, AZ-102). The methoxy group (AZ-103) is detrimental to both affinity and brain penetration. The improved affinity and brain penetration of AZ-101 translate to better in vivo anticonvulsant activity compared to the lead compound. This analysis guides the next round of synthesis, perhaps exploring other halogens or small electron-withdrawing groups at the 4-position.
Conclusion
The exploration of 1,4-oxazepane derivatives for CNS disorders is a promising field of drug discovery. A successful SAR campaign relies on the tight integration of rational design, versatile chemical synthesis, and a robust cascade of in vitro and in vivo assays. By systematically correlating structural modifications with changes in biological activity and pharmacokinetic properties, researchers can navigate the complex path of transforming a chemical scaffold into a potential therapeutic agent. The protocols and strategies outlined in this guide provide a foundational framework for initiating and advancing such a program.
References
-
New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. PubMed. [Link]
-
Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PubMed Central. [Link]
-
Synthesis of substituted benzo[b][5][6]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. [Link]
-
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]
-
CNS Disorders Disease Models. Eurofins Advinus. [Link]
- WO2012046882A1 - 1,4-oxazepane derivatives.
-
CNS Disease Models For Preclinical Research Services. Pharmaron. [Link]
-
Synthesis, Characterization and Kinetic Studies of Oxazepine and Oxazepane from reaction of 1,3-Bis(2-hydroxy-benzylidene). Iraqi National Journal of Chemistry. [Link]
-
Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmacy. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]
-
MOLECULAR DOCKING STUDIES OF OXAZEPINE DERIVATIVES AGAINST CYCLOOXYGENASE-2 ENZYME AS POTENTIAL ANTI-INFLAMMATORY AGENTS. RASĀYAN Journal of Chemistry. [Link]
-
Synthesis, Characterization and Kinetic Studyies of Oxazepine and Oxazepane from reaction of 1,3-Bis (2-hydroxy- benzylidene)- urea and 1,3-Bis-(dimethylamino-benzylidene)-urea with maleic, Succinic and phthalic anhydride. ResearchGate. [Link]
-
Health Canada approves Clinical Trial Application for NNZ-2591. Neuren Pharmaceuticals. [Link]
-
Current Clinical Trials. SCN2A Australia. [Link]
-
Novel Derivatives of diphenyl-1,3,4-oxadiazol as Ligands of Benzodiazepine Receptors; Synthesize, Binding Assay and Pharmacological Evaluation. PubMed Central. [Link]
-
Top 83 CNS Drugs papers published in 2025. SciSpace. [Link]
-
CNS Clinical Trials. NCBI Bookshelf - NIH. [Link]
-
Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights. NIH. [Link]
-
Synthesis of target compounds 4a–f. Reaction conditions and reagents:... ResearchGate. [Link]
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 8. Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Derivatives of diphenyl-1,3,4-oxadiazol as Ligands of Benzodiazepine Receptors; Synthesize, Binding Assay and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 12. advinus.com [advinus.com]
Troubleshooting & Optimization
Navigating the Nuances of Amine Protection: A Technical Support Guide to Boc Protection of Cyclic Amines
Welcome to our dedicated technical support center for the Boc protection of cyclic amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of synthesizing N-Boc protected heterocyclic compounds. As experienced application scientists, we understand that even routine synthetic steps can present unexpected challenges. This resource moves beyond standard protocols to provide in-depth, field-tested insights into the causality behind experimental choices and troubleshooting common side reactions. Our aim is to equip you with the knowledge to anticipate, diagnose, and resolve issues encountered at the bench, ensuring the integrity and success of your synthetic campaigns.
Troubleshooting Guides & FAQs: Common Side Reactions
Here, we address specific issues that can arise during the Boc protection of cyclic amines like piperidines, pyrrolidines, and other related scaffolds.
FAQ 1: My reaction is sluggish or incomplete, resulting in low yield of the desired N-Boc protected cyclic amine. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete reactions are a frequent hurdle and can often be traced back to a few key factors:
-
Insufficient Reagent Stoichiometry: While a 1:1 molar ratio of the amine to di-tert-butyl dicarbonate (Boc₂O) is theoretically sufficient, in practice, a slight excess of Boc anhydride (typically 1.1 to 1.3 equivalents) is recommended to drive the reaction to completion.[1]
-
Inadequate Basicity: The reaction generates tert-butoxycarboxylic acid, which can protonate the starting amine, rendering it non-nucleophilic. A base is crucial to neutralize this acid and maintain a productive reaction environment.[2] For simple cyclic amines, inorganic bases like sodium bicarbonate or organic bases like triethylamine (TEA) are effective. Ensure at least one equivalent of base is used.
-
Poor Reagent Quality: Boc anhydride is sensitive to moisture and can hydrolyze over time, reducing its efficacy.[1] Always use fresh or properly stored Boc anhydride and ensure your solvents are anhydrous.
-
Steric Hindrance: Substituted cyclic amines, particularly those with substituents near the nitrogen atom, can exhibit significantly slower reaction rates. In these cases, extending the reaction time, gentle heating, or employing a more potent acylation catalyst like 4-(dimethylamino)pyridine (DMAP) may be necessary.[2]
FAQ 2: I'm observing a significant amount of a higher molecular weight byproduct in my crude reaction mixture. What is it and how can I prevent its formation?
Answer:
This is a classic sign of di-tert-butoxycarbonylation , where a second Boc group is added to the nitrogen atom, forming a di-Boc protected amine. While this is more common with primary amines, it can occur with secondary cyclic amines under certain conditions, especially when using a strong nucleophilic catalyst like DMAP or a large excess of Boc anhydride.[2][3][4]
Troubleshooting Di-Boc Formation:
-
Control Stoichiometry: Use a controlled amount of Boc₂O, ideally between 1.0 and 1.1 equivalents.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) to enhance selectivity for the mono-protected product.[1]
-
Judicious Use of DMAP: If DMAP is necessary for a sluggish reaction, use it in catalytic amounts (1-5 mol%) rather than stoichiometric quantities. The highly reactive N-Boc-DMAP intermediate that forms can accelerate the desired reaction but also increases the likelihood of over-protection.[3]
FAQ 3: My starting material is a cyclic amine with a hydroxyl group. Besides the expected N-Boc product, I'm isolating another product. What is this side reaction?
Answer:
You are likely observing O-tert-butoxycarbonylation , where the hydroxyl group is also protected with a Boc group. The hydroxyl group is a competing nucleophile that can react with Boc anhydride, particularly in the presence of a catalyst like DMAP.[1][3]
Strategies to Minimize O-Boc Formation:
-
pH Control: Running the reaction under slightly basic aqueous conditions (e.g., using NaHCO₃ in a THF/water mixture) can favor the more nucleophilic amine's reaction over the alcohol.
-
Avoid Strong Catalysts: Minimize or avoid the use of DMAP, as it is known to catalyze the acylation of alcohols.[3]
-
Alternative Protection Strategy: If O-Boc formation is persistent, consider protecting the hydroxyl group with an orthogonal protecting group (e.g., a silyl ether) before proceeding with the N-Boc protection.
FAQ 4: After workup of my reaction with a sterically hindered cyclic amine, I've isolated a byproduct that appears to be a urea derivative. How is this formed?
Answer:
The formation of a urea derivative is a known side reaction, particularly with sterically hindered amines.[2][4] The mechanism is thought to involve the formation of an isocyanate intermediate, which is favored at low temperatures in the presence of DMAP.[3] This isocyanate can then react with another molecule of the starting amine to form the corresponding urea.
Mitigation Strategies:
-
Optimize Reaction Conditions: Avoid prolonged reaction times at low temperatures with DMAP if you suspect urea formation.
-
Alternative Reagents: For particularly challenging hindered amines, consider alternative Boc-donating reagents that may have a lower propensity for this side reaction pathway.
Visualizing the Pathways: Reaction Mechanisms
To better understand the processes at play, the following diagrams illustrate the intended reaction and key side reactions.
Caption: General mechanism for the Boc protection of a cyclic amine.
Caption: Overview of desired vs. common side reactions in Boc protection.
Experimental Protocols
Protocol 1: Standard Boc Protection of Piperidine
This protocol is a robust starting point for the Boc protection of simple, non-hindered cyclic secondary amines.
-
Dissolution: Dissolve piperidine (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction with the addition of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude N-Boc-piperidine.
-
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Protocol 2: Troubleshooting for a Sterically Hindered Cyclic Amine
This protocol is adapted for substrates that show low reactivity under standard conditions.
-
Setup: To a solution of the hindered cyclic amine (1.0 eq) in anhydrous acetonitrile or THF, add di-tert-butyl dicarbonate (1.3 eq).
-
Catalyst Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.05 eq).
-
Reaction: Stir the reaction mixture at room temperature overnight, or gently heat to 40-50 °C if no reaction is observed at room temperature. Monitor the reaction progress carefully by TLC or LC-MS.
-
Workup:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with 1% aqueous HCl to remove DMAP, followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the product via flash column chromatography to separate the desired N-Boc product from any potential byproducts.
Data Summary
The choice of base and solvent can significantly impact the reaction outcome. The following table provides a general guide for common cyclic amines.
| Cyclic Amine | Recommended Base | Common Solvents | Typical Reaction Time (RT) | Notes |
| Pyrrolidine | TEA, NaHCO₃ | DCM, THF, Dioxane/H₂O | 1-3 hours | Highly nucleophilic; prone to di-Boc formation with excess Boc₂O. |
| Piperidine | TEA, NaHCO₃ | DCM, THF, Acetonitrile | 2-4 hours | Standard reactivity.[1] |
| 2-Methylpiperidine | TEA, DIEA, DMAP (cat.) | THF, Acetonitrile | 12-24 hours | Steric hindrance slows the reaction; may require heating or catalyst. |
| 4-Hydroxypiperidine | NaHCO₃ | THF/H₂O | 4-8 hours | Aqueous conditions can help suppress O-Boc formation. |
References
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(40), 18294-18313. Available at: [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Hindawi. Available at: [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. Available at: [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]
-
Di-tert-butyl dicarbonate. Wikipedia. Available at: [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available at: [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ResearchGate. Available at: [Link]
-
Huang, Y.-N., Li, Y.-L., Li, J., & Deng, J. (2016). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. The Journal of Organic Chemistry, 81(11), 4645–4653. Available at: [Link]
-
Isolation and structural characterization of stable carbamic–carbonic anhydrides: an experimental and computational study. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
preventing byproduct formation in tert-butyl N-(1,4-oxazepan-6-yl)carbamate synthesis
Welcome to the technical support center for the synthesis of tert-butyl N-(1,4-oxazepan-6-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route, minimize byproduct formation, and achieve high purity and yield.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing explanations of the underlying chemistry and actionable solutions.
Question 1: I'm seeing a significant amount of a higher molecular weight impurity in my crude product after reductive amination of N-Boc-1,4-oxazepan-6-one. What is it and how can I prevent its formation?
Answer:
This is a common issue in the synthesis of cyclic amines. The higher molecular weight species is likely a dimer or oligomer formed through intermolecular side reactions.
Plausible Mechanism of Dimer Formation:
The primary pathway for this byproduct formation is the intermolecular reaction between the intermediate imine/enamine and another molecule of the starting ketone or the intermediate enamine. This is particularly prevalent in the synthesis of seven-membered rings like 1,4-oxazepane.
Core Directive for Mitigation:
The key to preventing dimerization is to favor the intramolecular reduction of the iminium ion over intermolecular side reactions. This can be achieved by carefully controlling the reaction conditions.
Recommended Protocol to Minimize Dimerization:
A one-pot direct reductive amination using sodium triacetoxyborohydride (STAB) is generally effective. This reagent is mild and selective for the reduction of the iminium ion over the starting ketone, which minimizes the concentration of unreacted ketone available for dimerization.
| Parameter | Standard Condition | Optimized Condition for Reduced Dimerization | Rationale |
| Amine Source | Aqueous Ammonia | Ammonium Acetate | Provides both the ammonia and the acidic catalyst in a controlled manner. |
| Reducing Agent | Sodium Borohydride | Sodium Triacetoxyborohydride (STAB) | STAB is less reactive and more selective for the iminium ion, reducing the likelihood of side reactions.[1][2] |
| Solvent | Methanol | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic solvents are preferred for STAB reactions.[3] |
| Temperature | Room Temperature | 0 °C to Room Temperature | Lower temperatures can help to control the reaction rate and reduce side reactions. |
| Addition Rate | All at once | Slow addition of the reducing agent | Maintains a low concentration of the reducing agent, favoring the intramolecular reaction. |
Experimental Protocol:
-
To a solution of N-Boc-1,4-oxazepan-6-one (1.0 eq) and ammonium acetate (5-10 eq) in dry DCM, stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C.
-
Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
Caption: A common synthetic route to the target compound.
Q2: Are there any stability issues with the 1,4-oxazepane ring during synthesis?
The 1,4-oxazepane ring is generally stable under standard reaction conditions. However, strong acidic conditions can lead to ring opening, especially at elevated temperatures. The 1,4-oxazepane system, containing ether and secondary amine functionalities, is more stable than the isomeric 1,3-oxazepane which has a more labile aminal-like linkage. [4] Q3: What are the best practices for storing this compound?
The compound should be stored in a cool, dry, and dark place. [5]It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and carbon dioxide.
References
-
Kaliberda, O., et al. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]
-
Kaliberda, O., et al. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate. [Link]
- Mattson, R. J., et al. (2002).
-
Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. PMC. [Link]
-
Inhibition of cyclic oligomer formation via rare earth coordination and long-chain amine end capping during PA6 synthesis process. Green Chemistry (RSC Publishing). [Link]
-
Inhibition of cyclic oligomer formation via rare earth coordination and long-chain amine end capping during PA6 synthesis process. ResearchGate. [Link]
-
Reductive Amination - Common Conditions. organic-chemistry.org. [Link]
-
Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. University of Baghdad. [Link]
-
Formation of Higher Cyclic Oligomers in Polyamide-4,6. ResearchGate. [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]
-
Fig. 1 (a) Three-step synthetic route toward 1,4-oxazepan-7-one... ResearchGate. [Link]
Sources
Technical Support Center: Optimizing Reaction Yield for N-Boc-1,4-Oxazepane Synthesis
Welcome to the technical support center for the synthesis of N-Boc-1,4-oxazepane. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic scaffold. The formation of seven-membered rings presents unique challenges, and this resource provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields.
The synthesis of medium-sized rings, such as the seven-membered 1,4-oxazepane core, is often a significant hurdle in synthetic chemistry. These challenges are primarily due to unfavorable entropic factors and transannular strain, which can make ring closure less favorable than competing intermolecular reactions.[1][2][3] This guide addresses these inherent difficulties through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the N-Boc-1,4-oxazepane ring?
The most prevalent and versatile method is the intramolecular cyclization of a suitable open-chain precursor.[4] This typically involves an N-Boc protected amino alcohol with a leaving group on the terminal carbon of the ether chain. A common and efficient precursor is derived from N-Boc-diethanolamine, where one hydroxyl group is activated (e.g., by tosylation or conversion to a halide) to facilitate nucleophilic attack by the other oxygen atom (after deprotonation). Another route involves the reaction of bis(2-chloroethyl) ether with a protected amine source. A straightforward approach starts with bis(2-chloroethyl)amine, which is first protected with the Boc group and then cyclized.[5][6][7]
Q2: Why is the tert-butyloxycarbonyl (Boc) group the preferred nitrogen-protecting group for this synthesis?
The Boc group is a cornerstone of modern organic synthesis for several reasons. It is stable under a wide variety of reaction conditions, including those that are basic, nucleophilic, or reductive.[8] This stability is crucial during the cyclization step, which often employs strong bases. Furthermore, the Boc group can be easily and cleanly removed under mild acidic conditions (e.g., using trifluoroacetic acid (TFA) or HCl in dioxane), which is often a requirement in multi-step synthetic sequences.[8][9][10]
Q3: What are the fundamental challenges associated with synthesizing a seven-membered ring like 1,4-oxazepane?
The construction of seven-membered rings is notoriously more difficult than that of five- or six-membered rings. The primary obstacles include:
-
Unfavorable Entropy: The likelihood of the two reactive ends of a flexible linear precursor finding each other to form a ring decreases as the ring size increases. This makes the intramolecular cyclization kinetically slow.[1][3]
-
Transannular Strain: In a seven-membered ring, non-bonded atoms across the ring can interact, leading to steric strain and making the cyclic structure energetically less favorable.[2]
-
Competition with Intermolecular Reactions: Because the intramolecular cyclization is often slow, intermolecular reactions (where two linear molecules react with each other) can become the dominant pathway, leading to dimers and polymers instead of the desired cyclic product.[11]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both the probable causes and actionable solutions.
Q4: My reaction yield is extremely low, or I'm observing no product formation. What are the most likely causes?
This is a common issue, often attributable to several factors. A systematic review of your reaction setup is the most effective troubleshooting approach.[12]
-
Cause 1: Inefficient Cyclization Conditions. The formation of a seven-membered ring is entropically disfavored.
-
Solution: Employ high-dilution conditions (e.g., 0.01-0.05 M). This lowers the concentration of the linear precursor, reducing the probability of intermolecular collisions and thereby favoring the desired intramolecular cyclization. This can be achieved by using a larger volume of solvent or by the slow addition of the substrate to the reaction mixture using a syringe pump.[3][11]
-
-
Cause 2: Suboptimal Base or Incomplete Deprotonation. The intramolecular Williamson ether synthesis, a common route to this oxazepane, requires a strong base to deprotonate the hydroxyl group, forming a potent alkoxide nucleophile.
-
Solution: Ensure you are using a sufficiently strong, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are effective choices.[13] Ensure the base is fresh and added under anhydrous conditions. The reaction may require gentle heating (e.g., 40-60 °C in THF or DMF) to proceed at a reasonable rate.
-
-
Cause 3: Poor Quality of Reagents or Solvents. Trace amounts of water in the solvent or reagents can quench the base (like NaH) or the generated alkoxide, halting the reaction. Impurities in the starting material can also lead to side reactions.[7][12]
-
Solution: Always use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use. If using NaH, ensure it is a fresh dispersion and handle it under an inert atmosphere (Nitrogen or Argon). Verify the purity of your starting material by NMR or LC-MS before starting the reaction.
-
Q5: My TLC plate and/or LC-MS analysis shows multiple products. What are the probable side reactions?
The presence of multiple products indicates that competing reaction pathways are occurring.
-
Cause 1: Intermolecular Dimerization and Polymerization. This is the most common side reaction in medium-ring synthesis. Instead of cyclizing, two or more molecules of the linear precursor react with each other, forming linear dimers, trimers, or polymers.[11]
-
Solution: As with low yield, the primary solution is to use high-dilution conditions. By minimizing the concentration, you favor the intramolecular pathway.
-
-
Cause 2: Elimination Side Reactions. If your precursor has a leaving group (e.g., tosylate or halide) beta to a proton, a strong base can induce elimination to form an alkene, particularly at higher temperatures.
-
Solution: Use a bulkier base (e.g., t-BuOK) which can sometimes favor proton abstraction for the desired reaction over elimination. Also, avoid excessively high reaction temperatures if elimination is suspected.
-
-
Cause 3: Boc-Group Instability. While generally stable, the Boc group can begin to cleave under certain conditions, especially in the presence of strong Lewis acids or at high temperatures in some solvents, leading to isocyanate formation or other byproducts.[13]
-
Solution: Maintain moderate reaction temperatures. If byproduct formation is significant, screen alternative bases or solvents. For instance, a switch from DMF to THF might suppress the formation of certain byproducts.[13]
-
Q6: I am having difficulty purifying the final N-Boc-1,4-oxazepane product. What purification strategies are most effective?
Purification can be challenging due to the similar polarity of byproducts or the physical nature of the product itself.
-
Strategy 1: Flash Column Chromatography. This is the most common method for purifying N-Boc protected compounds.[9]
-
Recommendation: Use a silica gel column with a gradient elution system. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The N-Boc-1,4-oxazepane is moderately polar and should elute effectively. Monitor fractions carefully by TLC.[14]
-
-
Strategy 2: Crystallization. If the product is a solid and can be obtained in sufficient purity after chromatography (>90%), crystallization is an excellent method to achieve high purity.[9]
-
Recommendation: Try dissolving the crude solid in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol) and then either cool it slowly or add a non-polar "anti-solvent" (e.g., hexanes) dropwise until turbidity is observed, then allow it to crystallize.
-
-
Strategy 3: Work-up Optimization. Issues during the aqueous work-up can carry impurities into the final crude product.
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Intermolecular polymerization | Use high-dilution conditions (0.01-0.05 M); slow addition of substrate. |
| Ineffective base/incomplete deprotonation | Use a strong, non-nucleophilic base (e.g., NaH, t-BuOK); ensure anhydrous conditions. | |
| Poor quality or wet reagents/solvents | Use freshly purified, anhydrous solvents; verify starting material purity.[12] | |
| Multiple Products | Dimer/Polymer formation | Use high-dilution conditions.[11] |
| Elimination side reaction | Use a sterically hindered base; avoid excessive heat. | |
| Purification Issues | Co-elution of impurities | Optimize gradient for flash chromatography; try a different solvent system. |
| Product is an oil | Purify by chromatography; if a salt can be formed, consider crystallization of the salt. | |
| Product degradation | Avoid strong acids during work-up and chromatography to protect the Boc group.[10] |
Visualized Workflows and Mechanisms
General Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence for diagnosing the cause of low reaction yield.
Caption: A systematic workflow for troubleshooting low product yield.
Intra- vs. Intermolecular Reaction Pathways
The concentration of the substrate is a critical parameter that dictates the outcome of the reaction.
Caption: The effect of concentration on reaction pathways.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-1,4-oxazepane via Intramolecular Cyclization
This protocol is a representative procedure starting from commercially available N-Boc-diethanolamine.
Step 1a: Monotosylation of N-Boc-diethanolamine
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-diethanolamine (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add triethylamine (1.1 eq.) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl, 1.05 eq.) in anhydrous DCM.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a Hexane/Ethyl Acetate gradient) to yield the monotosylated intermediate.
Step 1b: Intramolecular Cyclization to N-Boc-1,4-oxazepane
-
Setup: To a large, flame-dried round-bottom flask equipped with a reflux condenser under an argon atmosphere, add a significant volume of anhydrous tetrahydrofuran (THF) to achieve high dilution (target concentration of 0.02 M). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.).
-
Substrate Addition: Dissolve the monotosylated intermediate from Step 1a in a small amount of anhydrous THF. Add this solution dropwise to the stirred NaH suspension over several hours using a syringe pump.
-
Reaction: After the addition is complete, gently heat the mixture to reflux (approx. 65 °C) and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution. Remove the THF under reduced pressure. Extract the aqueous residue three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to afford pure N-Boc-1,4-oxazepane.
Protocol 2: General Purification by Flash Chromatography [9]
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).
-
Column Packing: Prepare a silica gel column of an appropriate size based on the amount of crude material. Equilibrate the column with the initial mobile phase (e.g., 5% Ethyl Acetate in Hexane).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity of the solvent mixture (e.g., increasing the percentage of Ethyl Acetate).
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Analysis: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified compound.
References
- Enders, D., & Schaumann, E. (Eds.). (2008). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 33: E- and O/O-Acetals. Thieme.
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. (Provides extensive information on the use and cleavage of Boc groups).
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. (Discusses conformational analysis and strain in cyclic systems).
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. (Covers fundamental reactions like the Williamson ether synthesis).
- Barluenga, J., & Waser, J. (2011). Seven-Membered Rings. In Comprehensive Organic Synthesis II (Vol. 5, pp. 730-779). Elsevier.
- Kotha, S., & Agrawal, A. (2023). Linear Tetraquinanes by Microwave Assisted [3+2] Cycloaddition and Ring‐Rearrangement Metathesis. Chemistry – An Asian Journal.
-
Sun, D., et al. (2018). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 23(7), 1776. Available at: [Link]
-
Blakemore, D. C., et al. (2024). A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. ChemRxiv. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of N-Boc-diethanolamine. Available at: [Link]
-
Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel derivatives of phenylalanine and ethylenediamine. Der Pharma Chemica, 3(3), 174-188. Available at: [Link]
-
Carreño, M. C., et al. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. Current Organic Synthesis, 15. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Troubleshooting Incomplete Deprotection of tert-butyl N-(1,4-oxazepan-6-yl)carbamate
Welcome to the technical support resource for the deprotection of tert-butyl N-(1,4-oxazepan-6-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the removal of the tert-butoxycarbonyl (Boc) protecting group from this specific substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Boc deprotection reaction is sluggish or incomplete. What are the primary causes?
A1: Incomplete deprotection is a common issue that typically points to suboptimal reaction conditions. The stability of the Boc group is highly dependent on the strength of the acid and the reaction environment. Here are the most frequent causes:
-
Insufficient Acid Strength or Stoichiometry: The Boc group is cleaved by acid-catalyzed hydrolysis.[1] If the acid is too weak or used in insufficient quantity, the reaction will not proceed to completion. Standard protocols often use strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[2]
-
Poor Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate. Dichloromethane (DCM) is a common choice for TFA-mediated deprotections, while 1,4-dioxane is frequently used for HCl.[2][3] Using a solvent in which the starting material has poor solubility can lead to a heterogeneous mixture and an incomplete reaction.[4]
-
Low Reaction Temperature: While many Boc deprotections proceed efficiently at room temperature, some more sterically hindered or less reactive substrates may require gentle heating to achieve a reasonable reaction rate.[1] However, elevated temperatures can also promote side reactions.
-
Water Content: While the mechanism involves hydrolysis, excessive water in the reaction mixture can dilute the acid and alter the solvent polarity, potentially slowing the reaction. Anhydrous conditions are generally preferred for reproducibility.
Q2: How can I effectively monitor the progress of my deprotection reaction?
A2: Proper reaction monitoring is crucial to determine the endpoint and avoid the formation of byproducts from prolonged exposure to harsh conditions.
-
Thin-Layer Chromatography (TLC): This is the most rapid and cost-effective method.[5]
-
Observation: The deprotected product, 6-amino-1,4-oxazepane, is a free amine and will be significantly more polar than the Boc-protected starting material. This will result in a much lower Retention Factor (Rf) on the TLC plate.
-
Visualization: Staining the TLC plate with a ninhydrin solution is highly recommended. Ninhydrin reacts with primary and secondary amines to produce a distinct purple or yellow spot, providing definitive confirmation of the free amine's presence.[4] The starting material will not be visible with ninhydrin.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For a more quantitative and definitive assessment, LC-MS is the gold standard.[4] This technique allows you to monitor the disappearance of the mass peak corresponding to the starting material (this compound) and the appearance of the mass peak for the deprotected product (6-amino-1,4-oxazepane).
-
1H NMR Spectroscopy: If taking aliquots is feasible, 1H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl group, which typically appears around 1.4-1.5 ppm.[4][6]
Core Troubleshooting and Optimization
If you are facing challenges with incomplete deprotection, the following section provides detailed protocols, a troubleshooting workflow, and mechanistic insights to guide you to a successful outcome.
Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting incomplete deprotection.
Caption: A logical workflow for troubleshooting incomplete Boc deprotection.
Mechanism of Acid-Catalyzed Boc Deprotection
Understanding the mechanism is key to rational troubleshooting. The deprotection proceeds via a series of steps initiated by acid.[7][8]
Caption: Mechanism of acid-catalyzed Boc deprotection and side reactions.
The key takeaway is the formation of a reactive tert-butyl cation intermediate.[7] This electrophile can be trapped by nucleophiles on your substrate or polymerize, leading to impurities. If your molecule contains electron-rich aromatic rings or other nucleophilic sites, this can be a significant issue.[9] The addition of a scavenger like anisole or thioanisole can help mitigate this by trapping the cation.[8]
Recommended Experimental Protocols
If your current method is failing, consider these robust and field-proven alternatives.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM
This is often the first method of choice due to the volatility of the reagents, which simplifies workup.[8]
Reagents & Equipment:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in DCM (approx. 0.1–0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA. A common concentration is 20-50% TFA in DCM (v/v).[2][8]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until completion (typically 1-3 hours).[3]
-
Upon completion, remove the DCM and excess TFA under reduced pressure (in vacuo). Co-evaporation with a solvent like toluene can help remove residual TFA.[10]
-
The resulting crude product is the amine TFA salt, which can be used directly or neutralized as described in the workup section (Q4).
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This is a powerful alternative, often faster and more effective than TFA for stubborn substrates.[11]
Reagents & Equipment:
-
This compound
-
4M HCl in 1,4-Dioxane solution
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Suspend the Boc-protected amine (1.0 eq) in the 4M HCl in 1,4-Dioxane solution (5-10 equivalents of HCl).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.[3][11]
-
Upon completion, the product will often precipitate as the hydrochloride salt.[3]
-
The solvent can be removed in vacuo, or the product can be precipitated by adding an anti-solvent like diethyl ether.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the pure amine hydrochloride salt.
Comparison of Standard Deprotection Methods
| Method/Reagent | Solvent | Typical Temp. | Typical Time | Advantages | Disadvantages |
| TFA/DCM | Dichloromethane | 0 °C to RT | 1 - 3 hours | Volatile reagents, easy removal.[8] | Can be less effective; TFA is corrosive; potential for t-butylation side reactions.[9] |
| HCl/Dioxane | 1,4-Dioxane | Room Temp. | 0.5 - 2 hours | Highly effective, fast; product often precipitates as HCl salt.[3][11] | Dioxane has a high boiling point; HCl is highly corrosive. |
Q3: Are there milder, non-standard alternatives for sensitive substrates?
A3: Yes. If your molecule contains other acid-labile functional groups, standard strong acid methods may not be suitable. Consider these alternatives:
-
Oxalyl Chloride in Methanol: This system generates HCl in situ and has been reported as a mild and efficient method for deprotecting a wide range of N-Boc protected amines at room temperature.[12][13][14]
-
Thermal Deprotection: For certain substrates, heating in a suitable solvent like water or trifluoroethanol can effect Boc removal without any added reagents, representing a "green" chemistry approach.[15][16] However, this often requires high temperatures (100-150 °C) and may not be suitable for thermally sensitive molecules.[16][17]
Q4: What is the best practice for reaction workup and product isolation?
A4: The workup procedure depends on whether you need the final product as the amine salt or the free amine.
-
Isolating the Amine Salt (TFA or HCl salt):
-
After confirming reaction completion, concentrate the reaction mixture under reduced pressure.
-
If the product is a solid, you can perform a trituration by adding a non-polar solvent like diethyl ether, which will cause the polar salt to precipitate.
-
Collect the solid by filtration, wash with more diethyl ether, and dry. This method is often sufficient to yield a product of high purity.[3]
-
-
Isolating the Free Amine:
-
After removing the volatile acid and solvent, dissolve the crude residue in a small amount of water or DCM.
-
Cool the solution in an ice bath and carefully add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), until gas evolution ceases and the pH is basic (>8).[18]
-
Extract the aqueous layer multiple times with an organic solvent (e.g., DCM, ethyl acetate).
-
Combine the organic layers, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine.[5]
-
Workup Pitfall: During neutralization and extraction, emulsions can sometimes form, especially with polar amines. Adding brine or filtering the entire mixture through a pad of Celite® can help to break up these emulsions.
References
- Experimental procedure for deprotection of Boc-protected amines. Benchchem. [URL: https://www.benchchem.com/product/boc-deprotection-methods]
- A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Benchchem. [URL: https://www.benchchem.
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [URL: https://www.commonorganicchemistry.com/Rxn_Pages/Boc_Deprotection/Boc_Deprotection_Mechanism_TFA.htm]
- Amine Protection / Deprotection. Fisher Scientific. [URL: https://www.fishersci.com/us/en/technical-support/research-learning-resources/technical-articles-protocols-web-tools/mastering-medicinal-chemistry-guide/amine-protection-deprotection.html]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7355935/]
- How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [URL: https://www.researchgate.net/post/How_to_do_work-up_of_a_BOC_deprotection_reaction_by_TFA]
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-Simple-and-Efficient-Green-Method-for-the-of-in-Aouf-Chaoubane/0d4d84f2913b8f8e8a93910c53835f8d6899e3a6]
- Application Notes and Protocols for Boc Deprotection in PEG Linkers. Benchchem. [URL: https://www.benchchem.com/product/boc-deprotection-peg-linkers]
- A Comparative Guide to Analytical Methods for Confirming Boc Protection. Benchchem. [URL: https://www.benchchem.com/product/confirming-boc-protection]
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-reagent-guide-boc-deprotection.pdf]
- Amine Protection and Deprotection. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/amine-protection-and-deprotection/]
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. The International Journal of Organic Chemistry. [URL: https://www.scirp.
- The Chemistry of the Boc Protecting Group. Benchchem. [URL: https://www.benchchem.com/product/boc-protecting-group]
- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [URL: https://www.bozechem.com/boc-protection-and-deprotection]
- How can we do the deprotection of boc-amino acids using hcl? ResearchGate. [URL: https://www.researchgate.net/post/How_can_we_do_the_deprotection_of_boc-amino_acids_using_hcl]
- Boc-Protected Amino Groups. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm]
- Boc deprotection conditions tested. ResearchGate. [URL: https://www.researchgate.net/figure/Boc-deprotection-conditions-tested_tbl1_285210777]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra04071k]
- How to confirm BOC deprotection by TFA? ResearchGate. [URL: https://www.researchgate.net/post/How_to_confirm_BOC_deprotection_by_TFA]
- Troubleshooting incomplete Boc deprotection. Benchchem. [URL: https://www.benchchem.com/product/troubleshooting-incomplete-boc-deprotection]
- Boc-deprotection-methods. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00331]
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/s33x5e/advice_on_nboc_deprotection_in_the_presence_of/]
- Application Notes: Boc Deprotection Methods for 1-N-Boc-3-Isopropyl-1,4-diazepane. Benchchem. [URL: https://www.benchchem.com/product/boc-deprotection-1-n-boc-3-isopropyl-1-4-diazepane]
- Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide. Benchchem. [URL: https://www.benchchem.com/product/troubleshooting-boc-deprotection-guide]
- Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge. [URL: https://uknowledge.uky.edu/chemistry_facpub/153/]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Europe PMC. [URL: https://europepmc.org/article/med/32637207]
- Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3057303/]
- tert-Butyl (1,4-oxazepan-6-yl)carbamate. Achmem. [URL: https://www.achmem.
- 1782916-90-8|tert-Butyl (1,4-oxazepan-6-yl)carbamate. BLDpharm. [URL: https://www.bldpharm.com/products/1782916-90-8.html]
- tert-Butyl (1,4-oxazepan-6-yl)carbamate, 95% Purity, C10H20N2O3, 100 mg. CP Lab Safety. [URL: https://www.cplabsafety.
- WO2012046882A1 - 1,4-oxazepane derivatives. Google Patents. [URL: https://patents.google.
- Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20116957/]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uknowledge.uky.edu [uknowledge.uky.edu]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mcours.net [mcours.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: tert-butyl N-(1,4-oxazepan-6-yl)carbamate
Welcome to the technical support center for tert-butyl N-(1,4-oxazepan-6-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting advice for common experimental challenges. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1][2] The compound is typically a solid at room temperature.[3] Storing it in a desiccated environment will further prevent potential degradation from atmospheric moisture.
Q2: What is the expected shelf-life of this compound under recommended storage conditions?
A2: While specific shelf-life data from manufacturers may vary, when stored at 2-8°C in a dry, dark environment, the compound is expected to remain stable for an extended period. For long-term storage, it is advisable to re-analyze the material for purity periodically, especially if it has been stored for more than a year or if the container has been opened multiple times.
Q3: Is this compound sensitive to light or air?
A3: Yes, as a general precaution for complex organic molecules, exposure to light and air should be minimized. Several suppliers recommend keeping the compound in a dark place.[1][2] Oxidative degradation can be a concern for many organic compounds, and while specific data for this molecule is not extensively published, it is good laboratory practice to store it under an inert atmosphere (e.g., argon or nitrogen) if it will be stored for a prolonged period after the container has been opened.
Q4: What solvents are suitable for dissolving this compound?
A4: Based on its structure, this compound is expected to be soluble in a range of common organic solvents such as methanol, ethanol, dichloromethane (DCM), and dimethyl sulfoxide (DMSO). When preparing solutions for experiments, it is crucial to use anhydrous solvents if the presence of water could interfere with downstream reactions. For long-term storage of solutions, it is generally not recommended as the stability in solution is lower than in its solid state.
Troubleshooting Guide
This section provides solutions to specific issues that you may encounter during your experiments with this compound.
Issue 1: Loss of compound or appearance of new peaks in HPLC analysis after exposure to acidic conditions.
-
Symptoms: A significant decrease in the peak area of the parent compound and the emergence of one or more new peaks in the chromatogram, particularly at earlier retention times.
-
Root Cause Analysis: This is likely due to the acid-lability of the tert-butoxycarbonyl (Boc) protecting group.[4][5][6] Strong acids, and even moderate ones, can cleave the Boc group, leading to the formation of the free amine and a tert-butyl cation.[7] The 1,4-oxazepane ring's ether linkage may also be susceptible to acid-catalyzed hydrolysis under harsh acidic conditions.[8][9]
Figure 1. Potential degradation pathways in acidic media. -
Corrective and Preventive Actions:
-
pH Control: If your experimental protocol allows, maintain the pH of your solution in the neutral to basic range (pH 7-9).
-
Milder Acids: If acidic conditions are necessary, consider using milder acids such as aqueous phosphoric acid, which has been shown to be effective for Boc deprotection while being less harsh than trifluoroacetic acid (TFA).[4]
-
Temperature Management: Perform reactions at the lowest possible temperature to minimize the rate of degradation.
-
Use of Scavengers: During intentional Boc deprotection, the intermediate tert-butyl cation can alkylate other nucleophilic sites.[6][7] The use of scavengers like anisole or thioanisole can help to mitigate these side reactions.
-
Issue 2: Inconsistent reaction yields or unexpected byproducts.
-
Symptoms: Variable reaction outcomes when using this compound from different batches or after a period of storage.
-
Root Cause Analysis: This could be due to the degradation of the starting material. The presence of impurities, such as the deprotected amine, can lead to the formation of unexpected byproducts in subsequent reactions.
-
Corrective and Preventive Actions:
-
Purity Check: Before use, verify the purity of your this compound using a suitable analytical method like HPLC or NMR.
-
Proper Storage: Ensure the compound has been stored correctly, as outlined in the FAQ section. Avoid repeated freeze-thaw cycles if the compound is stored in solution.
-
Inert Atmosphere: For sensitive reactions, consider handling the compound under an inert atmosphere to prevent any potential oxidative degradation.
-
Experimental Protocols
Protocol 1: Stability Assessment by HPLC
This protocol outlines a method to assess the stability of this compound under specific conditions.
-
Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acidic: Dilute the stock solution with an acidic buffer (e.g., pH 2) or a dilute acid solution (e.g., 0.1 M HCl).
-
Basic: Dilute the stock solution with a basic buffer (e.g., pH 10) or a dilute base solution (e.g., 0.1 M NaOH).
-
Neutral: Dilute with a neutral buffer (e.g., pH 7).
-
-
Incubation: Incubate the prepared solutions at a controlled temperature (e.g., room temperature or 40°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
HPLC Analysis: Analyze the samples using a C18 reverse-phase HPLC column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid). Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the parent peak.
Data Interpretation:
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (pH < 4) | Low | Free amine, ring-opened products |
| Neutral (pH 6-8) | High | Minimal degradation expected |
| Basic (pH > 8) | High | Generally stable |
Visualization of Key Concepts
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]
-
Rawat, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24553–24559. [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. chiralen.com [chiralen.com]
- 3. (R)-tert-Butyl 1,4-oxazepan-6-ylcarbamate | 2306245-70-3 [sigmaaldrich.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of tert-Butyl N-(1,4-oxazepan-6-yl)carbamate
Welcome to the technical support guide for the purification of tert-butyl N-(1,4-oxazepan-6-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this key synthetic intermediate. This guide provides in-depth, field-proven insights, troubleshooting strategies, and detailed protocols to ensure you achieve high purity and yield in your experiments.
Introduction: The Purification Challenge
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex bioactive molecules.[1] Its synthesis, typically involving the protection of the secondary amine of a 1,4-oxazepane precursor with di-tert-butyl dicarbonate (Boc₂O), can result in a crude mixture containing unreacted starting materials, reagents, and various byproducts.[2][3] The physicochemical properties of the product—often an oil or a low-melting solid—can complicate its separation from these impurities. This guide will address these challenges systematically, providing a clear path to obtaining a pure, well-characterized product.
Section 1: Understanding the Crude Reaction Mixture
Effective purification begins with a thorough understanding of what might be in your flask post-reaction. The standard Boc protection of an amine involves reacting it with Boc anhydride, often in the presence of a base.[2][4]
A typical reaction might look like this:
Sources
managing steric hindrance in 1,4-oxazepane reactions
As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth guidance on a challenging yet crucial area of synthetic chemistry: managing steric hindrance in reactions involving the 1,4-oxazepane scaffold. This seven-membered heterocycle is of growing importance in medicinal chemistry, but its synthesis and functionalization can be fraught with difficulties arising from steric congestion. This guide offers practical, experience-based solutions to common problems encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields when synthesizing substituted 1,4-oxazepanes?
A1: The most frequent culprit for low yields in 1,4-oxazepane synthesis is steric hindrance during the key ring-closing step. The seven-membered ring is conformationally flexible, and bulky substituents on the acyclic precursor can disfavor the pre-cyclization conformation required for bond formation. This can lead to a number of competing side reactions, such as intermolecular reactions or the formation of more thermodynamically stable, smaller rings (e.g., lactones), if applicable.[1][2] Careful optimization of reaction conditions, including catalyst, solvent, and temperature, is crucial to favor the desired intramolecular cyclization.[3]
Q2: How do I choose the right catalyst for a sterically demanding 1,4-oxazepane ring closure?
A2: Catalyst selection is critical. For intramolecular cyclizations of amino alcohols, particularly in the synthesis of chiral 1,4-oxazepanes, the catalyst must be able to accommodate a sterically crowded transition state. Chiral Brønsted acids, such as SPINOL-derived chiral phosphoric acids, have shown great promise in promoting enantioselective cyclizations.[3] It's important to screen a panel of catalysts with varying steric bulk on the catalyst itself. Interestingly, a more sterically hindered catalyst does not always lead to a better outcome. In some cases, a highly hindered catalyst can completely shut down the reaction.[3] Therefore, a systematic approach to catalyst screening is recommended.
Q3: Can the choice of protecting group influence the outcome of a 1,4-oxazepane synthesis?
A3: Absolutely. The choice of protecting group for the amine and alcohol functionalities in the acyclic precursor can significantly impact the reaction's success.[4] A bulky protecting group can exacerbate steric hindrance, making ring closure more difficult. Conversely, a well-chosen protecting group can subtly influence the substrate's conformation to favor cyclization. For solid-phase synthesis strategies, the choice of resin and linker is also a key consideration, as cleavage conditions can lead to unexpected side products if not carefully chosen.[1][2]
Q4: I'm observing a mixture of regioisomers during N-alkylation of my 1,4-oxazepane. How can I improve selectivity?
A4: Regioselectivity in the N-alkylation of heterocycles is a classic challenge governed by a delicate interplay of steric and electronic factors.[5][6] For 1,4-oxazepanes, the nitrogen atom is the primary site of alkylation. If other nucleophilic sites are present, you may see a mixture of products. To improve selectivity for N-alkylation, consider the following:
-
Base and Solvent System: The combination of a strong, non-nucleophilic base (e.g., NaH) in an aprotic solvent (e.g., THF) often favors N-alkylation.[5][6]
-
Nature of the Alkylating Agent: Less sterically demanding primary alkyl halides are generally more selective than bulkier secondary or tertiary halides.
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
Q5: My purified 1,4-oxazepane derivative seems to be degrading in solution. What could be the cause?
A5: The 1,4-oxazepane ring contains an ether linkage that can be susceptible to acid-catalyzed hydrolysis, especially under harsh acidic conditions (pH < 4).[7] If your compound has acid-labile substituents, these can also be a source of instability. It is crucial to use a stability-indicating HPLC method to monitor for degradation products. If instability is observed, consider adjusting the pH of your solutions to a more neutral range (pH 4-7) and performing experiments at lower temperatures to minimize degradation.[7]
Troubleshooting Guides
Issue 1: Low Yield and Formation of Lactone Byproduct in 1,4-Oxazepane Synthesis from a Resin-Bound Precursor
Symptoms:
-
Low yield of the desired 1,4-oxazepane derivative after cleavage from the solid support.
-
A significant amount of a lactone byproduct is observed by LC-MS and NMR analysis of the crude product.
Root Cause Analysis: This issue is commonly encountered when using a solid-phase synthesis strategy where the precursor is attached to the resin via an ester linkage (e.g., Wang resin).[1][2] During acid-mediated cleavage (e.g., with trifluoroacetic acid, TFA), the silyl protecting group on the alcohol is removed, and the resulting free hydroxyl group can attack the ester linkage to the resin, leading to the formation of a stable lactone. This intramolecular cyclization to form the lactone can be kinetically favored over the desired 1,4-oxazepane ring formation, especially if the latter is sterically hindered.
Troubleshooting Workflow:
Caption: Troubleshooting lactone formation in solid-phase synthesis.
Detailed Protocol: Modified Cleavage from Solid Support
-
Resin Preparation: Swell the resin-bound precursor in a suitable solvent (e.g., dichloromethane, DCM).
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA and triethylsilane (Et₃SiH) in DCM. A common ratio is 10:1:9 (TFA:Et₃SiH:DCM).[2]
-
Cleavage Reaction: Treat the resin with the cleavage cocktail for 30 minutes at room temperature.
-
Work-up: Filter the resin and wash with DCM. Concentrate the filtrate under reduced pressure.
-
Analysis: Analyze the crude product by LC-MS and ¹H NMR to determine the ratio of 1,4-oxazepane to lactone.
Issue 2: Poor Diastereoselectivity in the Synthesis of Substituted Chiral 1,4-Oxazepanes
Symptoms:
-
Formation of a nearly 1:1 mixture of diastereomers that are difficult to separate by column chromatography.
Root Cause Analysis: Poor diastereoselectivity often arises from a lack of facial selectivity in the key bond-forming step. In the case of intramolecular cyclizations, the conformation of the acyclic precursor at the moment of cyclization dictates the stereochemical outcome.[8] If there is little energetic difference between the transition states leading to the two diastereomers, a mixture will be formed.
Strategies for Improving Diastereoselectivity:
| Strategy | Rationale | Experimental Considerations |
| Lower Reaction Temperature | May increase the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product. | Run the reaction at 0 °C, -20 °C, or even lower if the reaction kinetics allow. Monitor reaction progress carefully as reaction times may be significantly longer. |
| Change of Solvent | The solvent can influence the conformation of the substrate and the transition state through solvation effects. | Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, acetonitrile, dichloromethane). |
| Bulky Protecting Groups | A strategically placed bulky protecting group can shield one face of the molecule, directing the incoming nucleophile to the opposite face.[4][9] | Consider using bulky silyl ethers (e.g., TBDPS) or other sterically demanding protecting groups. The choice of protecting group must be compatible with subsequent reaction steps. |
| Catalyst Modification | For catalyzed reactions, the chiral pocket of the catalyst dictates the stereochemical outcome. Modifying the catalyst's structure can improve diastereoselectivity.[3] | For reactions using chiral Brønsted acids, screen catalysts with different substituents on the BINOL or SPINOL backbone to fine-tune the steric environment around the active site. |
Issue 3: Failed N-Alkylation of a Sterically Hindered 1,4-Oxazepane
Symptoms:
-
Recovery of starting material after prolonged reaction times and elevated temperatures.
-
No desired N-alkylated product is observed.
Root Cause Analysis: The nitrogen atom of the 1,4-oxazepane may be sterically shielded by substituents on the ring, preventing the approach of the alkylating agent. The choice of base, solvent, and alkylating agent all play a crucial role in the success of this transformation.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting failed N-alkylation.
Recommended Protocol for N-Alkylation of a Hindered 1,4-Oxazepane:
-
Reactant Preparation: To a solution of the 1,4-oxazepane (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (N₂ or Ar), add NaH (1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Deprotonation: Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add the alkyl halide or triflate (1.2 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. If no reaction is observed, gradually increase the temperature to 50-80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with water at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
-
Nigríni, M., Bhosale, V. A., & Veselý, J. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(24), 17023–17034. [Link]
-
Uličná, V., Beresova, M., Mečiarová, M., & Cik, G. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(56), 34003–34013. [Link]
-
Pingen, D., & Vogt, D. (2014). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 4(1), 47–52. [Link]
-
Bezanson, M., Pottel, J., Bilbeisi, R., Toumieux, S., Cueto, M., & Moitessier, N. (2013). Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. The Journal of Organic Chemistry, 78(3), 872–885. [Link]
-
Uličná, V., Beresova, M., Mečiarová, M., & Cik, G. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(56), 34003–34013. [Link]
-
Zhang, Z., & Li, Y. (2022). The synthesis of seven- and eight-membered rings by radical strategies. Organic Chemistry Frontiers, 9(15), 4143–4162. [Link]
-
Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., Ryabukhin, S., & Volochnyuk, D. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]
-
Ouvry, G. (2022). Recent applications of seven-membered rings in drug design. Bioorganic & Medicinal Chemistry, 57, 116650. [Link]
-
Various Authors. (2023). Expansion to Seven-Membered Rings. ResearchGate. [Link]
-
Xu, J. (2015). Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion: Ring Expansions of Thiiranes and Thietanes. ResearchGate. [Link]
-
Pingen, D., & Vogt, D. (2013). Selective Synthesis of Lactams and Cyclic Amines from Amino-Alcohols. The Royal Society of Chemistry. [Link]
-
Nigríni, M., Bhosale, V. A., & Veselý, J. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Europe PMC. [Link]
-
Riva, R., & Banfi, L. (2020). Stereodivergent access to all four stereoisomers of chiral tetrahydrobenzo[f][3][8]oxazepines, through highly diastereoselective. Organic & Biomolecular Chemistry, 18(1), 154-159. [Link]
-
Nigríni, M., Bhosale, V. A., & Veselý, J. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of. Semantic Scholar. [Link]
-
Gallo, J. A. A., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 68. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]
-
Uličná, V., Beresova, M., Mečiarová, M., & Cik, G. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(56), 34003–34013. [Link]
-
Pingen, D., & Vogt, D. (2014). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 4(1), 47–52. [Link]
-
González-Vera, J. A., & Bäckvall, J. E. (2022). Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. Organic Letters, 24(16), 3046–3051. [Link]
-
Various Authors. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
-
Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate. [Link]
-
Jussupow, A., Kaden, P., & Felber, V. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 14(30), 21670–21679. [Link]
-
Dömling, A., & Kummeter, M. (2013). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 15(1), 21–27. [Link]
-
El-Sawy, E. R., O'Brien, E. C., & McGlacken, G. P. (2021). Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
El-Sawy, E. R., O'Brien, E. C., & McGlacken, G. P. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
Sources
- 1. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jocpr.com [jocpr.com]
- 5. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. media.neliti.com [media.neliti.com]
Technical Support Center: Synthesis of Seven-Membered Heterocyclic Rings
Welcome to the technical support center for the synthesis of seven-membered heterocyclic rings. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by the formation of these therapeutically important scaffolds, such as azepanes, diazepines, and oxepines.[1][2]
The construction of these medium-sized rings is notoriously difficult, occupying a challenging middle ground between the facile formation of 5- and 6-membered rings and the more predictable synthesis of larger macrocycles.[3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in both theoretical principles and practical, field-proven solutions.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format. Each answer delves into the root chemical principles and provides actionable protocols to overcome the issue.
Issue 1: Extremely Low or No Yield of the Desired 7-Membered Ring
Question: My cyclization reaction is failing. Instead of my target heterocycle, I'm recovering starting material or a complex mixture of oligomers. Why is this happening?
Answer: This is the most common challenge and stems from the unfavorable thermodynamics and kinetics of forming a seven-membered ring.[4][5] The cyclization of a linear precursor is a competition between the desired intramolecular reaction and an undesired intermolecular reaction, which leads to dimers and polymers.
Two main factors are working against you:
-
Unfavorable Entropy: The linear precursor has high conformational freedom. For its ends to meet and react, it must adopt a specific, low-probability conformation, resulting in a significant negative entropy of activation (ΔS‡). Intermolecular reactions are less entropically demanding.
-
Enthalpic Strain: Seven-membered rings suffer from significant ring strain. This includes:
-
Torsional Strain: Eclipsing interactions of bonds on adjacent atoms.
-
Transannular Strain (Pitzer or Prelog Strain): Steric repulsion between non-adjacent atoms forced into close proximity across the ring's interior.[6] These unfavorable interactions can make the cyclic product less stable than the acyclic precursor or competing side-products.[3]
-
The interplay of these factors creates a high activation barrier for cyclization, as illustrated below.
Caption: Kinetic competition between cyclization and polymerization.
Troubleshooting Protocol 1: Implementing the High-Dilution Principle
To favor the intramolecular pathway, you must drastically reduce the probability of two different molecules finding each other. This is achieved by maintaining an extremely low concentration of the reactive precursor throughout the reaction.
Objective: To favor intramolecular cyclization over intermolecular polymerization.
Methodology: This protocol uses a syringe pump for the slow addition of the cyclization precursor to a large volume of solvent.
Materials:
-
Cyclization precursor
-
High-purity, dry solvent (e.g., THF, Toluene, DCM)
-
Appropriate catalyst or reagent for the specific reaction
-
Syringe pump and gas-tight syringes
-
Three-neck round-bottom flask equipped with a condenser and inert gas inlet
Procedure:
-
Setup: Assemble the reaction flask under an inert atmosphere (Nitrogen or Argon). Add the bulk of the solvent and any non-precursor reagents (e.g., catalyst, base) to the flask.
-
Precursor Solution: Dissolve the linear cyclization precursor in a minimal amount of the same dry solvent and load it into a gas-tight syringe.
-
Syringe Pump: Mount the syringe on the pump. Place the needle tip below the surface of the solvent in the reaction flask.
-
Slow Addition: Begin heating and stirring the reaction flask. Start the syringe pump to add the precursor solution over a long period (typically 8-24 hours). A typical target concentration of the precursor in the flask should be kept below 10⁻³ M.
-
Reaction: After the addition is complete, allow the reaction to stir for an additional period (e.g., 2-12 hours) to ensure full conversion.
-
Workup: Proceed with the standard aqueous workup and purification for your target molecule.
Self-Validation: If this technique is successful, you should see a dramatic decrease in high-molecular-weight side products (polymers) in your crude analysis (TLC, LC-MS) and a corresponding increase in the desired cyclic product.[7][8]
Issue 2: Ring-Closing Metathesis (RCM) Fails for a Diene Precursor
Question: I'm trying to form an azepine/oxepine derivative using RCM, but the reaction is sluggish, stalls, or gives oligomers. I'm using a standard Grubbs catalyst. What's wrong?
Answer: While powerful, RCM is not foolproof, especially for seven-membered rings. The primary culprits are often catalyst activity, substrate concentration, and steric hindrance.
-
Catalyst Choice: First-generation Grubbs catalysts (G-I) are often not active enough to overcome the kinetic barrier for forming a strained 7-membered ring. Second-generation (G-II, HG-II) and third-generation (G-III) catalysts, which feature N-heterocyclic carbene (NHC) ligands, are significantly more reactive and are generally required for these challenging substrates.[9][10]
-
Concentration: Unlike other cyclizations, RCM does not always benefit from extreme high dilution. The reaction is an equilibrium, and at very high dilution, the reverse reaction (ring-opening) or catalyst decomposition can become significant. For 7-membered rings, concentrations are typically optimized in the 0.05 M to 0.2 M range.[11]
-
Steric Hindrance: Bulky substituents near the terminal olefins can disfavor the formation of the key ruthenacyclobutane intermediate, slowing down or preventing catalysis.
Data Table 1: Comparison of Common RCM Catalysts for Challenging Substrates
| Catalyst | Structure | Key Features | Recommended Use Case |
| Grubbs I (G-I) | RuCl₂(PCy₃)₂(=CHPh) | High stability, lower activity. | Simple, less-strained rings (5, 6-membered). Often fails for 7-membered rings. |
| Grubbs II (G-II) | RuCl₂(PCy₃)(IMes)(=CHPh) | High activity, good functional group tolerance. The workhorse for many RCMs. | Primary choice for 7-membered rings. [12] |
| Hoveyda-Grubbs II (HG-II) | RuCl₂(IMes)(=CH-o-iPrOPh) | High stability, slow initiation. Good for challenging substrates where catalyst lifetime is an issue. | Excellent for 7- and 8-membered rings, especially in complex molecules.[9] |
| Grubbs III (G-III) | RuCl₂(Py)₂(IMes)(=CHPh) | Very fast initiation. Useful for sterically hindered or electron-deficient olefins. | Can be too reactive, leading to side products. Use when G-II/HG-II are too slow. |
IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, PCy₃ = Tricyclohexylphosphine, Py = Pyridine
Troubleshooting Protocol 2: Optimizing a Challenging RCM Reaction
Objective: To successfully cyclize a diene precursor to a 7-membered heterocycle using a modern RCM catalyst.
Procedure:
-
Catalyst Selection: Begin with a second-generation catalyst like Grubbs II or Hoveyda-Grubbs II (typically 1-5 mol%).
-
Solvent Preparation: Use a non-coordinating solvent like anhydrous, degassed dichloromethane (DCM) or toluene. Degassing is critical as oxygen can deactivate the catalyst. This is typically done by bubbling argon or nitrogen through the solvent for at least 30 minutes.
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, dissolve the diene substrate in the degassed solvent to a concentration of 0.1 M .
-
Catalyst Addition: Add the catalyst in one portion. If the reaction is known to be slow, adding the catalyst in two portions (e.g., half at t=0 and half at t=4h) can help maintain an active catalyst concentration.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The appearance of the desired product and the consumption of the starting diene are key indicators. Look for the formation of ethylene gas bubbling from the solution.
-
Troubleshooting Mid-reaction:
-
If stalled: Add another portion of the catalyst (1-2 mol%).
-
If oligomers form: Stop the reaction and restart at a lower concentration (e.g., 0.05 M).
-
-
Quenching: Once complete, quench the reaction by adding a few drops of ethyl vinyl ether to deactivate the catalyst.
-
Purification: Concentrate the mixture and purify by flash column chromatography. The ruthenium byproducts are typically highly colored and will separate from the desired product.
Issue 3: Unwanted Side Reactions (Transannular Reactions)
Question: I've successfully formed my 7-membered ring, but I'm getting an unexpected isomeric product. NMR suggests a hydride has shifted or a new cross-ring bond has formed. What is this?
Answer: You are likely observing a transannular reaction . Due to the flexible conformation of medium-sized rings, atoms on opposite sides of the ring can come into close spatial proximity, allowing for unexpected intramolecular reactions.[13][14] Common examples include:
-
Transannular Hydride Shifts: A hydrogen atom is transferred from one carbon to a carbocation or radical center on another carbon across the ring (e.g., a 1,4- or 1,5-hydride shift).[15]
-
Transannular Cyclizations: A nucleophilic atom attacks an electrophilic center across the ring, forming a bicyclic product.
These reactions are driven by the molecule's attempt to achieve a more stable conformation or electronic state and are a hallmark of medium-ring chemistry.
Troubleshooting Strategy: Conformational Control
Preventing transannular reactions involves redesigning the substrate to disfavor the specific conformation required for the undesired reaction. This can be achieved by:
-
Introducing Steric Bulk: A well-placed gem-dimethyl group or other bulky substituent can lock the ring into a conformation where the interacting atoms are held far apart.
-
Incorporating Unsaturation: Introducing a double bond (e.g., a C=C or C=N bond) can rigidify the ring and restrict its conformational flexibility.
-
Changing Reaction Conditions: Lowering the reaction temperature can sometimes prevent the activation energy for the transannular reaction from being reached.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I apply Baldwin's Rules to 7-membered ring closures? Are they useful?
A1: Baldwin's Rules predict the kinetic favorability of ring closures based on the geometry of the reacting centers.[16][17] They classify reactions by ring size (e.g., 7 ), the trajectory of attack (exo or endo ), and the hybridization of the electrophilic carbon (tet , trig , or dig ).
For 7-membered rings, the rules are quite permissive:[18]
-
7-exo-tet: Favored
-
7-endo-tet: Favored
-
7-exo-trig: Favored
-
7-endo-trig: Favored
-
7-exo-dig: Favored
-
7-endo-dig: Favored
Caption: Baldwin's Rules for 7-membered trigonal systems.
Q2: I need to synthesize a benzodiazepine. What is a reliable starting point and what are the common pitfalls?
A2: The most classic and reliable method for synthesizing the 1,4-benzodiazepine core is the condensation of an ortho-phenylenediamine (OPDA) derivative with a β-dicarbonyl compound or its equivalent under acidic catalysis.[21]
Common Pitfalls:
-
Starting Material Hydrolysis: In the synthesis of many commercial benzodiazepines (e.g., diazepam), the precursor is an N-substituted 2-aminobenzophenone. A common mistake is attempting a direct intramolecular cyclization of a precursor like N-(2-Benzoyl-4-chlorophenyl)formamide. This typically fails because the formyl group is not electrophilic enough, and under harsh conditions, the formamide simply hydrolyzes back to the 2-aminobenzophenone.[22]
-
Poor Regioselectivity: If using an unsymmetrical OPDA or an unsymmetrical dicarbonyl compound, you can get a mixture of regioisomers. Careful selection of protecting groups or directing groups may be necessary.
-
Self-Condensation: The dicarbonyl compound can self-condense under the reaction conditions (e.g., an aldol reaction), reducing the yield. Using a pre-formed enolate or a more reactive dicarbonyl equivalent can mitigate this.
Q3: When should I choose a direct cyclization (like RCM) versus a ring-expansion strategy?
A3: This choice depends on the complexity of your target and the availability of starting materials. A ring-expansion approach can often bypass the high activation energy of a direct medium-ring cyclization.[3][23]
Caption: Decision workflow for synthetic strategy selection.
-
Choose Direct Cyclization when:
-
The linear precursor is simple and easily synthesized.
-
The target ring has minimal steric congestion.
-
Powerful methods like RCM are applicable.
-
-
Choose Ring Expansion when:
-
Direct cyclization fails repeatedly despite optimization.[3]
-
A smaller, strained ring (e.g., an aziridine or cyclobutane) can be used as a reactive intermediate to drive the expansion.
-
The required functionality for the expansion (e.g., a leaving group adjacent to the ring) is easier to install than the termini for a long-chain cyclization.
-
References
- Transannular interactions in medium-ring carbocycles. DuEPublico - Uni DUE.
- Unusual Transannular Reactions of Medium Sized Rings |Stereochemistry | MSc Chemistry| CSIR NET|GATE. YouTube.
- Transannular reactions in medium-sized rings. Quarterly Reviews, Chemical Society (RSC Publishing).
- The synthesis of seven- and eight-membered rings by radical strategies. Organic Chemistry Frontiers (RSC Publishing).
- Prelog strain. Wikipedia.
- Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity. ResearchGate.
- The synthesis of medicinally important medium-sized rings via ring expansion. PMC - NIH.
- Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. PMC - NIH.
- Baldwin's Rules For Ring Closure. Chemistry Notes.
- Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. Organic Letters - ACS Publications.
- Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed.
- Recent Synthetic Strategies to Access Seven-Membered Carbocycles in Natural Product Synthesis. ResearchGate.
- Baldwin's rules. Wikipedia.
- Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis. Organic Letters - ACS Publications.
- Synthesis of 4- to 7-membered Heterocycles by Ring Expansion: Aza-, oxa. Barnes & Noble.
- Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. ResearchGate.
- High dilution principle. Wikipedia.
- Baldwin's rules. chemeurope.com.
- Baldwin's Rules: Ring Closure in Organic Chemistry. Studylib.
- Strategies for constructing seven-membered rings: Applications in natural product synthesis. ScienceDirect.
- troubleshooting low yield in benzodiazepine synthesis from N-(2-Benzoyl-4-chlorophenyl)formamide. Benchchem.
- Baldwin's Rules for Ring Closure. Scribd.
- Formation of Seven-Membered Rings by Ring-Closing Metathesis of Vinyl Bromides. Thieme Connect.
- Recent Developments in the Synthesis of Oxepines. ResearchGate.
- Synthesis by high dilution principle. Unknown Source.
- Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC - NIH.
- Construction 7-membered ring via Ni–Al bimetal-enabled C–H cyclization for synthesis of tricyclic imidazoles. ResearchGate.
- Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Thieme.
- Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. Chemical Society Reviews (RSC Publishing).
- Synthesis of model oxepin substrates for comparative two electron oxidation studies with cytochrome P450 and cerium ammonium nit. UNH Scholars Repository.
- Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. PMC - PubMed Central.
- Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles. White Rose Research Online.
- The synthesis of seven- and eight-membered rings by radical strategies. ResearchGate.
- Seven-membered rings. University of Otago.
- A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions. PMC - PubMed Central.
- Conformational Analysis of Medium Rings. Macmillan Group.
- High dilution reactions — New synthetic applications. ResearchGate.
- Construction of Eight-Membered Carbocycles with Trisubstituted Double Bonds Using the Ring Closing Metathesis Reaction. PMC - NIH.
- Synthesis and conformational investigation of cyclic dipeptides: 7-Membered rings containing α- and β-amino acids. ResearchGate.
- Asymmetric Synthesis of Seven-Membered Rings with More Than One Heteroatom. ResearchGate.
- Synthesis of Optically Active 7-Membered Rings with Michele Garbo (Episode 25). YouTube.
- 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Semantic Scholar.
- Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics prepared using ring closing metathesis. PubMed.
- Synthesis and Biological Activities of Some Benzodiazepine Derivatives. JOCPR.
- 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.
- Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. NIH.
- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI.
Sources
- 1. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for constructing seven-membered rings: Applications in natural product synthesis [ccspublishing.org.cn]
- 6. Prelog strain - Wikipedia [en.wikipedia.org]
- 7. High dilution principle - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Construction of Eight-Membered Carbocycles with Trisubstituted Double Bonds Using the Ring Closing Metathesis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Transannular interactions in medium-ring carbocycles [duepublico2.uni-due.de]
- 14. Transannular reactions in medium-sized rings - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Baldwin's rules - Wikipedia [en.wikipedia.org]
- 17. Baldwin's_rules [chemeurope.com]
- 18. chemistnotes.com [chemistnotes.com]
- 19. studylib.net [studylib.net]
- 20. scribd.com [scribd.com]
- 21. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Impurity Identification in tert-butyl N-(1,4-oxazepan-6-yl)carbamate by NMR
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities in tert-butyl N-(1,4-oxazepan-6-yl)carbamate using Nuclear Magnetic Resonance (NMR) spectroscopy. As a critical building block in many pharmaceutical syntheses, ensuring the purity of this compound is paramount. This document provides in-depth, practical guidance based on established scientific principles and extensive field experience.
Introduction: The Imperative of Purity
This compound is a saturated heterocyclic compound containing a Boc-protected amine. The presence of impurities, even in trace amounts, can have significant downstream consequences, affecting reaction yields, inducing side reactions, and posing risks in the final active pharmaceutical ingredient (API). NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide will equip you with the knowledge to interpret NMR spectra for this specific compound and confidently identify potential contaminants.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: While a publicly available, fully assigned spectrum is not consistently reported, we can predict the chemical shifts based on the molecular structure and data from analogous compounds. The numbering scheme used here is for the 1,4-oxazepane ring, starting with oxygen as position 1 and the nitrogen as position 4.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes on ¹H Spectrum |
| Boc-group (C(CH₃)₃) | ~1.45 | ~28.5 | Sharp singlet, integrating to 9H. |
| Boc-group (C(CH₃)₃) | - | ~79.5 | Quaternary carbon, no direct ¹H signal. |
| Boc-group (C=O) | - | ~155.0 | Carbonyl carbon, no direct ¹H signal. |
| Oxazepane-H6 | ~3.8 - 4.0 | ~48.0 | Multiplet, proton attached to the carbamate nitrogen. |
| Oxazepane-H5, H7 | ~3.6 - 3.8 | ~70.0 | Complex multiplets, adjacent to the ring oxygen. |
| Oxazepane-H2, H3 | ~2.7 - 3.0 | ~55.0 | Complex multiplets, adjacent to the ring nitrogen. |
| NH | Variable (e.g., 5.0 - 5.5) | - | Broad singlet, position is concentration and solvent dependent. |
Disclaimer: These are estimated values. Actual chemical shifts can vary depending on the solvent, concentration, and instrument used.
Q2: I see a sharp singlet at approximately 1.48 ppm in my ¹H NMR spectrum, but it seems to integrate to more than 9 protons relative to my product signals. What could this be?
A2: This is a common issue. While the Boc group of your product appears around this region, an excess of the Boc-protecting reagent, di-tert-butyl dicarbonate ((Boc)₂O), also presents as a sharp singlet around 1.48-1.50 ppm in many deuterated solvents. If this peak's integration is too high, it's likely unreacted (Boc)₂O.
Q3: My spectrum has a singlet around 1.22 ppm. What is this impurity?
A3: A singlet at approximately 1.22 ppm is characteristic of tert-butanol. This is a common byproduct of the Boc-protection reaction. Its presence indicates that the purification process may not have been sufficient to remove it.
Q4: There are unexpected signals in the 2.5-3.5 ppm region of my ¹H NMR spectrum. What should I consider?
A4: This region is where the protons on the oxazepane ring adjacent to the nitrogen atom resonate. The presence of unexpected signals here could indicate several possibilities:
-
Unprotected Starting Material: The primary amine, 1,4-oxazepan-6-amine, would have signals in this region that differ from the Boc-protected product.
-
Ring-Opened Byproducts: Depending on the synthetic route and conditions, the oxazepane ring could potentially cleave.
-
Solvent Impurities: Common solvents like triethylamine, if used as a base in the reaction, have signals in this region. Consult tables of common NMR solvent impurities for verification.[1]
Q5: The baseline of my spectrum is "rolling" and not flat. How does this affect impurity identification?
A5: A rolling baseline can obscure small impurity peaks, making quantification unreliable. This can be caused by several factors including poor shimming of the NMR magnet, a high concentration of dissolved salts in your sample, or the presence of ferromagnetic particles. It is crucial to resolve this for accurate analysis.
Troubleshooting Guide: A Systematic Approach to Impurity Identification
This section provides a step-by-step workflow for identifying unknown signals in your NMR spectrum.
Step 1: Foundational Checks and Data Acquisition
-
Sample Preparation: Ensure your sample is fully dissolved in the deuterated solvent. Filter the sample if any particulate matter is visible. Use a consistent and appropriate concentration for your experiments.
-
Instrument Shimming: Carefully shim the instrument before every acquisition to ensure a homogeneous magnetic field. A well-shimmed instrument will produce sharp, symmetrical peaks and a flat baseline.
-
Acquire a High-Quality ¹H NMR Spectrum: Use a sufficient number of scans to achieve a good signal-to-noise ratio. This is critical for detecting low-level impurities.
Step 2: Initial Spectrum Analysis
-
Identify Product Peaks: Locate the characteristic signals for this compound as outlined in the FAQ section.
-
Identify Solvent and Water Peaks: Identify the residual solvent peak and the water peak. The chemical shift of water is highly variable depending on the solvent and temperature.
-
D₂O Exchange: To confirm the identity of the N-H proton, add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The N-H signal should either disappear or significantly diminish in intensity. This can also help to simplify complex spectra by removing N-H couplings.
Step 3: Characterizing Unknown Signals
For any remaining unidentified peaks, a systematic characterization is necessary.
Workflow for Impurity Identification
Caption: Workflow for NMR-based impurity identification.
Step 4: Advanced 2D NMR Techniques
If 1D NMR and database comparisons are insufficient, 2D NMR experiments are required for definitive structural elucidation of impurities.[2][3][4]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2-3 bonds). It is invaluable for piecing together the spin systems of an impurity.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It helps in assigning carbon signals and confirming the number of protons attached to each carbon.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is crucial for connecting different fragments of a molecule and for identifying quaternary carbons.
By combining the information from these 2D experiments, a complete chemical structure for the impurity can often be determined.
Common Impurities and their NMR Signatures
| Impurity | ¹H NMR Signature (in CDCl₃) | ¹³C NMR Signature (in CDCl₃) | Origin |
| 1,4-Oxazepan-6-amine | Signals in the 2.5-3.5 ppm region, different from product. Broad NH₂ signal. | Different pattern from the product, particularly for C6. | Unreacted starting material. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Singlet at ~1.50 ppm. | Carbonyl at ~152 ppm, Quaternary C at ~83 ppm, Methyls at ~27 ppm. | Excess protecting agent.[5] |
| tert-Butanol | Singlet at ~1.28 ppm. Broad OH signal. | Quaternary C at ~69 ppm, Methyls at ~31 ppm. | Byproduct of Boc protection.[6] |
| Triethylamine (TEA) | Quartet at ~2.5 ppm, Triplet at ~1.0 ppm. | CH₂ at ~45 ppm, CH₃ at ~9 ppm. | Base used in the reaction. |
| Residual Solvents (e.g., Ethyl Acetate) | Quartet at ~4.1 ppm, Singlet at ~2.0 ppm, Triplet at ~1.2 ppm. | C=O at ~171 ppm, O-CH₂ at ~60 ppm, C-CH₃ at ~21 ppm, O-CH₂-CH₃ at ~14 ppm. | Purification/workup solvent. |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Weigh approximately 5-10 mg of your this compound sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
Protocol 2: D₂O Shake Experiment
-
Acquire a standard ¹H NMR spectrum of your sample following Protocol 1.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake vigorously for 10-15 seconds to ensure thorough mixing.
-
Allow any emulsion to settle.
-
Re-insert the tube into the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
-
Compare the two spectra to identify any peaks that have disappeared or significantly decreased in intensity. These correspond to exchangeable protons (NH, OH).
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Mohammad, A.-T., Osman, H., & Yeap, G.-Y. (2011). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). International Journal of Spectroscopy, 2011, 945216.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Gauthier, D. A., & Bodner, G. S. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 443-449.
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to Amine Protecting Groups for the 1,4-Oxazepane Scaffold: A Focus on Boc
The 1,4-oxazepane ring system, a seven-membered heterocycle, is a privileged scaffold in modern medicinal chemistry.[1][2][3] Its unique three-dimensional conformation and synthetic accessibility have made it a cornerstone for developing novel therapeutics targeting a range of conditions, from central nervous system disorders to inflammatory diseases.[2][4] The synthesis of complex molecules based on this scaffold, however, is a nuanced endeavor that frequently necessitates a strategic approach to functional group manipulation. Central to this is the temporary masking, or "protection," of the ring's secondary amine to prevent undesired side reactions.[5]
This guide provides an in-depth comparison of the most common amine protecting groups used in the synthesis of 1,4-oxazepane derivatives, with a particular focus on the widely used tert-butyloxycarbonyl (Boc) group. We will explore the practical advantages and limitations of Boc in relation to its principal alternatives—the carbobenzyloxy (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc) groups—supported by established chemical principles and experimental insights.
The Role of Orthogonal Protection Strategies
In multi-step organic synthesis, the ability to selectively remove one protecting group in the presence of others is paramount. This concept, known as orthogonal protection, allows for precise and predictable chemical transformations on complex molecules.[6][7][8] The choice of protecting groups for the 1,4-oxazepane amine is dictated by the stability of the protecting group itself and the lability of other functional groups present in the molecule throughout the planned synthetic sequence. The three groups discussed here—Boc, Cbz, and Fmoc—form a powerful orthogonal set, as their removal conditions are mutually exclusive: acid, hydrogenolysis, and base, respectively.[5][9][10]
In-Depth Analysis of Key Protecting Groups
The tert-Butyloxycarbonyl (Boc) Group: The Workhorse
The Boc group is arguably the most common protecting group for amines in pharmaceutical development due to its ease of installation, general stability, and mild deprotection conditions.[11]
-
Protection: The Boc group is typically introduced by reacting the 1,4-oxazepane with di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base like triethylamine (TEA) or under aqueous conditions with sodium bicarbonate.[12][13] The reaction is generally high-yielding and clean.
-
Deprotection: The key feature of the Boc group is its lability under acidic conditions.[9][14] It is readily cleaved by strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or by hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[15][16] This process generates the volatile byproducts isobutylene and carbon dioxide, simplifying purification.[15]
-
Stability: The N-Boc-1,4-oxazepane is stable to a wide range of non-acidic reagents, including bases, nucleophiles, and conditions required for catalytic hydrogenation, making it an excellent choice for syntheses involving these transformations.[17]
Causality in Practice: The choice of Boc is often driven by its robustness. For instance, if a subsequent step involves a base-catalyzed reaction or the reduction of another functional group via hydrogenation, the Boc group will remain intact, reliably protecting the oxazepane's amine. However, one must exercise caution during deprotection, as the intermediate tert-butyl cation can alkylate electron-rich aromatic rings or other nucleophilic sites on the substrate.[15] The use of scavengers can mitigate this side reaction.
The Carbobenzyloxy (Cbz or Z) Group: The Hydrogenolysis Expert
The Cbz group is a classic amine protecting group that offers a different mode of removal, providing crucial orthogonality with Boc.[11][18]
-
Protection: The Cbz group is installed using benzyl chloroformate (Cbz-Cl) under basic conditions.[12]
-
Deprotection: Its defining characteristic is its clean removal via catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C).[10] This method is exceptionally mild and occurs at neutral pH, preserving many other sensitive functional groups.
-
Stability: The Cbz group is stable to most acidic and basic conditions, making it a suitable choice when the synthetic route precludes the use of acid for deprotection.[11]
Causality in Practice: A Cbz-protected 1,4-oxazepane would be the ideal intermediate if a planned synthetic step requires strong acidic conditions that would inadvertently cleave a Boc group. For example, if an acid-catalyzed cyclization or hydrolysis of a tert-butyl ester is required elsewhere in the molecule, the Cbz group will ensure the amine remains protected.
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: The Base-Labile Specialist
The Fmoc group is renowned for its lability under mild basic conditions, making it a cornerstone of solid-phase peptide synthesis and a valuable orthogonal partner to both Boc and Cbz.[10][]
-
Protection: The Fmoc group is introduced using reagents like Fmoc-Cl or Fmoc-OSu.
-
Deprotection: It is rapidly cleaved by secondary amines, most commonly a solution of 20% piperidine in dimethylformamide (DMF).[10]
-
Stability: The Fmoc group is stable to acidic conditions and catalytic hydrogenolysis.
Causality in Practice: The use of an Fmoc-protected 1,4-oxazepane is particularly advantageous in complex syntheses where both acid- and hydrogenolysis-sensitive groups are present. Research has documented the use of Fmoc-protected homoserine derivatives in the solid-phase synthesis of chiral 1,4-oxazepanes, demonstrating its utility in this specific context.[1][3] This strategy allows for the assembly of the heterocyclic core on a solid support, with the final product being cleaved under acidic conditions that leave the Fmoc group untouched until a final, selective basic deprotection step is desired.
Quantitative and Qualitative Comparison
To facilitate selection, the properties of these three key protecting groups as they apply to 1,4-oxazepane synthesis are summarized below.
| Feature | Boc (tert-butyloxycarbonyl) | Cbz (Carbobenzyloxy) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) | Fmoc-Cl, Fmoc-OSu |
| Typical Conditions | Mild base (e.g., NaHCO₃, TEA) | Mild base (e.g., NaOH, TEA) | Mild base |
| Deprotection Method | Strong Acid | Catalytic Hydrogenolysis | Base |
| Deprotection Reagents | TFA in DCM; HCl in dioxane/MeOH[15][16] | H₂, Pd/C; Transfer hydrogenation | 20% Piperidine in DMF[10] |
| Stability Profile | Stable to base & hydrogenolysis.[17] | Stable to acid & base.[11] | Stable to acid & hydrogenolysis. |
| Key Advantage | Robust, common, volatile byproducts. | Very mild, neutral deprotection. | Orthogonal to both Boc and Cbz. |
| Key Limitation | Acid lability prevents use with acid-sensitive substrates. Potential for t-butylation side reactions.[15] | Incompatible with reducible groups (e.g., alkynes, some benzyl ethers). Catalyst poisoning can be an issue. | Labile to many amine bases. The fluorenyl byproduct must be washed away. |
Decision-Making Workflow for Protecting Group Selection
The choice of protecting group is a critical decision in the design of a synthetic route. The following workflow, represented as a diagram, can guide researchers in selecting the optimal group for their 1,4-oxazepane synthesis.
Caption: Decision tree for selecting an amine protecting group for 1,4-oxazepane synthesis.
Experimental Protocols
The following protocols are representative examples for the protection and deprotection of a 1,4-oxazepane precursor.
Protocol 1: Boc-Protection of a 1,4-Oxazepane Precursor
This procedure is adapted from the synthesis of 4-tert-butoxycarbonyl-1,4-oxazepan-7-one, a key intermediate.[20]
Objective: To protect the secondary amine of a 1,4-oxazepane derivative with a Boc group.
Materials:
-
1,4-Oxazepane derivative (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the 1,4-oxazepane derivative (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reagents: Add triethylamine (1.2 eq) to the solution. In a separate container, dissolve (Boc)₂O (1.1 eq) in a small amount of DCM and add it dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Boc-Deprotection of N-Boc-1,4-Oxazepane
This procedure describes the acidic removal of the Boc group.[16][20]
Safety Precaution: This protocol involves the use of a strong, corrosive acid (TFA). All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Materials:
-
N-Boc-1,4-oxazepane derivative (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: Dissolve the N-Boc-1,4-oxazepane derivative (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Addition of TFA: Slowly add trifluoroacetic acid (5-10 equivalents, often as a 25-50% v/v mixture with DCM) to the stirred solution.[16]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS. Complete removal of the Boc group is often observed within 30-60 minutes.[20]
-
Workup: Upon completion, carefully concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.
-
Neutralization and Extraction: Dissolve the residue in DCM. Carefully neutralize the solution by the slow, portion-wise addition of saturated NaHCO₃ solution until gas evolution ceases (final pH > 8). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine product.
Conclusion
The selection of an amine protecting group is a critical strategic decision in the synthesis of 1,4-oxazepane-based compounds. The Boc group stands out for its robustness and straightforward application, making it the default choice for many synthetic routes. However, a deep understanding of the orthogonal partners, Cbz and Fmoc , is indispensable for the medicinal chemist. By carefully considering the reaction conditions of the entire synthetic sequence—evaluating the need for acidic, basic, or hydrogenolysis steps—researchers can design efficient, high-yielding, and predictable pathways to novel and complex 1,4-oxazepane derivatives, thereby accelerating the drug discovery process.
References
- BenchChem. (2025). Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide.
- Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term.
- University of Leeds. (n.d.). Protecting Groups and Orthogonal Protection Strategies.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
- BenchChem. (2025). 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry.
- BenchChem Technical Support Team. (2025). A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups.
- StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry.
- Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.
- Wikipedia. (n.d.). Protecting group.
- BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
- Gholamzadeh, P., Ziarati, A., & Badali, M. (2017). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Frontiers in Chemistry.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Protecting Groups.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides.
- Organic Chemistry Explained. (2022). Boc Deprotection Mechanism. YouTube.
- Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Letters in Organic Chemistry.
- ResearchGate. (n.d.). Fig. 1 (a) Three-step synthetic route toward 1,4-oxazepan-7-one....
- BenchChem. (2025). Application Notes: Boc Deprotection Methods for 1-N-Boc-3-Isopropyl-1,4-diazepane.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- UKnowledge, University of Kentucky. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]
- 4. A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Groups [organic-chemistry.org]
- 6. fiveable.me [fiveable.me]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. uknowledge.uky.edu [uknowledge.uky.edu]
- 14. youtube.com [youtube.com]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mcours.net [mcours.net]
- 18. studysmarter.co.uk [studysmarter.co.uk]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Comparative Bioactivity of 1,4-Oxazepane Derivatives and Morpholine Analogs
Introduction: The Strategic Choice Between Six and Seven-Membered Heterocycles
In the landscape of medicinal chemistry, saturated heterocycles are foundational scaffolds for the development of novel therapeutics. Among these, the morpholine ring, a six-membered 1-oxa-4-azacyclohexane, is considered a "privileged structure"[1][2]. Its presence in numerous FDA-approved drugs underscores its favorable physicochemical properties, metabolic stability, and ability to improve aqueous solubility and engage in crucial hydrogen bonding interactions[3][4][5].
However, the strategic modification of established scaffolds is a cornerstone of modern drug discovery. One such modification is ring expansion, leading us to the 1,4-oxazepane, a seven-membered analog of morpholine. This guide provides an in-depth comparison of the bioactivity of 1,4-oxazepane derivatives against their well-established morpholine counterparts. We will explore the causal relationships between structure and activity, present supporting quantitative data, and provide detailed experimental protocols to empower researchers in their own discovery efforts. The central question we address is not simply which is better, but rather, under what circumstances does the seven-membered ring offer a distinct advantage over the six-membered ring?
Structural Rationale: The Impact of a Single Methylene Unit
The fundamental difference between a morpholine and a 1,4-oxazepane is the insertion of an additional methylene group into the heterocyclic ring. This seemingly minor change has profound implications for the molecule's three-dimensional structure and physicochemical properties.
-
Conformational Flexibility: The seven-membered 1,4-oxazepane ring possesses significantly greater conformational flexibility than the more rigid chair/boat conformations of the morpholine ring[6]. This increased flexibility allows its substituents to explore a wider conformational space, which can lead to optimized interactions with the binding pocket of a biological target.
-
Physicochemical Properties: The additional carbon atom slightly increases lipophilicity and molecular weight. These parameters must be carefully balanced to maintain desirable drug-like properties, particularly for central nervous system (CNS) targets where blood-brain barrier permeability is critical[7][8].
Caption: Comparison of Morpholine and 1,4-Oxazepane core structures.
Case Study: Dopamine D₄ Receptor Ligands for Schizophrenia
A direct comparison highlighting the impact of ring size on bioactivity can be found in the development of selective ligands for the dopamine D₄ receptor, a key target in the search for atypical antipsychotics with fewer side effects[9]. A study by Feenstra et al. synthesized and evaluated a series of 2,4-disubstituted morpholines and their corresponding 1,4-oxazepane analogs[9][10].
Causality Behind Experimental Choices
The rationale for this comparative synthesis was to probe the spatial requirements of the D₄ receptor's binding pocket. By maintaining identical substituents at the 2 and 4 positions and only altering the ring size, any observed changes in binding affinity could be directly attributed to the conformational and steric differences imposed by the heterocyclic scaffold. This is a classic medicinal chemistry strategy to fine-tune a lead compound's interaction with its target.
Quantitative Data Summary
The following table summarizes the binding affinities (Kᵢ values) for representative pairs of morpholine and 1,4-oxazepane derivatives from the study. Lower Kᵢ values indicate higher binding affinity.
| Compound Pair | Heterocyclic Core | R¹ Substituent | R² Substituent | D₄ Receptor Kᵢ (nM) |
| Pair 1 | Morpholine | H | p-Cl-benzyl | 12.0 |
| 1,4-Oxazepane | H | p-Cl-benzyl | 4.2 | |
| Pair 2 | Morpholine | p-F-phenoxymethyl | p-Cl-benzyl | 15.0 |
| 1,4-Oxazepane | p-F-phenoxymethyl | p-Cl-benzyl | 2.9 | |
| Pair 3 | Morpholine | m-Cl-phenoxymethyl | p-Cl-benzyl | 4.6 |
| 1,4-Oxazepane | m-Cl-phenoxymethyl | p-Cl-benzyl | 1.3 |
Data synthesized from findings reported in J. Med. Chem. 2001, 44 (21), pp 3478-3485.[10]
Structure-Activity Relationship (SAR) Insights
The data consistently demonstrates that for these series of compounds, the 1,4-oxazepane derivatives exhibit a 3- to 5-fold higher affinity for the dopamine D₄ receptor compared to their direct morpholine analogs.
A 3D-QSAR (Quantitative Structure-Activity Relationship) analysis revealed that the size of the heterocyclic ring was a critical determinant of affinity[9]. The increased flexibility of the seven-membered oxazepane ring likely allows the aromatic substituents to adopt a more favorable orientation within the receptor's binding site, leading to enhanced hydrophobic and/or van der Waals interactions. This case study provides compelling evidence that ring expansion can be a highly effective strategy for optimizing ligand-receptor interactions.
Caption: Impact of ring expansion from morpholine to 1,4-oxazepane.
Experimental Methodologies: A Guide to Bioactivity Assessment
To ensure trustworthiness and reproducibility, the protocols used to generate bioactivity data must be robust and well-validated. Below are step-by-step methodologies for key assays relevant to the comparison of these heterocyclic derivatives.
Protocol 1: Competitive Radioligand Binding Assay (for Receptor Affinity)
This protocol is a self-validating system for determining the binding affinity (Kᵢ) of a test compound for a specific receptor, such as the dopamine D₄ receptor.
Principle: The assay measures the ability of a non-radioactive test compound to compete with a known high-affinity radioligand for binding to the target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀, which can then be converted to the inhibition constant (Kᵢ).
Step-by-Step Methodology:
-
Receptor Preparation:
-
Culture a suitable cell line (e.g., CHO or HEK293 cells) stably expressing the human dopamine D₄ receptor.
-
Harvest the cells and prepare a membrane homogenate via centrifugation and resuspension in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl).
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
25 µL of assay buffer (for total binding) or 25 µL of a high concentration of a known non-radioactive D₄ antagonist (e.g., 10 µM haloperidol) for non-specific binding.
-
25 µL of the test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).
-
25 µL of the radioligand (e.g., [³H]-spiperone at a concentration near its Kₔ).
-
175 µL of the prepared receptor membrane suspension (containing 10-20 µg of protein).
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Harvesting & Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
-
Quantification:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: MTT Assay (for Anticancer Cell Viability)
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[11]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of viable, metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HT-29) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (both morpholine and 1,4-oxazepane derivatives) in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[11]
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.[11]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add a solubilizing agent (e.g., 100-150 µL of DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm, with a reference wavelength of 630 nm) using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Conclusion and Future Perspectives
The comparative analysis of 1,4-oxazepane derivatives and their morpholine analogs reveals a compelling narrative of structure-based drug design. While morpholine remains a robust, reliable, and highly validated scaffold, the expansion to a 1,4-oxazepane ring is a powerful strategy for modulating bioactivity.
The case study on dopamine D₄ receptor ligands provides clear, quantitative evidence that the increased conformational flexibility of the seven-membered ring can significantly enhance binding affinity[9][10]. This principle is not limited to a single target and offers a logical path forward for optimizing lead compounds in various therapeutic areas, from CNS disorders to oncology[6][12].
For drug development professionals, the choice between these two scaffolds should be data-driven and target-specific. When a lead compound with a morpholine moiety shows promising but suboptimal activity, synthesizing the 1,4-oxazepane analog is a rational and experimentally validated next step. It allows for a nuanced exploration of the target's binding pocket, potentially unlocking a higher degree of potency and selectivity. The future of scaffold-hopping and analog design will continue to rely on these fundamental, comparative approaches to build the next generation of effective medicines.
References
-
Patil, S. A., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available from: [Link]
-
Pharmaceutical Business Review. (n.d.). Morpholine Bioisosteres for Drug Design. Available from: [Link]
-
Sertac, O., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available from: [Link]
-
Sertac, O., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available from: [Link]
-
O'Connor, R., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Available from: [Link]
-
Feenstra, R. W., et al. (2001). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. Available from: [Link]
-
Feenstra, R. W., et al. (2001). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, ACS Publications. Available from: [Link]
-
Kwiecień, H., et al. (2020). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. ResearchGate. Available from: [Link]
-
Baklanov, M. Y., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available from: [Link]
-
Procter, D. J., et al. (2021). A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. ChemRxiv. Available from: [Link]
-
Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available from: [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 4. Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to tert-Butyl N-(1,4-oxazepan-6-yl)carbamate: Unlocking Three-Dimensional Chemical Space in Drug Discovery
Introduction: The Imperative for Spatial Complexity in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the exploration of three-dimensional (3D) chemical space is paramount for the discovery of novel therapeutics with enhanced selectivity and improved pharmacokinetic profiles. Flat, aromatic-rich molecules, while historically significant, often face limitations in target engagement and can present challenges related to metabolic stability and off-target effects. Saturated heterocycles have emerged as "privileged scaffolds" to overcome these hurdles.[1][2] Their inherent conformational flexibility and defined spatial arrangement of atoms allow for precise interactions within the complex topographies of biological targets.[1]
Among these scaffolds, the seven-membered 1,4-oxazepane ring system is a particularly compelling, yet underutilized, motif.[2] It occupies a unique structural niche between the well-explored six-membered morpholines and the larger diazepanes, offering a distinct vectoral display of substituents.[2] This guide provides a detailed technical comparison of tert-butyl N-(1,4-oxazepan-6-yl)carbamate , a key building block for accessing this scaffold, against other common synthetic intermediates. We will elucidate the strategic advantages conferred by the combination of the 1,4-oxazepane core and the versatile tert-butyloxycarbonyl (Boc) protecting group, supported by experimental protocols and comparative data.
The Strategic Advantage of the 1,4-Oxazepane Core
The 1,4-oxazepane scaffold itself is a source of significant advantages in drug design. Its seven-membered ring structure provides greater conformational flexibility than smaller rings like piperidines or morpholines. This flexibility can be crucial for optimizing ligand-protein interactions, allowing the molecule to adopt a low-energy conformation that maximizes binding affinity.
The utility of this scaffold is demonstrated in its application across various therapeutic areas:
-
Central Nervous System (CNS) Disorders: 1,4-oxazepane derivatives have been successfully synthesized as selective ligands for the dopamine D4 receptor, a key target in the development of atypical antipsychotics for schizophrenia.[1][3] The size and shape of the oxazepane ring appear to be important for affinity to this target.[3]
-
Anticonvulsant Agents: Specific derivatives, such as 6-amino-1,4-oxazepane-3,5-diones, have shown promise as broad-spectrum anticonvulsants in preclinical models.[1]
-
Inflammatory Diseases: The scaffold has been employed in the design of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, highlighting its versatility in targeting protein-protein interactions.[1]
This compound: A Fusion of Structure and Synthetic Utility
The primary subject of this guide, this compound, combines the structural benefits of the oxazepane ring with the strategic advantages of the Boc protecting group. The Boc group is one of the most widely used protecting groups for amines in organic synthesis for several key reasons.[4] It is exceptionally stable under a broad range of nucleophilic and basic conditions, yet it can be removed cleanly and efficiently under acidic conditions.[4] This orthogonality is the cornerstone of its utility.
The specific advantages of using this building block over alternatives can be broken down as follows:
-
Controlled, Stepwise Functionalization: The Boc-protected amine at the C6 position serves as a latent nucleophile. It remains inert during other synthetic transformations, preventing unwanted side reactions. Upon selective removal of the Boc group, the resulting primary amine becomes a versatile handle for introducing molecular diversity through acylation, sulfonylation, alkylation, or reductive amination.
-
Enhanced Synthetic Efficiency: Compared to starting with an unprotected 1,4-oxazepan-6-amine, this building block saves a protection step, streamlining the synthetic workflow. The unprotected amine would be highly reactive and likely interfere with many synthetic operations, necessitating its protection in situ.
-
Superior Orthogonality vs. Other Protecting Groups: The choice of protecting group is critical in complex syntheses. The acid-lability of the Boc group provides a distinct advantage over other common amine protecting groups like Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc).
-
vs. Cbz-protected amines: Cbz groups are typically removed via catalytic hydrogenolysis. This method is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or certain aromatic systems. The acidic deprotection of Boc avoids this limitation.
-
vs. Fmoc-protected amines: Fmoc groups are removed under basic conditions (e.g., piperidine). This is unsuitable for substrates containing base-labile functionalities like esters or epoxides. The Boc group's stability to base allows for selective manipulations elsewhere in the molecule.
-
-
Novelty and Favorable Physicochemical Properties: The 1,4-oxazepane scaffold is less prevalent in screening libraries than morpholine or piperidine analogues.[2] Utilizing this building block provides access to novel chemical space, increasing the probability of identifying unique intellectual property. Furthermore, the introduction of a saturated, polar heterocycle can improve key drug-like properties such as aqueous solubility while maintaining a low molecular weight.
Comparative Data: Physicochemical Properties
| Property | This compound | Boc-4-aminopiperidine | Boc-4-aminomorpholine |
| CAS Number | 1782916-90-8[5] | 79099-07-3 | 190953-61-6 |
| Molecular Formula | C10H20N2O3[5] | C10H20N2O2 | C9H18N2O3 |
| Molecular Weight | 216.28 g/mol [5] | 200.27 g/mol | 202.25 g/mol |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | 41.5 Ų | 50.7 Ų |
| LogP (Calculated) | 0.6[6] | 1.4 | 0.5 |
Data for alternatives sourced from chemical supplier databases.
This table highlights that the 1,4-oxazepane building block provides a slightly larger and more polar scaffold compared to its six-membered counterparts, offering a different profile for target engagement and property modulation.
Experimental Protocols & Methodologies
The true value of a building block lies in its practical application. Below are validated, step-by-step protocols for the deprotection of this compound and a subsequent derivatization reaction, demonstrating its utility as a synthetic intermediate.
Protocol 1: Acid-Mediated Boc Deprotection
This protocol describes the standard procedure for removing the Boc protecting group to yield the free amine as a salt, which is often used directly in the next step.[7]
Objective: To generate 1,4-oxazepan-6-amine dihydrochloride.
Materials:
-
This compound (1.0 eq)
-
4M HCl in 1,4-Dioxane (10-20 eq)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Dissolve this compound (e.g., 1.0 g, 4.62 mmol) in a minimal amount of a suitable solvent like DCM or MeOH (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the 4M HCl in 1,4-dioxane solution (e.g., 11.6 mL, 46.2 mmol, 10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess HCl.
-
To the resulting residue, add diethyl ether (20-30 mL) and stir or sonicate to precipitate the amine hydrochloride salt.
-
Isolate the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum. The product, 1,4-oxazepan-6-amine as its dihydrochloride salt, is typically a white to off-white solid and can be used without further purification.
Protocol 2: Reductive Amination for Library Synthesis
This protocol demonstrates the use of the deprotected amine in a common C-N bond-forming reaction to introduce a new substituent.
Objective: To synthesize N-benzyl-1,4-oxazepan-6-amine.
Materials:
-
1,4-oxazepan-6-amine dihydrochloride (from Protocol 1, 1.0 eq)
-
Benzaldehyde (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5-2.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2-2.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine, Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Suspend 1,4-oxazepan-6-amine dihydrochloride (e.g., 0.88 g, 4.62 mmol) in DCE or DCM (20 mL).
-
Add the base (e.g., TEA, 1.42 mL, 10.16 mmol, 2.2 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes.
-
Add benzaldehyde (0.49 g, 4.62 mmol, 1.0 eq) to the suspension.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In a single portion, add the reducing agent, sodium triacetoxyborohydride (1.47 g, 6.93 mmol, 1.5 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of DCM/MeOH) to yield the desired product.
Visualizing the Synthetic Strategy
Diagrams created using Graphviz clarify the workflows and comparative structures discussed.
Caption: Synthetic utility of the building block.
Caption: Orthogonal deprotection strategy logic.
Conclusion
-
The structurally unique and conformationally flexible 1,4-oxazepane core.
-
The robust and synthetically versatile Boc protecting group.
-
The capacity for controlled, efficient, and orthogonal synthetic diversification.
By leveraging this building block, researchers can move beyond conventional flat scaffolds and construct diverse libraries of complex molecules. This strategic approach enhances the potential for discovering next-generation therapeutics with superior efficacy, selectivity, and drug-like properties.
References
-
New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. [Link]
-
Synthesis of substituted benzo[b]o[2][3]xazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. [Link]
-
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]
-
Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F]o[2][3]xazepines as Potential New Trypanocidal Agents. Journal of Chemical Information and Modeling. [Link]
-
Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. National Institutes of Health (NIH). [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate. PubChem. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SciSpace. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. ResearchGate. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Semantic Scholar. [Link]
- 1,4-oxazepane derivatives.
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Institutes of Health (NIH). [Link]
-
Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. National Institutes of Health (NIH). [Link]
-
Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. White Rose eTheses Online. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. achmem.com [achmem.com]
- 6. tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate | C10H17NO4 | CID 24865325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chiral 1,4-Oxazepane Derivatives
Introduction: In modern drug development, the stereochemical identity of a pharmaceutical agent is paramount. For emerging classes of compounds like chiral 1,4-oxazepane derivatives, which hold potential in various therapeutic areas, ensuring enantiomeric purity is not merely a quality control metric—it is a fundamental requirement for safety and efficacy. The differential pharmacological and toxicological profiles of enantiomers necessitate the development and rigorous validation of analytical methods capable of their precise separation and quantification. This guide provides an in-depth comparison of leading analytical techniques and a detailed framework for their validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Part 1: A Comparative Analysis of Core Separation Techniques
The successful validation of an analytical method begins with the selection of an appropriate separation technique. For chiral 1,4-oxazepane derivatives, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the principal technologies of choice.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely accessible technique for chiral separations. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from derivatized cellulose or amylose, are highly effective due to their broad applicability and diverse interaction mechanisms, including hydrogen bonding and π-π interactions.[5][6][7][8] HPLC methods can be developed in normal-phase (NP), reversed-phase (RP), or polar organic (PO) modes, offering complementary selectivity to resolve a wide range of compounds.[6]
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative, often favored for its significant advantages in chiral separations.[9][10][11] Utilizing supercritical CO2 as the primary mobile phase, SFC benefits from low viscosity and high diffusivity, which allows for faster separations and higher efficiency without sacrificing resolution.[9][12] This translates to reduced run times and a significant decrease in organic solvent consumption, aligning with green chemistry initiatives.[10][12]
Comparative Performance Overview
The following table provides a hypothetical comparison for the separation of a novel 1,4-oxazepane derivative, "Oxazepane-X," to illustrate the typical performance differences between the two techniques.
| Parameter | Chiral HPLC (Reversed-Phase) | Chiral SFC | Rationale & Insights |
| Typical Run Time | 15 - 25 minutes | 3 - 8 minutes | SFC's low-viscosity mobile phase allows for higher flow rates, drastically reducing analysis time.[9][10] |
| Resolution (Rs) | > 2.0 | > 2.5 | SFC often provides superior resolving power for chiral compounds.[10] |
| Solvent Consumption | High (e.g., 20-30 mL/run) | Low (e.g., 5-10 mL/run) | The primary mobile phase in SFC is recycled CO2, significantly cutting organic solvent waste.[12] |
| Method Development | Can be time-consuming | Faster screening capabilities | SFC allows for rapid screening of multiple columns and co-solvents, accelerating development.[13] |
| Compatibility | Highly compatible with MS | Highly compatible with MS | Both techniques can be readily coupled with mass spectrometry for enhanced sensitivity and specificity.[6] |
Part 2: The Validation Protocol: A Step-by-Step Guide
Once a promising method has been developed, it must be validated to prove its suitability for its intended purpose. The validation process is a systematic investigation that ensures the method is reliable, reproducible, and accurate. This protocol is based on the internationally recognized ICH Q2(R1) guideline .[1][2][3]
The following diagram illustrates the logical workflow of the validation process.
Caption: High-level workflow from method development to full validation.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the desired enantiomer in the presence of its counterpart (the distomer), degradants, and matrix components.[3]
Experimental Protocol:
-
Prepare Samples:
-
Solution A: Placebo (matrix components without the analyte).
-
Solution B: Reference standard of the desired enantiomer.
-
Solution C: Reference standard of the undesired enantiomer.
-
Solution D: A 1:1 mixture of both enantiomers (racemate).
-
Solution E: Spiked sample (desired enantiomer spiked with known levels of the undesired enantiomer and potential impurities).
-
Solution F: Forced degradation sample (subject the analyte to stress conditions like acid, base, oxidation, heat, and light).
-
-
Analysis: Inject all solutions and record the chromatograms.
-
Evaluation:
-
Confirm that no interfering peaks are observed at the retention time of the desired enantiomer in the placebo chromatogram.
-
Ensure baseline resolution between the two enantiomers in the racemate and spiked samples.
-
In the forced degradation sample, the enantiomeric peaks should be resolved from any degradant peaks.
-
Acceptance Criteria:
-
Resolution (Rs) between the enantiomeric peaks must be > 2.0.
-
Peak Purity analysis (using a Diode Array Detector) should pass, indicating no co-eluting impurities.
Linearity and Range
Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol:
-
Prepare a series of calibration standards: At a minimum of five concentration levels, covering 50% to 150% of the expected working concentration of the undesired enantiomer. For instance, if the specification for the undesired enantiomer is 0.1%, the range might cover 0.05% to 0.15%.
-
Analysis: Inject each concentration level in triplicate.
-
Evaluation: Plot the mean peak area against the corresponding concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.998.
-
The y-intercept should be insignificant relative to the response at 100% concentration.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value. This is typically evaluated by a recovery study.
Experimental Protocol:
-
Prepare Spiked Samples: Spike a placebo or a sample of the pure desired enantiomer with the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analysis: Analyze each spiked sample in triplicate.
-
Evaluation: Calculate the percentage recovery at each level using the formula: (Measured Concentration / Spiked Concentration) * 100.
Acceptance Criteria:
-
The mean percent recovery should be within 90.0% to 110.0% for low concentrations of an impurity enantiomer.[5]
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the test concentration (e.g., desired enantiomer spiked with the undesired enantiomer at its specification limit).
-
Analyze these samples on the same day, with the same analyst, on the same instrument.
-
-
Intermediate Precision (Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
-
Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both studies.
Acceptance Criteria:
-
%RSD for repeatability and intermediate precision should be ≤ 10.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be reliably detected and quantified, respectively.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine LOD: Analyze samples with decreasing concentrations of the undesired enantiomer and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1.
-
Determine LOQ: Analyze samples with decreasing concentrations and determine the concentration at which the S/N ratio is approximately 10:1.
-
Confirm LOQ: Prepare and inject six samples at the determined LOQ concentration and confirm that the precision (%RSD) meets the acceptance criteria.
Acceptance Criteria:
-
LOD: S/N ratio ≈ 3:1.
-
LOQ: S/N ratio ≈ 10:1, with a %RSD of ≤ 15.0%.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14][15]
Experimental Protocol:
-
Identify Critical Parameters: Select parameters that are susceptible to minor variations, such as:
-
Flow Rate (e.g., ± 0.1 mL/min).
-
Column Temperature (e.g., ± 2 °C).
-
Mobile Phase Composition (e.g., ± 2% variation in the organic modifier).
-
-
Systematic Variation: Vary one parameter at a time while keeping others constant. A Design of Experiments (DoE) approach can also be used for a more comprehensive evaluation.[16]
-
Analysis: Analyze a system suitability solution under each varied condition.
-
Evaluation: Assess the impact of each change on critical system suitability parameters like resolution, retention time, and tailing factor.
Acceptance Criteria:
-
The system suitability criteria (e.g., Resolution > 2.0) must be met under all tested variations.
-
The results should not deviate significantly from the nominal conditions.
The relationship between these core validation parameters is illustrated below.
Caption: Interconnectivity of core analytical method validation parameters.
Part 3: Summary of Acceptance Criteria
This table consolidates the typical acceptance criteria for a chiral purity method validation.
| Validation Parameter | Acceptance Criteria | Governing Principle |
| Specificity | Resolution (Rs) > 2.0; No interferences at analyte RT. | Ensures the method is selective for the target enantiomers. |
| Linearity | Correlation Coefficient (r²) ≥ 0.998. | Confirms a proportional relationship between concentration and response. |
| Range | Defined by linearity, accuracy, and precision data. | Establishes the interval where the method is reliable. |
| Accuracy | Mean Recovery typically between 90.0% - 110.0%. | Verifies the method's ability to measure the true value. |
| Precision (Repeatability) | %RSD ≤ 10.0%. | Measures precision under identical operating conditions. |
| Precision (Intermediate) | %RSD ≤ 10.0%. | Measures precision under typical lab variations (day, analyst, instrument). |
| Limit of Quantitation (LOQ) | S/N ≥ 10:1; Precision at LOQ (%RSD) ≤ 15.0%. | Defines the lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | System suitability parameters pass under all varied conditions. | Demonstrates the method's reliability during routine use. |
Conclusion
The validation of an analytical method for chiral 1,4-oxazepane derivatives is a rigorous, multi-faceted process that underpins the safety and quality of potential new medicines. By systematically evaluating parameters from specificity to robustness, scientists can ensure that the developed method is fit for its purpose. While both HPLC and SFC offer viable pathways, SFC often presents a more efficient and environmentally friendly option. Regardless of the technology chosen, adherence to a structured validation protocol, as outlined by ICH Q2(R1), is the cornerstone of generating trustworthy and defensible analytical data in a regulated pharmaceutical environment.
References
- SciRP.org. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration.
- Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- BenchChem. Chiral HPLC vs. SFC: A Comparative Guide for the Separation of (S)-1-Aminopentan-3-ol Enantiomers.
- Teledyne Labs. HPLC or SFC? Which One Should I Choose?.
- SlidePlayer. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Chromatography Today. Should I use SFC or HPLC for my Analysis?.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. Quality Guidelines.
- Taylor & Francis Online. A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography.
- YouTube. Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Regis Technologies. Getting Started with Chiral Method Development Part Two: Finding a CSP.
- ResearchGate. HPLC method development for chiral pharmaceuticals using universal types of chiral stationary phases.
- Daicel Chiral Technologies. Method Validation and Improvement in Robustness of Chiral Analytical LC Methods.
- ResearchGate. Method Validation and Robustness Testing of an Enantioselective CE Method for Chemical Quality Control | Request PDF.
- YouTube. Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 4 of 4.
- PharmaGuru. How To Perform Robustness In Analytical Method Validation.
- Lab Manager. Robustness and Ruggedness Testing in Analytical Chemistry.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Getting Started with Chiral Method Development Part Two: Finding a CSP - Regis Technologies [registech.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HPLC or SFC? Which One Should I Choose? [teledynelabs.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. tandfonline.com [tandfonline.com]
- 13. youtube.com [youtube.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 16. youtube.com [youtube.com]
comparing efficacy of different deprotection methods for Boc-protected 1,4-oxazepanes
For Researchers, Scientists, and Drug Development Professionals
The 1,4-oxazepane scaffold is a privileged heterocyclic motif integral to a myriad of biologically active compounds. Its unique seven-membered ring system, incorporating both an oxygen and a nitrogen atom, imparts distinct conformational properties that are highly sought after in medicinal chemistry. The synthesis of complex molecules bearing this scaffold frequently employs the tert-butyloxycarbonyl (Boc) protecting group for the nitrogen atom, owing to its robustness under various synthetic conditions. However, the seemingly routine step of Boc deprotection can present unforeseen challenges, with the choice of method significantly impacting yield, purity, and even the integrity of the 1,4-oxazepane ring itself. This guide provides a comprehensive comparison of commonly employed Boc deprotection methods for 1,4-oxazepanes, supported by experimental insights and protocols to empower researchers in making informed decisions for their synthetic campaigns.
The Critical Juncture: Why Deprotection Strategy Matters
The stability of the Boc group is a double-edged sword. While it reliably shields the amine during preceding synthetic steps, its removal necessitates conditions that can potentially compromise the 1,4-oxazepane core. The ether linkage within the ring is susceptible to cleavage under harsh acidic conditions, and other functional groups present on the molecule may exhibit lability. Therefore, a judicious selection of the deprotection method is paramount to preserving the molecular architecture and achieving a high yield of the desired product. This guide will dissect the nuances of the most prevalent acidic deprotection strategies and touch upon milder alternatives for sensitive substrates.
I. The Workhorses: Acidic Deprotection Methods
Acid-catalyzed cleavage remains the most prevalent and often most efficient method for Boc deprotection. The underlying mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to generate the stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to furnish the free amine.
Caption: General mechanism of acidic Boc deprotection.
A. Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This combination is arguably the most common and rapid method for Boc deprotection. TFA is a strong acid that readily cleaves the Boc group, and DCM is an excellent solvent for a wide range of organic compounds.
Causality of Experimental Choices:
-
TFA: Its high acidity ensures a fast reaction rate. Its volatility simplifies removal during work-up, although this can also be a handling challenge.
-
DCM: As a non-nucleophilic solvent, it minimizes the risk of side reactions with the tert-butyl cation intermediate.
-
0 °C to Room Temperature: Starting the reaction at a lower temperature helps to control any potential exotherm and can be beneficial for substrates with other acid-sensitive functional groups.
Potential Pitfalls:
-
Residual TFA: The high boiling point of TFA can make its complete removal difficult. Residual acid can interfere with subsequent reactions or lead to product degradation. Co-evaporation with a higher boiling point solvent like toluene is often employed.
-
Formation of Oily Salts: The resulting trifluoroacetate salt of the amine can often be an oil, which can complicate isolation and purification compared to crystalline hydrochloride salts.[1]
-
Side Reactions: The liberated tert-butyl cation is an electrophile and can alkylate electron-rich aromatic rings or other nucleophilic sites on the substrate.[2] The use of scavengers like anisole or triethylsilane can mitigate this issue.
Experimental Protocol: Deprotection of a Boc-1,4-diazepane (analogous to 1,4-oxazepane) [3]
-
Reaction Setup: Dissolve the Boc-protected 1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) (5-10 eq., often as a 1:1 v/v mixture with DCM) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a small amount of DCM or water and carefully neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases (pH > 8).
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the deprotected amine.
B. Hydrogen Chloride (HCl) in Dioxane or Alcohols
Using a solution of hydrogen chloride in an organic solvent is another widely adopted method. It often provides the deprotected amine as a crystalline hydrochloride salt, which can be advantageous for purification.
Causality of Experimental Choices:
-
HCl: A strong acid that effectively cleaves the Boc group. Commercially available as solutions in various organic solvents, offering convenience.
-
Dioxane: A common solvent for this reaction, though its high freezing point and potential for peroxide formation are drawbacks.
-
Methanol/Ethanol: Greener solvent alternatives to DCM and dioxane. The in situ generation of HCl by adding acetyl chloride to methanol is a common practice.
Potential Pitfalls:
-
Esterification: When using alcoholic solvents, if the substrate contains a carboxylic acid, there is a risk of esterification.
-
Ether Cleavage: For 1,4-oxazepanes, the ether linkage is a point of potential vulnerability, especially with prolonged reaction times or elevated temperatures in the presence of a strong acid like HCl. Careful monitoring is crucial.
-
Hygroscopic Salts: The resulting hydrochloride salts can be hygroscopic, requiring careful handling and storage.
Experimental Protocol: Deprotection using 4M HCl in Dioxane [4][5]
-
Reaction Setup: To a stirred solution of the Boc-protected amine in a suitable solvent (e.g., dichloromethane or methanol), add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Isolation of the Hydrochloride Salt: Upon completion, the hydrochloride salt of the deprotected amine may precipitate from the reaction mixture. The product can be isolated by filtration, often after the addition of a less polar solvent like diethyl ether to enhance precipitation.
-
Washing and Drying: Wash the isolated solid with diethyl ether and dry under vacuum to obtain the pure hydrochloride salt.
-
Free-Basing (Optional): If the free amine is required, the hydrochloride salt can be neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent as described in the TFA protocol.
II. Milder Approaches for Sensitive Substrates
For 1,4-oxazepanes bearing other acid-labile functional groups, the standard TFA or HCl methods may be too harsh. In such cases, milder deprotection strategies are necessary.
A. Oxalyl Chloride in Methanol
A recently reported method utilizes oxalyl chloride in methanol for the deprotection of a wide range of N-Boc protected compounds, including heterocycles.[6][7][8] This method proceeds under mild, room temperature conditions.
Proposed Mechanism: The reaction is thought to proceed through a mechanism that is more complex than the in situ generation of HCl.[6] The electrophilic character of oxalyl chloride is believed to play a key role.
Advantages:
-
Mild Conditions: The reaction is performed at room temperature, which is beneficial for thermally sensitive compounds.
-
Functional Group Tolerance: This method has been shown to be tolerant of other functional groups that might be sensitive to strong acids.[6]
Experimental Protocol: General Procedure for N-Boc Deprotection [6]
-
Reaction Setup: In a dry round-bottom flask, dissolve the N-Boc protected 1,4-oxazepane (1.0 eq) in methanol (e.g., 3 mL for 50 mg of starting material).
-
Addition of Oxalyl Chloride: Add oxalyl chloride (3.0 eq) dropwise to the stirred solution at room temperature. An immediate exotherm and sputtering may be observed.
-
Reaction Monitoring: Stir the reaction mixture for 1-4 hours, monitoring by TLC.
-
Work-up: Upon completion, slowly add deionized water to the flask.
-
Extraction and Purification: Extract the mixture with dichloromethane. Wash the organic layer with water, dry over anhydrous MgSO₄, filter, and concentrate. Further purification by column chromatography may be necessary.
III. Comparative Summary and Recommendations
| Deprotection Method | Reagents & Solvent | Temperature | Time | Typical Yield (%) | Advantages | Disadvantages |
| Trifluoroacetic Acid | TFA / DCM | 0 °C to RT | 1 - 4 h | 90 - 99%[3] | Fast, efficient, generally high yielding. | Volatile and corrosive TFA, potential for oily salts, risk of t-butyl cation side reactions.[1][2] |
| Hydrogen Chloride | 4M HCl in Dioxane or MeOH/EtOH | Room Temp. | 0.5 - 4 h | 85 - 95%[3] | Often forms crystalline HCl salts, easy to handle reagents. | Dioxane is a hazardous solvent, potential for ether cleavage in the oxazepane ring, hygroscopic salts. |
| Oxalyl Chloride | (COCl)₂ / MeOH | Room Temp. | 1 - 4 h | up to 90%[6][7] | Mild conditions, good for sensitive substrates. | May require chromatographic purification, mechanism not fully elucidated. |
Recommendations for Method Selection:
-
For robust 1,4-oxazepanes without other acid-sensitive functionalities: The TFA/DCM or HCl/Dioxane methods are generally the most efficient and reliable choices. If a crystalline solid is desired for ease of handling, the HCl method is preferable.
-
For 1,4-oxazepanes with acid-labile groups (e.g., other protecting groups like trityl or t-butyl esters, or sensitive functional groups): The milder oxalyl chloride/methanol method should be considered to avoid undesired side reactions.
-
When dealing with electron-rich aromatic substituents on the 1,4-oxazepane: Be mindful of potential alkylation by the tert-butyl cation when using strong acidic methods. The addition of a scavenger or the use of a milder deprotection method is advisable.
Caption: A generalized experimental workflow for Boc deprotection.
Conclusion
The deprotection of Boc-protected 1,4-oxazepanes is a critical transformation that requires careful consideration of the substrate's stability and the desired final product form. While strong acidic methods using TFA or HCl are highly effective and widely used, their potential for inducing side reactions necessitates a thorough understanding of the substrate's reactivity. For more delicate 1,4-oxazepane derivatives, milder alternatives such as the oxalyl chloride/methanol system offer a valuable tool in the synthetic chemist's arsenal. By understanding the underlying principles and potential pitfalls of each method, researchers can confidently navigate this crucial deprotection step and advance their synthetic endeavors in the exciting field of 1,4-oxazepane chemistry.
References
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]
-
Reddit discussion on Boc Deprotection. r/Chempros. (2023). [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. [Link]
- Takeda Pharmaceutical Company Limited. (2012). 1,4-oxazepane derivatives.
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SciSpace. [Link]
-
Various Authors. (2016). How can we do the deprotection of boc-amino acids using hcl?. ResearchGate. [Link]
-
Various Authors. (2022). N-Boc Deprotection. HCl, methanol or dioxaine. Reddit. [Link]
-
Various Authors. (2023). Boc De-protection. Reddit. [Link]
-
Various Authors. (2016). How can we do the deprotection of boc-amino acids using hcl?. ResearchGate. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
A Comparative Guide to the Orthogonality of the Boc Protecting Group in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the complex landscape of multi-step organic synthesis, particularly in peptide and pharmaceutical development, the strategic use of protecting groups is fundamental to success.[][2][3] A protecting group acts as a temporary shield for a reactive functional group, preventing it from engaging in unwanted side reactions.[4][5] The concept of "orthogonality" is paramount; it refers to the use of multiple protecting groups that can be selectively removed under distinct chemical conditions without affecting each other.[4][6][7] This guide provides an in-depth analysis of the tert-Butoxycarbonyl (Boc) group, a cornerstone of modern synthesis, focusing on its orthogonality with other common protecting groups.
The Boc Group: A Profile of an Acid-Labile Workhorse
The Boc group is one of the most common protecting groups for amines, converting them into carbamates.[8][9][10][11] Its popularity stems from its ease of installation, typically using di-tert-butyl dicarbonate (Boc₂O), and its remarkable stability under a wide range of conditions, including basic, nucleophilic, and reductive environments.[8][12][13]
The key feature of the Boc group is its lability under acidic conditions.[2][8][9][14] Treatment with a moderately strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), efficiently cleaves the Boc group.[9][10][12][15] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[8][12][15] This specific cleavage pathway is the foundation of its orthogonality.
The Orthogonality Matrix: Boc vs. The Field
The true utility of the Boc group is revealed when used in concert with other protecting groups in a multi-step synthesis.[13] An ideal orthogonal strategy allows for the precise, sequential unmasking of different functional groups.[6][16]
| Protecting Group | Chemical Class | Typical Deprotection Condition | Stability to Boc Deprotection (TFA) | Orthogonality with Boc |
| Boc | Carbamate | Acid (e.g., TFA, HCl) [2][9] | - | - |
| Fmoc | Carbamate | Base (e.g., 20% Piperidine in DMF) [2] | Stable[17] | High (Orthogonal) |
| Cbz (Z) | Carbamate | Catalytic Hydrogenolysis (H₂, Pd/C) [2] | Stable[18] | High (Orthogonal) |
| Alloc | Carbamate | Pd(0) Catalysis (e.g., Pd(PPh₃)₄) [8] | Stable | High (Orthogonal) |
| TBDMS, TIPS | Silyl Ether | Fluoride Ion (e.g., TBAF) | Generally Stable (Can be labile to strong acid) | High (Generally Orthogonal) |
| Benzyl (Bn) | Ether/Ester | Catalytic Hydrogenolysis (H₂, Pd/C) or Strong Acid (HF) [19] | Cleaved by strong acids like HF[6] | Low (Quasi-orthogonal) |
| Trityl (Trt) | Ether | Mild Acid (e.g., 1-5% TFA) [20] | Cleaved | Low (Non-orthogonal) |
Key Insights from the Comparison:
-
Boc/Fmoc Orthogonality: The pairing of the acid-labile Boc group with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[][3][6][21] This combination allows for the iterative deprotection of the N-terminus (Fmoc) without affecting acid-labile side-chain protecting groups (often Boc or other tert-butyl-based groups), which are removed in a final acid cleavage step.[][22]
-
Boc/Cbz Orthogonality: The carboxybenzyl (Cbz) group is removed under neutral conditions via hydrogenolysis, which does not affect the Boc group.[2][8][18] This makes the Boc/Cbz pair highly orthogonal and valuable in solution-phase synthesis.[23]
-
Quasi-Orthogonality (Boc/Bzl): In early peptide synthesis strategies, the Boc group was paired with benzyl (Bzl)-based side-chain protecting groups. This is considered a "quasi-orthogonal" system because both are removed by acid.[3] However, the Boc group is cleaved by moderate acids (like TFA), while Bzl groups require very strong acids like hydrogen fluoride (HF).[6][21] This difference in acid lability allows for selective Boc removal, but the strategies are not truly independent.[3][24]
-
Side Reactions and Scavengers: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can cause side reactions, such as the alkylation of sensitive residues like methionine or tryptophan.[2][9] To prevent this, "scavengers" like anisole, thioanisole, or triethylsilane are often added to the deprotection cocktail to trap the cation.[9]
Experimental Section: Demonstrating Orthogonality in Practice
The following protocols provide step-by-step methodologies for the selective deprotection of Boc and Fmoc groups, illustrating their mutual orthogonality.
Protocol 1: Selective Deprotection of a Boc Group in the Presence of an Fmoc Group
This protocol describes the removal of a Boc group from a di-protected amine, leaving the Fmoc group intact.
Materials:
-
Nα-Fmoc-Nε-Boc-L-lysine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a round-bottom flask and magnetic stirrer
-
Thin Layer Chromatography (TLC) plate and appropriate developing solvent system
Procedure:
-
Dissolve Nα-Fmoc-Nε-Boc-L-lysine (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.[25]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10 equivalents) to the stirred solution.[25]
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-2 hours.[25]
-
Monitor the reaction's progress by TLC until the starting material is consumed.[12]
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution to neutralize any remaining acid.[12]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Nα-Fmoc-L-lysine.[12][18]
Expected Outcome: TLC analysis will show the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product, which now has a free ε-amino group. The Fmoc group remains, as it is stable to acidic conditions.
Protocol 2: Selective Deprotection of an Fmoc Group in the Presence of a Boc Group
This protocol details the base-labile cleavage of an Fmoc group while the acid-labile Boc group remains untouched.
Materials:
-
Nα-Fmoc-Nε-Boc-L-lysine
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Standard laboratory glassware
-
TLC plate
Procedure:
-
Dissolve Nα-Fmoc-Nε-Boc-L-lysine (1 equivalent) in DMF.
-
Add a solution of 20% piperidine in DMF to the reaction mixture.[2]
-
Stir the reaction at room temperature. The reaction is typically complete within 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the product, Nε-Boc-L-lysine, can be isolated by standard workup procedures, often involving precipitation and washing to remove the piperidine-dibenzofulvene adduct.
Expected Outcome: The Fmoc group is cleaved, leaving the Boc-protected side chain intact. This demonstrates the stability of the Boc group to basic conditions.[13]
Visualizing Orthogonal Synthesis Strategy
The power of orthogonality is best visualized in the context of a synthetic workflow. The following diagram illustrates the logic of a multi-step synthesis where different protecting groups are sequentially removed.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. Wiley-VCH - Greene's Protective Groups in Organic Synthesis, 2 Volume Set [wiley-vch.de]
- 6. peptide.com [peptide.com]
- 7. fiveable.me [fiveable.me]
- 8. total-synthesis.com [total-synthesis.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. BOC Protection and Deprotection [bzchemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. fiveable.me [fiveable.me]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. books.rsc.org [books.rsc.org]
- 20. peptide.com [peptide.com]
- 21. researchgate.net [researchgate.net]
- 22. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Cost-Effective Synthesis of tert-Butyl N-(1,4-oxazepan-6-yl)carbamate
Introduction
tert-Butyl N-(1,4-oxazepan-6-yl)carbamate is a valuable saturated heterocyclic building block in medicinal chemistry, frequently incorporated into scaffolds for the development of novel therapeutics. Its 1,4-oxazepane core is a key feature in a variety of biologically active molecules. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug development. This guide provides an in-depth technical comparison of two distinct synthetic strategies for the preparation of this compound, with a focus on cost-effectiveness, scalability, and overall efficiency. We will explore a route commencing from the cyclic ketone, 1,4-oxazepan-6-one, and an alternative approach involving the cyclization of an acyclic amino alcohol precursor.
Route 1: Reductive Amination of 1,4-Oxazepan-6-one
This strategy employs a two-step sequence starting from the commercially available 1,4-oxazepan-6-one. The key transformations are a reductive amination to introduce the amino group at the 6-position, followed by protection of this newly formed amine with a tert-butoxycarbonyl (Boc) group.
Scientific Rationale
Reductive amination is a robust and widely used method for the formation of C-N bonds. The reaction proceeds via the in-situ formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced to the corresponding amine. For the synthesis of a primary amine from a ketone, ammonia is used as the nitrogen source. Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice for this transformation due to its mildness and high selectivity for the iminium ion over the ketone starting material, allowing for a one-pot procedure with high yields.[1] The subsequent Boc protection is a standard procedure in organic synthesis, typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.[2][3]
Experimental Protocol
Step 1: Reductive Amination of 1,4-Oxazepan-6-one
-
To a solution of 1,4-oxazepan-6-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol, is added a source of ammonia (e.g., ammonium acetate, excess) at room temperature.
-
The mixture is stirred for 1-2 hours to facilitate imine formation.
-
Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) is then added portion-wise, and the reaction is stirred at room temperature for 12-24 hours.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 1,4-oxazepan-6-amine.
Step 2: Boc Protection of 1,4-Oxazepan-6-amine
-
The crude 1,4-oxazepan-6-amine (1.0 eq) is dissolved in a solvent such as DCM or a mixture of tetrahydrofuran (THF) and water.
-
A base, such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq), is added to the solution.
-
Di-tert-butyl dicarbonate (Boc-anhydride) (1.1 eq) is added, and the mixture is stirred at room temperature for 4-12 hours.
-
The reaction mixture is then washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Caption: Workflow for the synthesis of this compound via reductive amination.
Cost and Efficiency Analysis
This route benefits from a short and straightforward sequence. The commercial availability of 1,4-oxazepan-6-one is a key consideration. While not as common as some other starting materials, it is available from several suppliers. The major costs associated with this route are the ketone starting material, sodium triacetoxyborohydride, and Boc-anhydride. The yields for reductive aminations of cyclic ketones are generally good, often exceeding 70%.[4][5][6][7] Similarly, Boc protection is a high-yielding reaction, typically in the 90-95% range.[1][2] Assuming an overall yield of around 60-65% for the two steps, this route can be quite efficient.
Route 2: Intramolecular Cyclization of an Acyclic Amino Alcohol
This approach builds the 1,4-oxazepane ring from an acyclic precursor. A plausible starting material is the readily available and inexpensive 2-(2-aminoethoxy)ethanol. This strategy involves the protection of the amino group, followed by a cyclization to form the seven-membered ring.
Scientific Rationale
The formation of cyclic ethers and amines via intramolecular cyclization is a fundamental strategy in organic synthesis. The Mitsunobu reaction is a powerful tool for achieving such transformations under mild conditions, involving the activation of a hydroxyl group with a phosphine and an azodicarboxylate, followed by intramolecular nucleophilic attack by an amine or a protected amine.[8][9][10][11] An alternative approach could involve the conversion of one of the hydroxyl groups of a diol precursor to a good leaving group (e.g., a tosylate or mesylate), followed by intramolecular nucleophilic substitution by the amine.
A more direct variation of this route would be to start with N-Boc-2-(2-hydroxyethoxy)ethan-1-amine, which is commercially available. This precursor already contains the required Boc-protected amine and a terminal hydroxyl group. The synthesis would then be reduced to a single key cyclization step.
Experimental Protocol (Conceptual)
Sub-Route 2a: Starting from 2-(2-aminoethoxy)ethanol
-
Boc Protection: 2-(2-aminoethoxy)ethanol (1.0 eq) is reacted with di-tert-butyl dicarbonate (1.1 eq) in the presence of a base to yield N-Boc-2-(2-hydroxyethoxy)ethan-1-amine.
-
Intramolecular Cyclization (via Mitsunobu reaction): The resulting amino alcohol (1.0 eq) is treated with triphenylphosphine (1.2 eq) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) in an anhydrous solvent like THF at 0 °C to room temperature. The reaction results in the formation of the 1,4-oxazepane ring.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography.
Sub-Route 2b: Starting from N-Boc-2-(2-hydroxyethoxy)ethan-1-amine
-
Intramolecular Cyclization (via Mitsunobu reaction): N-Boc-2-(2-hydroxyethoxy)ethan-1-amine (1.0 eq) is subjected to Mitsunobu conditions as described in Sub-Route 2a, step 2.
-
Work-up and Purification: The product is isolated and purified as described above.
Caption: Workflow for the synthesis of this compound via intramolecular cyclization.
Cost and Efficiency Analysis
The cost-effectiveness of this route is highly dependent on the chosen starting material. 2-(2-aminoethoxy)ethanol is a very inexpensive commodity chemical.[12][13][14][15] However, the need for an additional Boc-protection step adds to the overall cost and reduces the overall yield. The Mitsunobu reaction, while effective, utilizes stoichiometric amounts of triphenylphosphine and an azodicarboxylate, which are moderately expensive reagents. The purification to remove the triphenylphosphine oxide byproduct can also be challenging on a large scale.
Sub-Route 2b, starting from the pre-functionalized N-Boc-2-(2-hydroxyethoxy)ethan-1-amine, is a much shorter and potentially more efficient option. However, the cost of this advanced intermediate is significantly higher than that of 2-(2-aminoethoxy)ethanol. A thorough cost analysis would be required to determine if the higher starting material cost is offset by the reduced number of steps and higher overall yield.
Comparative Analysis and Recommendations
| Feature | Route 1: Reductive Amination | Route 2: Intramolecular Cyclization |
| Starting Material Cost | Moderate (1,4-oxazepan-6-one) | Low (2-(2-aminoethoxy)ethanol) or High (N-Boc intermediate) |
| Number of Steps | 2 | 1-2 |
| Key Reagents | STAB, Boc-anhydride | PPh₃, DEAD/DIAD |
| Scalability | Good; purification is generally straightforward. | Moderate; removal of Mitsunobu byproducts can be difficult on a large scale. |
| Estimated Overall Yield | 60-65% | 50-70% (highly dependent on cyclization efficiency) |
| Process Safety | STAB is a relatively safe reducing agent. | DEAD and DIAD are potentially explosive and should be handled with care. |
Recommendation:
For laboratory-scale synthesis and rapid access to the target molecule, Route 1 (Reductive Amination) is likely the more practical and reliable choice, provided that 1,4-oxazepan-6-one is readily available at a reasonable cost. The reactions are well-established, high-yielding, and purification is generally straightforward.
For large-scale production and cost-driven synthesis , Route 2a (starting from 2-(2-aminoethoxy)ethanol) presents a more economically attractive option due to the very low cost of the starting material. However, this route requires more process development and optimization, particularly for the intramolecular cyclization step, to ensure high yields and efficient purification. The safety and handling of Mitsunobu reagents on a large scale also need careful consideration.
Sub-Route 2b could be a viable alternative if the cost of the N-Boc protected amino alcohol becomes more competitive, as it offers the shortest synthetic sequence.
Conclusion
The choice between these two synthetic routes for this compound will ultimately depend on the specific needs of the researcher or organization. For flexibility, reliability, and ease of execution on a lab scale, the reductive amination of 1,4-oxazepan-6-one is a strong candidate. For long-term, large-scale manufacturing where cost is the primary driver, the development of an efficient intramolecular cyclization from an inexpensive acyclic precursor warrants serious consideration.
References
-
Business Analytiq. Diethanolamine (DEA) price index. [Link]
-
IMARC Group. Diethanolamine (DEA) Prices 2025. [Link]
-
Intratec. Diethanolamine Price. [Link]
-
IndiaMART. 2-(2-Aminoethoxy) Ethanol CAS 929-06-6. [Link]
-
Organic & Biomolecular Chemistry. Direct reductive amination of ketones with ammonium salt catalysed by CpIr(iii) complexes bearing an amidato ligand*. [Link]
-
RSC Advances. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. [Link]
-
Krins Life Sciences. Sodium Triacetoxyborohydride (STAB) pure, 98%. [Link]
-
National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
National Institutes of Health. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Chemical Reviews. Mitsunobu and Related Reactions: Advances and Applications. [Link]
-
National Institutes of Health. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
-
PubMed. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. [Link]
-
National Institutes of Health. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Journal of the American Chemical Society. Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. [Link]
-
National Institutes of Health. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. [Link]
- Google Patents.
-
National Institutes of Health. Enantioselective Synthesis of 3,4-Dihydro-1,2-oxazepin-5(2H)-ones and 2,3-Dihydropyridin-4(1H)-ones from β-Substituted β-Hydroxyaminoaldehydes. [Link]
-
ResearchGate. Synthesis of 1,4-benzodiazepinones and 1,4-benzoxazepinones via palladium-catalyzed amino and oxyacetoxylation | Request PDF. [Link]
-
MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes bearing an amidato ligand - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.indiamart.com [m.indiamart.com]
- 13. 2-(2-Aminoethoxy)ethanol, 98% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. 2-(2-Aminoethoxy)ethanol, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. 2-(2-Aminoethoxy)ethanol, 98% 100 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
A Senior Application Scientist's Guide to the Enantioseparation of 1,4-Oxazepanes: A Comparative Evaluation of Chiral Stationary Phases
Introduction: The Chiral Challenge of the 1,4-Oxazepane Scaffold
The 1,4-oxazepane motif is an increasingly important seven-membered heterocyclic scaffold in modern medicinal chemistry. Its unique three-dimensional structure offers a valuable framework for the design of novel therapeutic agents targeting a range of biological pathways.[1][2] However, the inherent chirality of many 1,4-oxazepane derivatives presents a critical challenge. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit vastly different pharmacodynamic, pharmacokinetic, and toxicological profiles.[3] Consequently, the ability to accurately separate and quantify these enantiomers is not merely an analytical task; it is a prerequisite for developing safe and effective medicines.
This guide provides an in-depth, experience-driven comparison of different classes of chiral stationary phases (CSPs) for the enantioseparation of 1,4-oxazepanes. Moving beyond a simple listing of methods, we will explore the underlying principles of chiral recognition and present a systematic, field-proven workflow for selecting the optimal CSP and developing a robust separation method. The insights and protocols herein are designed for researchers, chromatographers, and drug development professionals tasked with this specific analytical challenge.
Pillars of Chiral Recognition: Understanding the CSP Landscape
The success of any chiral separation hinges on the specific interactions between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The selection of a CSP should not be a random process but a calculated decision based on the structural features of the analyte and the known mechanisms of different CSPs. For 1,4-oxazepanes, we can classify the most effective CSPs into three primary pillars.
Pillar 1: Polysaccharide-Based CSPs — The Universal Workhorses
Polysaccharide-based CSPs, particularly derivatives of amylose and cellulose, are undeniably the most powerful and versatile tools in the chromatographer's arsenal.[4] It is estimated that these phases can resolve up to 90% of all chiral compounds, making them the logical starting point for virtually any new chiral separation challenge.[4]
-
Mechanism of Action: The chiral recognition capability of polysaccharide CSPs arises from the highly ordered, helical structure of the polymer backbone.[5] Derivatives, most commonly phenylcarbamates, create well-defined chiral grooves and cavities. Separation is achieved through a combination of attractive interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, which lead to the formation of transient diastereomeric complexes with the analyte enantiomers.[6][7] The subtle differences in the stability of these complexes result in differential retention times.
-
Why They Excel for 1,4-Oxazepanes: The 1,4-oxazepane core and its common substituents often contain functional groups (e.g., amides, sulfonamides, aromatic rings) that are ideal for engaging in the multiple interaction types offered by polysaccharide phases.[8]
-
Coated vs. Immobilized: Polysaccharide selectors can be either physically coated or covalently immobilized onto the silica support.[7] While coated phases are highly effective, immobilized versions offer superior durability and compatibility with a broader range of solvents, which can be crucial for optimizing selectivity.[9]
Pillar 2: Protein-Based CSPs — The Biorecognition Specialists
Protein-based CSPs utilize entire proteins, such as α1-acid glycoprotein (AGP), human serum albumin (HSA), or cellobiohydrolase (CBH), as the chiral selector.[10] These phases are particularly adept at separating polar, drug-like molecules.
-
Mechanism of Action: Chiral recognition on protein phases is a complex process that mimics the specific binding interactions seen in biological systems.[11][12] The protein's intricate three-dimensional structure creates unique chiral binding pockets where ionic, hydrophobic, and hydrogen bonding interactions all contribute to enantioselectivity.
-
Strategic Application: These CSPs are operated exclusively in reversed-phase mode, using aqueous buffers with organic modifiers.[13] This makes them exceptionally useful for analyzing samples in biological matrices or for compounds that are not soluble in typical normal-phase or polar-organic solvents. Their ability to separate a wide variety of compounds, including acids, bases, and neutral molecules, without derivatization is a significant advantage.[14]
Pillar 3: Cyclodextrin-Based CSPs — The Inclusion Complex Experts
Cyclodextrins are chiral, bucket-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[15] This unique topology is the basis for their chiral recognition capabilities.
-
Mechanism of Action: The primary mechanism involves the inclusion of a portion of the analyte molecule—typically an aromatic ring—into the hydrophobic cavity of the cyclodextrin.[16] Chiral recognition is then mediated by interactions, such as hydrogen bonding, between the analyte's functional groups and the hydroxyl groups located at the rim of the cyclodextrin cone.[15] The "tightness of fit" and the orientation of the included analyte are critical for achieving separation.
-
Strategic Application: Cyclodextrin-based CSPs are most effective for analytes that possess a structural feature (like a phenyl or naphthyl group) that can fit snugly within the cavity. Derivatization of the hydroxyl groups on the rim can further enhance selectivity by providing additional interaction sites.[17][18]
A Systematic Workflow for CSP Evaluation
A structured, multi-phase approach is the most efficient path to developing a successful enantioseparation method for a novel 1,4-oxazepane derivative. This workflow prioritizes high-success-rate techniques first, saving more specialized columns for later stages if needed.
Phase 1: Primary Screening with Polysaccharide CSPs
Given their broad applicability, the initial screening should focus on a diverse set of four to six polysaccharide-based columns. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques, with SFC often being preferred for its speed and reduced solvent consumption.[8]
Diagram 1: Primary Screening Workflow
Caption: A logical workflow for the initial screening of 1,4-oxazepanes.
Experimental Protocol: Primary Screening
-
Sample Preparation: Prepare a stock solution of the racemic 1,4-oxazepane at approximately 1 mg/mL. A 1:1 mixture of Methanol:Ethanol is a good starting point to ensure solubility.
-
System Setup: Utilize an HPLC or SFC system equipped with an automated column and solvent switcher to maximize efficiency.
-
Column Selection: Install a set of polysaccharide columns covering both amylose and cellulose backbones with different carbamate derivatives (see Table 1).
-
Screening Execution: Inject the sample onto each column using a series of generic mobile phase gradients (see Table 2).
-
Data Analysis: Evaluate the resulting chromatograms for any degree of separation. Calculate the resolution (Rs) for any promising results. A resolution of 1.5 or greater is considered baseline separation and is the goal for a robust method.
Table 1: Recommended Polysaccharide CSPs for Primary Screening
| CSP Name (Example) | Chiral Selector | Backbone | Rationale |
|---|---|---|---|
| Chiralpak® AD-H/IA | Amylose tris(3,5-dimethylphenylcarbamate) | Amylose | Broad applicability, often provides complementary selectivity to cellulose phases.[6] |
| Chiralcel® OD-H/IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose | A different helical structure to amylose, offering alternative steric and bonding interactions.[6] |
| Chiralpak® AS-H/IC | Amylose tris((S)-α-methylbenzylcarbamate) | Amylose | Provides different chiral recognition due to the chiral substituent on the carbamate. |
| Lux® Cellulose-2 | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Cellulose | Halogenated phenyl groups can alter π-π interactions and enhance selectivity.[8] |
Table 2: Recommended Starting Mobile Phases for Primary Screening
| Mode | Mobile Phase Composition | Comments |
|---|---|---|
| HPLC (Normal Phase) | n-Hexane / Isopropanol (80:20, v/v) | A classic starting point. Adjust alcohol percentage to optimize retention.[8] |
| HPLC (Polar Organic) | Acetonitrile / Methanol (50:50, v/v) | Useful for more polar analytes. Additives can be explored.[8] |
| SFC | CO₂ / Methanol (gradient) | Fast and efficient. Often screens multiple co-solvents (MeOH, EtOH, IPA).[19] |
Phase 2: Secondary Screening with Alternative Chemistries
If the primary polysaccharide screen fails to yield a satisfactory separation, the next logical step is to explore CSPs with fundamentally different chiral recognition mechanisms. This is where protein-based and cyclodextrin-based columns become invaluable.
Table 3: Comparative Overview of CSP Classes for Secondary Screening
| Feature | Polysaccharide-Based | Protein-Based | Cyclodextrin-Based |
|---|---|---|---|
| Primary Mechanism | Chiral grooves, H-bonding, π-π, steric fit[7] | 3D binding pockets, ionic, hydrophobic[12] | Inclusion in a hydrophobic cavity[15] |
| Typical Mobile Phase | NP, PO, RP, SFC | Reversed-Phase (Aqueous buffers) | Reversed-Phase, Polar Organic |
| Key Advantage | Broadest applicability, high efficiency | Excellent for polar drugs, direct analysis[14] | Unique inclusion-based selectivity |
| Potential Limitation | May not resolve highly polar compounds | Lower loading capacity, sensitive to pH[14] | Requires good analyte-cavity fit |
Experimental Protocol: Secondary Screening
-
Column Selection: Choose one protein-based CSP (e.g., Chiralpak® AGP) and one cyclodextrin-based CSP (e.g., a derivatized β-cyclodextrin column).
-
Mobile Phase (Protein CSP): Start with a simple buffered mobile phase, such as 10 mM ammonium acetate in water with a gradient of acetonitrile or methanol. The pH of the buffer is a critical parameter for optimization.[10]
-
Mobile Phase (Cyclodextrin CSP): Screen under both reversed-phase (Acetonitrile/Water) and polar organic (Acetonitrile/Methanol) conditions.[16]
-
Evaluation: As in the primary screen, assess all results for any signs of enantioselectivity.
Phase 3: Method Optimization
Once a "hit" (partial or full separation) is identified on any CSP, the final phase involves fine-tuning the conditions to achieve baseline resolution (Rs ≥ 1.5) with a reasonable analysis time and good peak shape.
Diagram 2: Method Optimization Decision Tree
Caption: A systematic process for refining a chiral separation method.
Illustrative Case Study: Comparative Data
To demonstrate how data from this workflow might be interpreted, Table 4 presents hypothetical but realistic results for the enantioseparation of a novel 1,4-oxazepane derivative across different CSPs.
Table 4: Illustrative Comparative Data for the Enantioseparation of a Hypothetical 1,4-Oxazepane
| CSP Type | Column Example | Mobile Phase | k'₁ | α (Selectivity) | Rs (Resolution) | Analysis Time (min) |
| Amylose Derivative | Chiralpak® IA | Hexane:IPA (80:20) | 2.5 | 1.35 | 2.8 | 12 |
| Cellulose Derivative | Chiralcel® OD-H | Hexane:IPA (90:10) | 4.1 | 1.15 | 1.4 | 18 |
| Protein (AGP) | Chiralpak® AGP | 10mM NH₄OAc:ACN | 3.2 | 1.08 | 0.9 | 15 |
| Cyclodextrin | β-Cyclodextrin | ACN:Water (40:60) | 6.8 | 1.00 | 0.0 | 25 |
-
Analysis of Results:
-
The Amylose-based CSP (Chiralpak® IA) provides the best overall result, with excellent resolution and a reasonable analysis time. The high selectivity (α = 1.35) suggests strong and specific interactions between the analyte and the chiral grooves of the amylose phase.[5]
-
The Cellulose-based CSP (Chiralcel® OD-H) shows some separation but fails to achieve baseline resolution. This highlights that even with similar selectors (phenylcarbamates), the difference in the polysaccharide backbone (amylose vs. cellulose) is critical.[20]
-
The Protein-based CSP shows only partial separation. This could indicate that the analyte's binding to the protein is not highly stereospecific or that the mobile phase conditions (pH, buffer concentration) are not yet optimal.
-
The Cyclodextrin-based CSP shows no separation (α = 1.00), strongly suggesting that an inclusion complex mechanism is not effective for this particular analyte, perhaps due to a poor steric fit in the cavity.
-
Conclusion and Final Recommendations
The enantioseparation of 1,4-oxazepane derivatives is a critical step in their development as potential pharmaceuticals. A systematic evaluation of chiral stationary phases is the key to developing robust and reliable analytical methods.
Based on extensive field experience and the underlying principles of chiral chromatography, the most effective strategy is a phased approach:
-
Begin with a comprehensive screening of polysaccharide-based CSPs. These columns offer the highest probability of success for the diverse structures within the 1,4-oxazepane family.
-
Employ complementary CSPs if necessary. If polysaccharide phases are unsuccessful, explore the alternative mechanisms of protein-based and cyclodextrin-based columns.
-
Optimize systematically. Once a lead is identified, methodically adjust mobile phase composition, additives, and temperature to achieve the desired baseline resolution.
By following this structured workflow, researchers and drug development professionals can efficiently navigate the complexities of chiral separation, ensuring the stereochemical purity of their compounds and accelerating the development of new, safer medicines.
References
-
Haginaka, J. (2001). Protein-based chiral stationary phases for high-performance liquid chromatography enantioseparations. Journal of Chromatography A, 906(1-2), 253-273. [Link]
-
Teixeira, J., et al. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(22), 5434. [Link]
-
Bi, C., et al. (2016). Chromatographic Studies of Protein-Based Chiral Separations. Separations, 3(3), 27. [Link]
-
Aburai, N., et al. (2025). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. ResearchGate. [Link]
-
Daicel Chiral Technologies. Daicel CHIRALPAK & Other Protein-Based Chiral Selectors. Daicel Chiral Technologies. [Link]
-
Okamoto, Y. & Ikai, T. (2008). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. [Link]
-
Daicel Chiral Technologies. Immobilized Protein Stationary Phases. Daicel Chiral Technologies Brochure. [Link]
-
Chiralpedia. Polysaccharide-based CSPs. Chiralpedia. [Link]
-
Chiralpedia. Protein-based CSPs. Chiralpedia. [Link]
-
Zhang, T., et al. (2022). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 27(19), 6610. [Link]
-
Palkó, M., et al. (2021). Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. Molecules, 26(11), 3374. [Link]
-
Li, L., et al. (2024). Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. Separations, 12(1), 97. [Link]
-
Péter, A., et al. (2007). Evaluation of the performance of commercially available polysaccharide-based chiral stationary phases after multicycle operation in multimodal elution mode. Journal of Chromatography A, 1162(1), 68-78. [Link]
-
Chiralpedia. Cyclodextrin-based CSPs. Chiralpedia. [Link]
-
Stalcup, A. M. (2019). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. Methods in Molecular Biology. [Link]
-
Wang, Y. & Ng, S. C. (2019). HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases. Methods in Molecular Biology. [Link]
-
Ferreira, A., et al. (2024). Evaluation of various polysaccharide-based stationary phases for enantioseparation of chloro-containing derivatives in normal phase liquid chromatography. Biomedical Chromatography, 38(12), e6020. [Link]
-
Chen, L., et al. (2019). Evaluation of polysaccharide-based chiral stationary phases in modern SFC-MS/MS for enantioselective bioanalysis. Bioanalysis, 11(4), 251-266. [Link]
-
ResearchGate. Structures of the polysaccharide-based chiral stationary phases used in this study. ResearchGate. [Link]
-
SIELC Technologies. (2018). Separation of Dibenz[b,f][6][11]oxazepine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Kumar, S., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Organic Letters, 25(47), 8493-8498. [Link]
-
Papp, G., et al. (2024). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases. Molecules, 29(10), 2296. [Link]
-
Antal, B., et al. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 26(16), 4930. [Link]
-
Knežević, A., et al. (2019). New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. Molecules, 24(4), 823. [Link]
-
Carvallo, C., et al. (2022). Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. Chemical Science, 13(19), 5556-5561. [Link]
-
Kumar, S., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of. Semantic Scholar. [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2520. [Link]
-
Phenomenex. Chiral HPLC Separations. Phenomenex Guidebook. [Link]
-
Patel, K., et al. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 1-16. [Link]
-
Ordóñez, M., et al. (2011). Synthesis of Chiral 1,4,2-Oxazaphosphepines. Molecules, 16(11), 9395-9406. [Link]
-
International Journal of Creative Research Thoughts. (2024). Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. IJCRT.org. [Link]
Sources
- 1. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. chiraltech.com [chiraltech.com]
- 11. Protein-based chiral stationary phases for high-performance liquid chromatography enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chromatographic Studies of Protein-Based Chiral Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chiraltech.com [chiraltech.com]
- 14. Protein-based CSPs – Chiralpedia [chiralpedia.com]
- 15. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 16. Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. mdpi.com [mdpi.com]
- 18. HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 19. Evaluation of polysaccharide-based chiral stationary phases in modern SFC-MS/MS for enantioselective bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect [mdpi.com]
A Comparative Guide to N-Boc and N-Cbz Protection of the 1,4-Oxazepane Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 1,4-oxazepane motif is a seven-membered heterocycle that has garnered significant attention in medicinal chemistry due to its presence in a range of biologically active compounds.[1] Its unique three-dimensional structure provides a valuable scaffold for the development of novel therapeutics, particularly in the area of central nervous system disorders and as receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory diseases. The synthesis and functionalization of 1,4-oxazepane derivatives often necessitate the use of protecting groups for the nitrogen atom to ensure chemoselectivity and achieve desired chemical transformations.
This guide provides an in-depth comparative analysis of two of the most widely employed amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), in the context of 1,4-oxazepane chemistry. The choice between these protecting groups is a critical strategic decision in the design of a synthetic route, influencing reaction conditions, orthogonality, and overall efficiency.
The Strategic Importance of N-Protection for 1,4-Oxazepane
The secondary amine within the 1,4-oxazepane ring is a nucleophilic and basic center, readily participating in various chemical reactions.[2] To prevent undesired side reactions during the modification of other parts of the molecule, this amine must be temporarily "masked" or protected. An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to a wide range of reaction conditions.
-
Readily removed in high yield under specific and mild conditions that do not affect other functional groups.
The Boc and Cbz groups are both carbamate-type protecting groups that fulfill these criteria to varying extents, offering distinct advantages and disadvantages depending on the overall synthetic strategy.
N-Boc Protection of 1,4-Oxazepane: The Acid-Labile Workhorse
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its ease of introduction and its convenient removal under acidic conditions.
Introduction of the N-Boc Group
The N-Boc protection of 1,4-oxazepane is typically achieved by reacting the free amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. A variety of conditions can be employed, with catalyst-free methods in aqueous media gaining traction for their environmental benefits.[3]
Experimental Protocol: N-Boc Protection of 1,4-Oxazepane
-
Reaction Setup: In a round-bottom flask, dissolve 1,4-oxazepane (1.0 eq) in a suitable solvent such as a mixture of water and acetone (9.5:0.5 v/v).[3]
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq).[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 10-30 minutes.[3][5] Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, extract the reaction mixture with an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-Boc-1,4-oxazepane.[3]
Deprotection of N-Boc-1,4-Oxazepane
The removal of the Boc group is its defining feature, accomplished under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and highly effective method.[6][7]
Experimental Protocol: N-Boc Deprotection using TFA
-
Reaction Setup: Dissolve N-Boc-1,4-oxazepane (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, and cool the solution to 0 °C in an ice bath.[8]
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) (typically a 1:1 v/v mixture with DCM).[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[8] Monitor the reaction by TLC.
-
Work-up and Isolation: Once the reaction is complete, carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the deprotected 1,4-oxazepane.[8]
N-Cbz Protection of 1,4-Oxazepane: Stability and Orthogonality
The benzyloxycarbonyl (Cbz or Z) group is another stalwart amine protecting group, renowned for its stability towards a broad range of reagents and its removal via catalytic hydrogenolysis.[9] This orthogonality to the acid-labile Boc group is a key advantage in complex multi-step syntheses.[10]
Introduction of the N-Cbz Group
The N-Cbz protection of 1,4-oxazepane is typically carried out using benzyl chloroformate (Cbz-Cl) in the presence of a base to neutralize the HCl byproduct.[9]
Experimental Protocol: N-Cbz Protection of 1,4-Oxazepane
-
Reaction Setup: Dissolve 1,4-oxazepane (1.0 eq) in a suitable solvent system, such as a mixture of THF and water (2:1).[9] Cool the solution to 0 °C.
-
Reagent Addition: Add a base, such as sodium bicarbonate (NaHCO₃) (2.0 eq), followed by the dropwise addition of benzyl chloroformate (Cbz-Cl) (1.5 eq).[9]
-
Reaction: Stir the reaction mixture at 0 °C and then allow it to warm to room temperature, stirring for several hours to overnight.[9] Monitor the reaction by TLC.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to obtain N-Cbz-1,4-oxazepane.[9]
Deprotection of N-Cbz-1,4-Oxazepane
The Cbz group is classically removed by catalytic hydrogenolysis, a mild and efficient method that yields the free amine and toluene as byproducts.[11]
Experimental Protocol: N-Cbz Deprotection by Hydrogenolysis
-
Reaction Setup: In a hydrogenation flask, dissolve N-Cbz-1,4-oxazepane (1.0 eq) in a solvent such as methanol or ethanol.[11]
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 10-20 mol% Pd).[11]
-
Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically 1 atm, balloon pressure) and stir the reaction mixture vigorously at room temperature.[11]
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion (typically 12-24 hours), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[12]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 1,4-oxazepane.[11]
Head-to-Head Comparison: N-Boc vs. N-Cbz for 1,4-Oxazepane
The choice between N-Boc and N-Cbz protection for 1,4-oxazepane depends on the specific requirements of the synthetic route.
| Feature | N-Boc Protection | N-Cbz Protection |
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) |
| Protection Conditions | Mild, often at room temperature with a base.[3] | Typically requires a base and is often performed at 0°C to room temperature.[9] |
| Stability | Stable to bases, nucleophiles, and hydrogenolysis.[3] | Stable to acidic and basic conditions.[13] |
| Deprotection Method | Acidolysis (e.g., TFA in DCM, HCl in dioxane).[6][8] | Catalytic Hydrogenolysis (H₂, Pd/C).[9][11] |
| Deprotection Byproducts | Isobutylene and CO₂ | Toluene and CO₂ |
| Orthogonality | Orthogonal to Cbz, Fmoc, and other groups stable to acid. | Orthogonal to Boc and other groups stable to hydrogenolysis.[10] |
| Typical Yields (Protection) | Generally high to excellent (>90%).[3][5] | Generally high to excellent (>90%).[14][15] |
| Typical Yields (Deprotection) | High to quantitative, often very clean.[8] | High to quantitative, but catalyst-dependent.[12] |
Deciding Between N-Boc and N-Cbz: A Logic-Based Approach
The selection of the appropriate protecting group is dictated by the presence of other functional groups in the molecule and the planned subsequent reaction steps.
Caption: Decision workflow for selecting between N-Boc and N-Cbz protection for 1,4-oxazepane.
Conclusion
Both N-Boc and N-Cbz are highly effective protecting groups for the 1,4-oxazepane nitrogen. The N-Boc group offers the advantage of rapid deprotection under acidic conditions, making it well-suited for many synthetic routes. However, the presence of other acid-labile functionalities in the molecule necessitates the use of an alternative, such as the N-Cbz group. The N-Cbz group, with its robust stability profile and mild deprotection via hydrogenolysis, provides excellent orthogonality and is the preferred choice when acid-sensitive groups are present or when subsequent reactions involve basic or nucleophilic conditions. A thorough analysis of the entire synthetic plan is paramount to making the optimal choice, thereby ensuring a successful and efficient synthesis of the target 1,4-oxazepane derivative.
References
- Reddy, K. L. (2007). ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ChemInform, 38(49).
- Reddy, B. V. S., et al. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Journal of the Serbian Chemical Society, 77(10), 1361-1366.
- Zaragoza-Galán, G., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences, 14(8), 15876-15891.
- Kamal, A., et al. (2012). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 4(1), 381-386.
- BenchChem. (2025). how to improve the yield of N-Boc protection reactions.
- Das, B., et al. (2007). Molecular Iodine-Catalyzed Efficient N-Cbz Protection of Amines. Journal of the Iranian Chemical Society, 4(3), 370-374.
- May, O., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Zaragoza-Galán, G., et al. (2013). N-Boc protection of amines derivative a.
- Common Organic Chemistry. Boc Deprotection - TFA.
- Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
- Srinivasan, N., et al. (2005). Rapid N-Boc Deprotection with TFA. Scribd.
- Beilstein Journals. EXPERIMENTAL PROCEDURES.
- BenchChem. (2025). Application Notes: Boc Deprotection Methods for 1-N-Boc-3-Isopropyl-1,4-diazepane.
- Couturaud, B., et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry, 12(31), 4446-4461.
- Reddit. (2023). Boc De-protection.
- Appiagyei, A. A., et al. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge.
- Appiagyei, A. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23833-23840.
- The Royal Society of Chemistry. (2012). Experimental Procedure.
- Felpin, F.-X., & Fouquet, E. (2010). A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst. Chemistry – A European Journal, 16(41), 12440-12445.
- BenchChem. (2025).
- Sultane, P. R., et al. (2015). ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
- Wang, C., et al. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker. European Journal of Medicinal Chemistry, 277, 116778.
- Horsley, P. A., et al. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47.
- BenchChem. (2025). A Head-to-Head Battle of Protecting Groups: Cbz vs. Boc on the Nortropine Scaffold.
- BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
- BenchChem. (2025). Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide.
- Dömling, A., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
- Kumar, A., et al. (2008). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin.
- D'hooghe, M., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry, 82(13), 6836-6845.
- E. Vessally, et al. (2025). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds.
- ThalesNano. Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
- BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
- E. Vessally, et al. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. Bioorganic Chemistry, 152, 107331.
- Ures, M., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(61), 37175-37184.
- Zarei, M., et al. (2024). Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. RSC Advances, 14(16), 11215-11226.
- ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-butyl N-(1,4-oxazepan-6-yl)carbamate
This guide provides essential safety and logistical information for the proper disposal of tert-butyl N-(1,4-oxazepan-6-yl)carbamate. As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations and environmental stewardship. The following procedures are designed for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
Hazard Identification and Characterization
Understanding the inherent hazards of a compound is the foundational step in managing its waste. This compound is a carbamate derivative, a class of compounds recognized for its potential toxicity.[1] While specific toxicological data for this exact molecule is limited, the available safety information points to several key hazards.
The primary risks associated with this compound involve irritation and acute toxicity. It is classified as harmful if swallowed or inhaled and causes significant skin and eye irritation.[2][3][4]
Table 1: Hazard Profile of this compound
| Hazard Category | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Warning | GHS07 |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Warning | GHS07 |
| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 |
| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 |
| Respiratory Irritation | H335: May cause respiratory irritation | Warning | GHS07 |
Source: Synthesized from multiple chemical supplier safety data.[2][3][4]
Due to these hazards, the compound and any materials contaminated with it must be treated as hazardous waste.
Regulatory Framework: The Carbamate Classification
The U.S. Environmental Protection Agency (EPA) regulates wastes generated from the production and use of carbamates as hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[1][5] This regulation stems from the toxicity associated with this class of chemicals.
Consequently, the disposal of this compound is subject to Land Disposal Restrictions (LDRs), which mandate that the waste must be treated using the "Best Demonstrated Available Technology" (BDAT) to minimize risks to human health and the environment before it can be landfilled.[1][6] For laboratory-scale waste, this typically means the waste must be sent to a licensed hazardous waste management facility for high-temperature incineration.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling the waste, ensure all appropriate personal protective equipment is in use to prevent exposure.
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile) suitable for the task.
-
Eye/Face Protection : Use safety glasses with side-shields or goggles. If there is a splash risk, a face shield is required.[7]
-
Skin and Body Protection : A standard laboratory coat is required. Ensure it is clean and buttoned. Wear closed-toe shoes.
-
Respiratory Protection : If handling the solid material outside of a fume hood where dust may be generated, wear a NIOSH-approved respirator.[8]
Always handle the waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7]
Step-by-Step Waste Collection and Segregation Protocol
Adherence to a strict collection protocol is essential for ensuring safety and regulatory compliance.
Step 1: Identify the Waste Stream
-
Pure Chemical Waste : This includes any unused, expired, or off-specification this compound.
-
Contaminated Labware : This includes items such as pipette tips, vials, gloves, and bench paper that are contaminated with the compound.
Step 2: Select the Appropriate Waste Container
-
Use a dedicated, sealable, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) container with a screw cap is recommended.
-
Ensure the container is in good condition, free from cracks or leaks.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 3: Segregate from Incompatible Materials
-
Carbamates can react with certain chemicals. Store the waste container away from strong oxidizing agents .[9][10] Incompatible materials can lead to hazardous reactions, potentially causing fire or the release of toxic gases.[9]
-
Hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[9][10]
Step 4: Label the Waste Container
-
Properly label the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
Disposal Workflow and Decision-Making
The following diagram outlines the decision-making process for the proper disposal of this compound waste from the point of generation to final disposal.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[11]
-
Control and Contain : If safe to do so, prevent the spread of the solid material. Do not use water, as this may spread contamination.
-
Wear Appropriate PPE : Before cleanup, don all PPE as described in Section 3, including respiratory protection if necessary.
-
Clean Up :
-
Carefully sweep or scoop the solid material into a designated hazardous waste container.[10] Avoid generating dust.[10]
-
Use absorbent pads dampened with a suitable solvent (e.g., isopropanol, ethanol) to wipe the spill area, working from the outside in.
-
Place all cleanup materials into the hazardous waste container.
-
-
Decontaminate : Wash the spill area thoroughly with soap and water after the initial cleanup.[11]
-
Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.
For large spills, evacuate the area and contact your EHS emergency line immediately.
References
-
Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). U.S. Environmental Protection Agency. [Link]
-
EPA Issues Rule on Carbamate Wastes. (2011). U.S. Environmental Protection Agency. [Link]
-
Ammonium Carbamate Hazard Summary. (2008). New Jersey Department of Health. [Link]
-
Chemical Waste Management Guide. Southern Illinois University, Center for Environmental Health and Safety. [Link]
-
Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. (1995). U.S. Environmental Protection Agency. [Link]
-
Safety Data Sheet - (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate. Angene Chemical. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. achmem.com [achmem.com]
- 3. 1782916-90-8|tert-Butyl (1,4-oxazepan-6-yl)carbamate|BLD Pharm [bldpharm.com]
- 4. (R)-tert-Butyl 1,4-oxazepan-6-ylcarbamate | 2306245-70-3 [sigmaaldrich.com]
- 5. Federal Register :: Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities [federalregister.gov]
- 6. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 7. angenechemical.com [angenechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl N-(1,4-oxazepan-6-yl)carbamate
This document provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals handling tert-butyl N-(1,4-oxazepan-6-yl)carbamate (CAS RN: 1782916-90-8). Moving beyond a simple checklist, this guide explains the causality behind each recommendation, ensuring a deep understanding of the safety protocols necessary to mitigate risks in the laboratory.
Hazard Assessment: Understanding the "Why" Behind the Protection
This compound is a solid compound that presents several health hazards requiring strict adherence to safety protocols. The primary routes of occupational exposure are inhalation of dust, direct skin or eye contact, and accidental ingestion.[1][2] A thorough understanding of its specific hazards is the foundation of an effective PPE strategy.
Table 1: GHS Hazard Profile of this compound
| Hazard Statement | GHS Classification | Practical Implication in the Laboratory |
| H302 / H332 | Harmful if swallowed / Harmful if inhaled[3] | Ingestion of even small amounts or inhalation of airborne dust can lead to adverse health effects. This underscores the need for respiratory protection during dust-generating activities and prohibits eating or drinking in the lab. |
| H315 | Causes skin irritation[1][3][4] | Direct contact with the solid or solutions can cause redness, inflammation, or dermatitis. This necessitates the use of appropriate chemical-resistant gloves and a lab coat. |
| H319 | Causes serious eye irritation[1][3][4] | The compound can cause significant, potentially damaging irritation if it comes into contact with the eyes, making proper eye protection non-negotiable. |
| H335 | May cause respiratory irritation[1][4] | Inhaling dust can irritate the nose, throat, and lungs, leading to coughing and discomfort. This mandates handling in a well-ventilated area, preferably a fume hood. |
Core Personal Protective Equipment (PPE) Protocol
Based on the hazard profile, a multi-layered PPE approach is required. The following table outlines the minimum required PPE for standard laboratory operations involving this compound. The causality for each selection is directly linked to the identified risks.
Table 2: Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale and Causality |
| Eye & Face Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5][6] | Mitigates H319 (Serious Eye Irritation). Goggles provide a full seal around the eyes, offering superior protection from airborne dust and accidental splashes compared to standard safety glasses. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Mitigates H315 (Skin Irritation). Prevents direct skin contact. Gloves should be inspected for integrity before each use and removed promptly and properly after handling the material. |
| Body Protection | A clean, buttoned laboratory coat. | Mitigates H315 (Skin Irritation). Protects skin and personal clothing from contamination by dust or spills.[5][6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a P3 filter.[5] | Mitigates H332/H335 (Harmful if Inhaled / Respiratory Irritation). Mandatory for any procedure that may generate dust, such as weighing the solid, transferring powder, or cleaning up spills. Use should occur within a comprehensive respiratory protection program. |
Procedural Guidance: Integrating PPE into Your Workflow
Effective protection relies not just on selecting the right PPE, but on integrating its use into a systematic and logical workflow. The following diagram and protocols provide a self-validating system for safe handling from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
Protocol: Preparation and Donning PPE
-
Risk Assessment: Before beginning, assess the specific task. Weighing the solid compound poses a higher inhalation risk than handling a pre-made solution.
-
Engineering Controls: Confirm that the chemical fume hood is operational. Ensure an eyewash station and safety shower are accessible and unobstructed.[5]
-
PPE Inspection: Carefully inspect all PPE for defects, such as tears in gloves or cracks in goggles. Do not use damaged equipment.[7]
-
Donning Sequence: Don PPE in the following order to minimize contamination:
-
Laboratory Coat
-
Respirator (if required)
-
Safety Goggles
-
Gloves (pull cuffs over the sleeves of the lab coat)
-
Protocol: Safe Handling Operations (Weighing and Transfer)
-
Work Area: Perform all manipulations that may generate dust, especially weighing, within a certified chemical fume hood to contain any airborne particles.[5]
-
Static Control: To prevent scattering of the fine powder due to static electricity, ground and bond the container and receiving equipment.[5]
-
Technique: Handle the compound gently to minimize dust generation. Use a spatula for transfers and avoid pouring the dry powder where possible.
-
Containment: Keep containers of the chemical closed when not in use.
Protocol: Doffing and Decontamination
-
Doffing Area: Remove PPE before leaving the immediate work area to prevent cross-contamination.
-
Doffing Sequence: The sequence is critical to avoid transferring contaminants to your skin or clothing.
-
Gloves: Remove first, using a technique that avoids touching the outside of the glove with bare skin.
-
Safety Goggles: Remove by handling the strap, not the front.
-
Laboratory Coat: Remove by rolling it inside-out.
-
Respirator: Remove last.
-
-
Hand Hygiene: Wash hands and forearms thoroughly with soap and water immediately after removing all PPE.[4][8]
Protocol: Waste Disposal
-
Chemical Waste: Dispose of surplus this compound and contaminated materials in a clearly labeled, sealed container. This should be handled by a licensed professional waste disposal service.[4] Do not empty into drains.[6]
-
Contaminated PPE: Disposable gloves and other heavily contaminated items should be placed in a designated hazardous waste container for disposal.[7] Contaminated lab coats should be professionally laundered and not taken home.[9]
Emergency Procedures: Immediate First Aid
In the event of an exposure, immediate and correct action is crucial.
Table 3: First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4][8] |
| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8] |
By implementing this comprehensive PPE and handling strategy, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
- Angene Chemical. (2024, November 1). Safety Data Sheet: (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate.
- BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
- Achmem. (n.d.). tert-Butyl (1,4-oxazepan-6-yl)carbamate.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-butyl N-(1,4-oxazepan-2-ylmethyl)carbamate.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: tert-Butyl carbamate.
- Advanced ChemBlocks. (n.d.). tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Fisher Scientific. (2023, September 22). Safety Data Sheet: tert-Butyl carbamate.
- Extension Publications. (n.d.). Pat-6: Personal Protective Equipment for Pesticide Applicators.
- Sigma-Aldrich. (n.d.). (R)-tert-Butyl 1,4-oxazepan-6-ylcarbamate.
- U.S. Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers.
- Fisher Scientific. (2025, December 20). Safety Data Sheet.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
